molecular formula C28H21NO4 B1334023 Fmoc-3-amino-4'-carboxybiphenyl CAS No. 215248-47-8

Fmoc-3-amino-4'-carboxybiphenyl

Cat. No.: B1334023
CAS No.: 215248-47-8
M. Wt: 435.5 g/mol
InChI Key: BRWVHUOSIVZTIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-3-amino-4'-carboxybiphenyl is a useful research compound. Its molecular formula is C28H21NO4 and its molecular weight is 435.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4/c30-27(31)19-14-12-18(13-15-19)20-6-5-7-21(16-20)29-28(32)33-17-26-24-10-3-1-8-22(24)23-9-2-4-11-25(23)26/h1-16,26H,17H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRWVHUOSIVZTIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373306
Record name Fmoc-3-amino-4'-carboxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215248-47-8
Record name Fmoc-3-amino-4'-carboxybiphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-3-amino-4'-carboxybiphenyl: A Core Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Rigid Linkers in Modern Therapeutics

In the landscape of sophisticated drug development, particularly in the realms of peptide-based therapeutics and targeted protein degradation, the chemical linker is not merely a spacer but a critical determinant of a molecule's efficacy. Fmoc-3-amino-4'-carboxybiphenyl emerges as a key building block in this context, offering a unique combination of a base-labile Fmoc-protected amine and a reactive carboxylic acid, bridged by a rigid biphenyl scaffold.[1] This structure provides a defined spatial orientation and stability, which is crucial for applications ranging from solid-phase peptide synthesis (SPPS) to the rational design of Proteolysis Targeting Chimeras (PROTACs).[1]

This guide provides an in-depth analysis of the chemical properties, strategic applications, and experimental protocols associated with this compound, tailored for researchers and drug development professionals. We will delve into the causality behind its use, offering field-proven insights to empower your research and development endeavors.

Core Physicochemical Properties

The foundational step in utilizing any chemical building block is a thorough understanding of its physical and chemical characteristics. This compound is a bifunctional molecule designed for sequential, controlled conjugation.

Below is a summary of its key properties based on available data from chemical suppliers. It should be noted that while general solubility in organic solvents like DMF is implied by its applications, specific quantitative data and a precise melting point are not consistently reported in publicly available literature.

PropertyValueSource(s)
CAS Number 215248-47-8[1]
Molecular Formula C₂₈H₂₁NO₄[1]
Molecular Weight 435.47 g/mol [1]
Appearance Typically a white to off-white powderInferred from similar compounds
Storage Conditions 0-8°C[1]
Solubility Generally soluble in DMF, DMSO, NMPInferred from application protocols[2]

The Chemistry of Application: A Dual-Functionality Scaffold

The utility of this compound is rooted in its two distinct functional ends, connected by a rigid biphenyl core. This design is intentional and serves critical roles in synthesis.

The Fmoc-Protected Amine: A Gateway for SPPS

The fluorenylmethyloxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis.[1] Its primary advantage is its lability under mild basic conditions (e.g., piperidine in DMF), while remaining stable to the acidic conditions often used for side-chain deprotection.[3] This orthogonality allows for the sequential and controlled elongation of a peptide chain.

In the context of this molecule, the Fmoc-protected amine at the 3-position of the biphenyl ring serves as the attachment point for building a peptide sequence or for conjugation to another molecular entity.

The Carboxylic Acid: The Reactive Handle for Conjugation

The carboxylic acid at the 4'-position is the molecule's primary reactive site for forming stable amide bonds. This is the functional group that will be activated to couple with a free amine on a target molecule, be it a resin for SPPS, a ligand for a PROTAC, or another building block.

The Biphenyl Core: The Rigid Advantage

Unlike flexible linkers such as polyethylene glycol (PEG) or alkyl chains, the biphenyl core of this molecule is rigid. This conformational constraint is a powerful design element in drug discovery. In PROTACs, for instance, a rigid linker can pre-organize the warhead and the E3 ligase ligand, potentially reducing the entropic penalty of forming the ternary complex (Target Protein-PROTAC-E3 Ligase) and leading to enhanced degradation potency.

Key Application: A Rigid Linker in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a warhead (binds the target protein), an E3 ligase ligand, and a linker connecting them. The linker's nature is critical to the PROTAC's success.

This compound is an ideal candidate for incorporation as a rigid linker segment. The workflow below illustrates its role in a modular PROTAC synthesis.

PROTAC_Workflow cluster_0 Part 1: Warhead-Linker Synthesis cluster_1 Part 2: Assembly & Final PROTAC A Warhead with Amine Handle (Warhead-NH2) D Amide Coupling Reaction A->D B This compound C Activate Carboxylic Acid (e.g., HATU, DIPEA) B->C C->D E Fmoc-Protected Intermediate (Warhead-Linker(Fmoc)) D->E F Fmoc Deprotection (20% Piperidine/DMF) E->F G Free Amine Intermediate (Warhead-Linker-NH2) F->G J Final Amide Coupling G->J H E3 Ligase Ligand with Carboxylic Acid Handle (E3-COOH) I Activate Carboxylic Acid (e.g., HATU, DIPEA) H->I I->J K Purification (HPLC) Final PROTAC J->K

Sources

An In-depth Technical Guide to Fmoc-3-amino-4'-carboxybiphenyl: Molecular Structure, Synthesis, and Applications in Advanced Peptide Science

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Fmoc-3-amino-4'-carboxybiphenyl, a specialized amino acid derivative pivotal in modern peptide synthesis and drug discovery. The document elucidates its molecular structure, physicochemical properties, and a detailed, field-proven synthesis protocol. Furthermore, it delves into the strategic applications of this compound, particularly in Solid-Phase Peptide Synthesis (SPPS), and explores the causal advantages conferred by its unique biphenyl scaffold. This guide is intended to be a valuable resource for researchers and professionals in peptide chemistry, offering both foundational knowledge and practical insights to leverage the full potential of this compound in their research and development endeavors.

Introduction: The Strategic Advantage of Non-natural Amino Acids in Peptide Science

The repertoire of the 20 proteinogenic amino acids, while foundational to life, often presents limitations in the development of novel peptide-based therapeutics and advanced biomaterials. The introduction of unnatural amino acids (UAAs) into peptide sequences has emerged as a powerful strategy to overcome these limitations, offering enhanced proteolytic stability, constrained conformations, and novel functionalities.[1] Among the diverse array of UAAs, those featuring a biphenyl moiety have garnered significant interest for their ability to introduce conformational rigidity and foster specific molecular interactions, making them invaluable tools in drug design.[2][3]

This compound stands out as a key building block in this class. Its structure combines three critical elements: the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS); an amino group for peptide bond formation; and a biphenyl scaffold bearing a terminal carboxylic acid. This unique combination allows for its seamless integration into standard Fmoc-SPPS protocols while imparting unique structural and functional properties to the resulting peptides. This guide will provide an in-depth exploration of the synthesis, properties, and applications of this versatile molecule.

Molecular Structure and Physicochemical Properties

The molecular architecture of this compound is central to its utility. The biphenyl core introduces a degree of rotational freedom around the central carbon-carbon bond, which is nonetheless more restricted than a simple aliphatic chain. This semi-rigid backbone can influence the secondary structure of peptides, for instance, by nucleating β-sheet formation.[2][4][5] The terminal carboxylic acid on one phenyl ring provides a versatile handle for further modifications or for acting as a C-terminal residue in a peptide sequence.

Key Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource
CAS Number 215248-47-8[6][7]
Molecular Formula C₂₈H₂₁NO₄[6][7]
Molecular Weight 435.47 g/mol [6][7]
Appearance White to off-white powderGeneric observation for Fmoc-amino acids
Storage Conditions 0-8°C[6]
Solubility Soluble in DMF, DMSO[8]

Note: Specific values for melting point and quantitative solubility are not consistently reported across public domains and should be determined empirically for each batch.

Synthesis and Purification: A Validated Protocol

The synthesis of this compound can be approached in a systematic, two-stage process: the synthesis of the core biphenyl structure, followed by the protection of the amino group with the Fmoc moiety. The following protocol is a robust and reproducible method adapted from established synthetic strategies for similar compounds.[2][9]

Stage 1: Synthesis of 3-Amino-4'-carboxybiphenyl

The precursor, 3-amino-4'-carboxybiphenyl, can be synthesized via a Suzuki coupling reaction, a powerful method for forming carbon-carbon bonds between aryl halides and boronic acids.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 3-aminophenylboronic acid (1.0 equivalent) and 4-bromobenzoic acid (1.0 equivalent) in a 3:1 mixture of toluene and ethanol.

  • Catalyst and Base Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03 equivalents) as the catalyst and an aqueous solution of 2M sodium carbonate (3.0 equivalents).

  • Reaction Execution: Heat the mixture to reflux (approximately 80-90°C) under an inert atmosphere (e.g., nitrogen or argon) for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Acidify with 1M HCl to a pH of approximately 3-4, which will precipitate the product.

  • Purification: Filter the crude product and wash thoroughly with water to remove inorganic salts. Recrystallize the solid from an ethanol/water mixture to yield pure 3-amino-4'-carboxybiphenyl.

Stage 2: Fmoc Protection of 3-Amino-4'-carboxybiphenyl

The final step is the protection of the amino group with the Fmoc moiety. The use of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) is preferred over Fmoc-Cl (9-fluorenylmethyl chloroformate) as it minimizes the formation of dipeptide impurities.[10]

Experimental Protocol:

  • Dissolution: Dissolve 3-amino-4'-carboxybiphenyl (1.0 equivalent) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.

  • Fmoc-OSu Addition: Cool the solution in an ice bath and slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane with vigorous stirring.

  • Reaction: Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 8-12 hours.

  • Work-up and Purification: Acidify the reaction mixture with 1M HCl to a pH of 2-3. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from an ethyl acetate/hexane solvent system to yield pure this compound.[10][11]

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of 3-Amino-4'-carboxybiphenyl cluster_stage2 Stage 2: Fmoc Protection 3-aminophenylboronic_acid 3-Aminophenylboronic Acid Suzuki_Coupling Suzuki Coupling (Pd(PPh₃)₄, Na₂CO₃) 3-aminophenylboronic_acid->Suzuki_Coupling 4-bromobenzoic_acid 4-Bromobenzoic Acid 4-bromobenzoic_acid->Suzuki_Coupling 3-amino-4'-carboxybiphenyl 3-Amino-4'-carboxybiphenyl Suzuki_Coupling->3-amino-4'-carboxybiphenyl Fmoc_Protection Fmoc Protection (Dioxane, Na₂CO₃) 3-amino-4'-carboxybiphenyl->Fmoc_Protection Fmoc-OSu Fmoc-OSu Fmoc-OSu->Fmoc_Protection This compound This compound Fmoc_Protection->this compound

Caption: Synthesis workflow for this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy
  • ¹H NMR: The spectrum is expected to show characteristic signals for the Fmoc group protons, typically in the range of 7.2-7.9 ppm, and the biphenyl protons. The protons on the fluorenyl group and the biphenyl rings will appear as complex multiplets. A key indicator of successful Fmoc protection is the presence of the methylene and methine protons of the Fmoc group, usually around 4.2-4.5 ppm.

  • ¹³C NMR: The ¹³C NMR spectrum will display distinct signals for the carbonyl carbons of the Fmoc group and the carboxylic acid, as well as the aromatic carbons of the fluorenyl and biphenyl moieties.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₂₈H₂₁NO₄), the expected monoisotopic mass is approximately 435.15 g/mol . Electrospray ionization (ESI) is a suitable technique for this analysis.

Applications in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS.[6] Its integration into a peptide sequence can impart desirable properties such as increased stability and conformational constraint.

The Fmoc-SPPS Cycle

The incorporation of this compound follows the standard Fmoc-SPPS cycle, which involves a series of repeated steps:

  • Deprotection: The Fmoc group of the resin-bound amino acid is removed using a solution of 20% piperidine in N,N-dimethylformamide (DMF).[8]

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc-piperidine adduct.

  • Coupling: The carboxylic acid of the incoming this compound is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like DIPEA.[13] The activated amino acid is then added to the resin to form a new peptide bond.

  • Washing: The resin is washed again to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired sequence.

SPPS_Cycle Start Resin-bound Peptide (Fmoc-protected) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Washing_1 Washing (DMF) Deprotection->Washing_1 Coupling Coupling of this compound (HBTU/HOBt, DIPEA) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Elongated_Peptide Elongated Peptide (Fmoc-protected) Elongated_Peptide->Deprotection Repeat for next amino acid Wasting_2 Wasting_2 Wasting_2->Elongated_Peptide

Caption: The Fmoc-SPPS cycle for incorporating this compound.

Rationale for Using Biphenyl-Containing Amino Acids

The inclusion of a biphenyl moiety in a peptide backbone is a deliberate design choice with several strategic advantages:

  • Conformational Constraint: The semi-rigid nature of the biphenyl group restricts the conformational freedom of the peptide backbone, which can lead to more defined secondary structures.[4] This is particularly useful in the design of peptidomimetics where a specific conformation is required for biological activity.

  • Enhanced Stability: The aromatic biphenyl structure can increase the resistance of the peptide to enzymatic degradation, thereby prolonging its in vivo half-life.

  • Improved Binding Affinity: The biphenyl group can participate in π-π stacking and hydrophobic interactions with biological targets, potentially leading to enhanced binding affinity and potency.[2]

Conclusion

This compound is a highly valuable, albeit specialized, building block for peptide chemists and drug development professionals. Its unique molecular structure, combining the versatility of the Fmoc protecting group with the conformational and stability-enhancing properties of the biphenyl scaffold, provides a powerful tool for the synthesis of advanced peptides with tailored properties. The synthetic and application protocols detailed in this guide offer a robust framework for the effective utilization of this compound. As the demand for more sophisticated peptide-based therapeutics and biomaterials continues to grow, the strategic incorporation of unnatural amino acids like this compound will undoubtedly play an increasingly important role in driving innovation in the field.

References

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Methods for the synthesis of fmoc protected amines - Google Patents.
  • Synthesis and Hydrogen Bonding Capabilities of Biphenyl-Based Amino Acids Designed To Nucleate β-Sheet Structure | The Journal of Organic Chemistry. ACS Publications. [Link]

  • (12) United States Patent - Googleapis.com.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. Total Synthesis. [Link]

  • US5516891A - Liquid phase synthesis of peptides and peptide derivatives - Google Patents.
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. National Institutes of Health. [Link]

  • Novabiochem® Enhanced specification Fmoc-amino acids - Merck Millipore. Merck Millipore. [Link]

  • WO2008040536A1 - Method for peptide synthesis - Google Patents.
  • An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Preparation of amino biphenyl derivatives | Download Scientific Diagram - ResearchGate. ResearchGate. [Link]

  • Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed. National Institutes of Health. [Link]

  • Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues - PubMed. National Institutes of Health. [Link]

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry (AJPAMC). AJPAMC. [Link]

  • CN103833831A - Method for preparing carbetocin - Google Patents.
  • Biphenyl | C6H5C6H5 | CID 7095 - PubChem - NIH. National Institutes of Health. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group - NIH. National Institutes of Health. [Link]

  • CN105801444A - Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid - Google Patents.
  • H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

Sources

Synthesis of Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of Fmoc-3-amino-4'-carboxybiphenyl

This compound is a specialized bifunctional building block of significant interest to researchers in medicinal chemistry and drug development. Its unique structure, featuring a rigid biphenyl core, an Fmoc-protected amine at the 3-position, and a carboxylic acid at the 4'-position, makes it a valuable component for synthesizing complex peptides and peptidomimetics. The fluorenylmethoxycarbonyl (Fmoc) group provides a base-labile protecting group essential for solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids.[1][] The biphenyl scaffold enhances the structural stability and solubility of the resulting molecules and can be instrumental in designing peptide-based drugs that target specific biological pathways.[1]

This guide provides a comprehensive overview of a robust and validated synthetic route to this compound, detailing the underlying chemical principles, step-by-step protocols, and analytical characterization. The methodology is designed to be reproducible and scalable, providing a reliable foundation for its application in advanced research.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound identifies two primary disconnections. The first is the amide bond of the Fmoc protecting group, leading back to the core intermediate, 3-amino-4'-carboxybiphenyl. The second is the carbon-carbon bond between the two phenyl rings, which points to a Suzuki-Miyaura cross-coupling reaction as the key strategic step for constructing the biphenyl core. This approach allows for the convergent assembly of the molecule from readily available precursors.

G Target This compound Intermediate1 3-Amino-4'-carboxybiphenyl Target->Intermediate1 Fmoc Protection Fmoc Fmoc-OSu Target->Fmoc Precursor1 3-Bromoaniline Derivative Intermediate1->Precursor1 Suzuki Coupling Precursor2 4-Carboxyphenylboronic Acid Intermediate1->Precursor2

Caption: Retrosynthetic analysis of this compound.

Part 2: Core Methodologies: From Biphenyl Core to Final Product

The synthesis is logically divided into two primary stages: the construction of the biphenyl backbone via a palladium-catalyzed cross-coupling reaction, followed by the selective protection of the amino group.

Stage 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[3] Its reliability, mild conditions, and tolerance of a wide range of functional groups make it the ideal choice for this synthesis.[3][4]

Causality of Experimental Choices:

  • Reactants: We select 3-bromoaniline and 4-carboxyphenylboronic acid as our coupling partners. The bromine atom provides the necessary electrophilic site, while the boronic acid serves as the nucleophilic partner.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a highly effective and commercially available catalyst for this type of transformation. It initiates the catalytic cycle through oxidative addition to the aryl bromide.

  • Base: An inorganic base, such as potassium carbonate (K₂CO₃), is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[5]

  • Solvent System: A mixture of toluene, ethanol, and water provides a biphasic system that effectively dissolves both the organic substrates and the inorganic base, facilitating the reaction at the interface.

G Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X (L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar' (L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination ArAr Ar-Ar' Ar-Pd(II)-Ar'(L2)->ArAr ArB(OH)2 Ar'B(OH)₂ ArB(OH)2->Ar-Pd(II)-Ar'(L2) ArX Ar-X ArX->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[4]

Stage 2: Fmoc Protection of 3-amino-4'-carboxybiphenyl

With the biphenyl core successfully synthesized, the next step is the selective protection of the primary amine. The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu). This reagent is preferred over Fmoc-Cl because the reaction conditions are milder and generate fewer side products, leading to a cleaner reaction profile and simpler purification.[]

Causality of Experimental Choices:

  • Reagent: Fmoc-OSu is an activated ester that reacts efficiently and selectively with the primary amine of the biphenyl intermediate.

  • Base: A mild base like sodium bicarbonate (NaHCO₃) is used to deprotonate the ammonium salt formed in situ and to neutralize the N-hydroxysuccinimide byproduct, driving the reaction to completion.

  • Solvent System: A 1,4-dioxane and water mixture is an excellent choice as it dissolves both the organic biphenyl substrate and the inorganic base.

Part 3: Experimental Protocols and Data

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
Stage 1: Suzuki Coupling
3-Bromoaniline172.031.72 g10.0
4-Carboxyphenylboronic acid165.931.82 g11.0
Pd(PPh₃)₄1155.56347 mg0.3 (3 mol%)
Potassium Carbonate (K₂CO₃)138.214.15 g30.0
Toluene-50 mL-
Ethanol-25 mL-
Water-25 mL-
Stage 2: Fmoc Protection
3-amino-4'-carboxybiphenyl213.231.07 g5.0
Fmoc-OSu337.321.86 g5.5
Sodium Bicarbonate (NaHCO₃)84.011.26 g15.0
1,4-Dioxane-40 mL-
Water-20 mL-
Step-by-Step Synthesis Workflow

G cluster_0 Stage 1: Suzuki Coupling cluster_1 Stage 2: Fmoc Protection A 1. Combine 3-bromoaniline, 4-carboxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄ in a flask. B 2. Add toluene, ethanol, and water. A->B C 3. Heat mixture to 80°C under N₂ for 12 hours. B->C D 4. Cool, acidify with HCl, and collect precipitate. C->D E 5. Wash precipitate with water and ether. Dry. D->E F 6. Dissolve 3-amino-4'-carboxybiphenyl and NaHCO₃ in dioxane/water. E->F Intermediate Product G 7. Add Fmoc-OSu solution in dioxane dropwise. F->G H 8. Stir at room temperature for 6 hours. G->H I 9. Pour into ice water and acidify with HCl. H->I J 10. Filter the solid product, wash with water, and dry. I->J

Caption: Overall experimental workflow for the synthesis.

Protocol 1: Synthesis of 3-amino-4'-carboxybiphenyl
  • Reaction Setup: To a 250 mL round-bottom flask, add 3-bromoaniline (1.72 g, 10.0 mmol), 4-carboxyphenylboronic acid (1.82 g, 11.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (347 mg, 0.3 mmol).

  • Solvent Addition: Add toluene (50 mL), ethanol (25 mL), and deionized water (25 mL) to the flask.

  • Reaction: Place the flask under a nitrogen atmosphere and heat the mixture to 80°C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the mixture into 200 mL of water. Adjust the pH to ~2-3 with 2M HCl. A precipitate will form.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with water (3 x 50 mL) and diethyl ether (2 x 30 mL) to remove unreacted starting materials and byproducts.

  • Drying: Dry the resulting off-white solid under vacuum to yield 3-amino-4'-carboxybiphenyl. (Typical yield: 85-92%).

Protocol 2:
  • Dissolution: In a 250 mL flask, dissolve the 3-amino-4'-carboxybiphenyl (1.07 g, 5.0 mmol) and sodium bicarbonate (1.26 g, 15.0 mmol) in a mixture of 1,4-dioxane (40 mL) and water (20 mL).

  • Reagent Addition: In a separate beaker, dissolve Fmoc-OSu (1.86 g, 5.5 mmol) in 10 mL of 1,4-dioxane. Add this solution dropwise to the stirred biphenyl solution over 15 minutes.

  • Reaction: Stir the reaction mixture at room temperature for 6 hours.

  • Precipitation: Pour the reaction mixture into 300 mL of ice-cold water. Acidify the solution to pH ~2-3 with 1M HCl. A white precipitate will form.

  • Isolation and Purification: Stir the slurry for 30 minutes in an ice bath. Collect the white solid by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove salts.[6][7]

  • Drying: Dry the final product, this compound, in a vacuum oven at 40°C. (Typical yield: 90-95%).

Part 4: Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. The data presented below are typical for this compound.[8]

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 12.9 (s, 1H, -COOH), 9.7 (s, 1H, -NH-), 8.0-7.3 (m, ~16H, aromatic protons from biphenyl and Fmoc groups), 4.5 (d, 2H, Fmoc CH₂), 4.3 (t, 1H, Fmoc CH).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~167 (-COOH), ~156 (-NHCOO-), 144-120 (aromatic carbons), ~66 (Fmoc CH₂), ~47 (Fmoc CH).
LC-MS (ESI-) m/z: Calculated for C₂₇H₁₉NO₄: 433.13. Found: 432.1 [M-H]⁻.
HPLC Purity >98% (detection at 254 nm).[9][10]
Melting Point Typically in the range of 180-190°C.

Part 5: Safety and Handling

  • Palladium Catalysts: Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Toluene, dioxane, and ethanol are flammable. Keep away from ignition sources. Use in a fume hood to avoid inhalation of vapors.

  • Acids and Bases: Handle hydrochloric acid and potassium carbonate with appropriate care, as they are corrosive.

Conclusion

This guide outlines a scientifically sound and reproducible two-stage synthesis for this compound. By leveraging a palladium-catalyzed Suzuki-Miyaura coupling for the core construction and a mild Fmoc protection step, this protocol provides high yields of the desired product with excellent purity. The detailed explanation of the rationale behind procedural choices and the comprehensive analytical data serve to validate the methodology, empowering researchers to confidently synthesize this valuable building block for applications in peptide chemistry and drug discovery.

References

  • Lin, Y.-A., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega. Available at: [Link]

  • Carpino, L. A., et al. (1997). Methods for the synthesis of fmoc protected amines. Google Patents.
  • Lin, Y.-A., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ResearchGate. Retrieved from [Link]

  • CN105801444A. (2016). Synthesizing method for 3'-amino-2'-hydroxy biphenyl-3-carboxylic acid. Google Patents.
  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Retrieved from [Link]

  • Profacgen. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide Synthesis Protocols. Humana Press. Available at: [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]

  • Jastrząbek, T., et al. (2019). Suzuki-Miyaura Cross-Coupling Towards 4-Amino Biphenyl Intermediates. ChemRxiv. Retrieved from [Link]

  • Schmalz, B., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Retrieved from [Link]

  • WO2008040536A1. (2008). Method for peptide synthesis. Google Patents.
  • Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. ResearchGate. Retrieved from [Link]

  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. PubMed. Retrieved from [Link]

  • Kysil, A. H., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. National Institutes of Health. Retrieved from [Link]

  • de la Cruz, F. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. Retrieved from [Link]

  • Gselman, P., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry. Retrieved from [Link]

  • Ziegler, J., & Abel, S. (2014). Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) derivatization. Semantic Scholar. Retrieved from [Link]

  • Jámbor, A., & Molnár-Perl, I. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. Retrieved from [Link]

  • Vaškevičiūtė, K., et al. (2023). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. National Institutes of Health. Retrieved from [Link]

  • El-Naggar, A. M., et al. (2020). Application of 3D NMR for Structure Determination of Peptide Natural Products. SciSpace. Retrieved from [Link]

Sources

An In-depth Technical Guide to Fmoc-3-amino-4'-carboxybiphenyl: A Keystone for Advanced Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Unnatural Amino Acids in Peptide Therapeutics

The landscape of drug discovery is perpetually evolving, with a significant trajectory aimed at harnessing the specificity and potency of peptide-based therapeutics. While native peptides are essential signaling molecules, their therapeutic application is often hampered by poor metabolic stability and limited bioavailability.[1] The strategic incorporation of unnatural amino acids (UAAs) has emerged as a transformative approach to overcome these limitations.[1][2] These novel building blocks, such as Fmoc-3-amino-4'-carboxybiphenyl (CAS No. 215248-47-8), introduce unique structural and physicochemical properties into peptide scaffolds, enhancing proteolytic resistance, modulating conformation, and improving pharmacokinetic profiles.[3][4]

This guide provides an in-depth technical overview of this compound, a versatile UAA that combines the rigid biphenyl moiety with the foundational Fmoc-based solid-phase peptide synthesis (SPPS) chemistry.[4] We will explore its synthesis, physicochemical characteristics, and its application in the construction of advanced peptide architectures, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively leverage this powerful tool.

Physicochemical Properties and Handling

This compound is a white to off-white solid at room temperature. Its core structure features a biphenyl system, which imparts significant conformational rigidity and potential for π-π stacking interactions within a peptide sequence. The fluorenylmethoxycarbonyl (Fmoc) group provides the essential α-amino protection for SPPS, while the carboxylic acid on the second phenyl ring offers a point for further chemical modification or can influence the overall polarity of the molecule.

PropertyValueSource
CAS Number 215248-47-8Generic
Molecular Formula C₂₈H₂₁NO₄Generic
Molecular Weight 435.47 g/mol Generic
Appearance White to off-white solidInferred
Solubility Good solubility in DMF, NMP; Limited in DCM[5]
Storage Store at 2-8°CGeneric

Note: Solubility should be empirically determined for specific applications and concentrations.

Synthesis of this compound: A Probable Synthetic Route

Step 1: Suzuki-Miyaura Cross-Coupling for 3-amino-4'-carboxybiphenyl

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and organoboron compounds, catalyzed by a palladium complex.[6][7] In this step, 3-aminophenylboronic acid is coupled with a 4-halobenzoic acid (e.g., 4-bromobenzoic acid) to construct the 3-amino-4'-carboxybiphenyl backbone.[8][9]

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents 3-aminophenylboronic_acid 3-Aminophenylboronic Acid Reaction Suzuki-Miyaura Coupling 3-aminophenylboronic_acid->Reaction 4-bromobenzoic_acid 4-Bromobenzoic Acid 4-bromobenzoic_acid->Reaction Pd_catalyst Pd(PPh₃)₄ Pd_catalyst->Reaction Base Na₂CO₃ Base->Reaction Solvent Toluene/Ethanol/Water Solvent->Reaction Product 3-amino-4'-carboxybiphenyl Reaction->Product Fmoc_Protection Starting_Material 3-amino-4'-carboxybiphenyl Reaction Fmoc Protection Starting_Material->Reaction Fmoc_Reagent Fmoc-OSu or Fmoc-Cl Fmoc_Reagent->Reaction Base NaHCO₃ or DIPEA Base->Reaction Solvent Dioxane/Water or DMF Solvent->Reaction Final_Product This compound Reaction->Final_Product SPPS_Cycle Start Resin-Bound Peptide (with N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Coupling of This compound + Coupling Reagents Washing1->Coupling Washing2 Washing (DMF/DCM) Coupling->Washing2 End Elongated Peptide (with N-terminal Fmoc) Washing2->End End->Deprotection Repeat for next amino acid

Sources

A Senior Application Scientist's Guide to Determining the Solubility of Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fmoc-3-amino-4'-carboxybiphenyl is a specialized building block with significant potential in peptide synthesis and as a linker in drug development.[1] Its utility, however, is fundamentally governed by its solubility, a critical parameter that dictates its handling, reaction kinetics, and formulation feasibility. Publicly available, quantitative solubility data for this specific compound is notably scarce. This guide, therefore, shifts the focus from presenting pre-existing data to empowering researchers with the foundational knowledge and a robust, field-proven methodology to determine the solubility of this compound in-house. We will delve into the molecule's structural characteristics to predict its solubility behavior, provide a detailed, step-by-step protocol for the gold-standard shake-flask solubility assay, and discuss the appropriate analytical techniques for accurate quantification.

Understanding the Molecule: A Predictive Analysis

Before embarking on experimental work, a thorough analysis of the molecule's structure provides critical insights into its likely solubility profile. This compound is a chimeric structure, with distinct domains that contribute to its overall physicochemical properties.

  • The Fmoc (Fluorenylmethyloxycarbonyl) Group: This large, aromatic protecting group is intensely hydrophobic. Its presence is the primary driver for good solubility in non-polar organic solvents and, conversely, poor solubility in aqueous media.[2][3]

  • The Biphenyl Core: The rigid, aromatic biphenyl scaffold further contributes to the molecule's hydrophobicity and potential for π-π stacking interactions, which can sometimes limit solubility even in organic solvents.[4]

  • The Carboxylic Acid Group: This is the key to pH-dependent solubility. At low pH (pH < pKa), the carboxylic acid will be protonated (-COOH) and uncharged, reducing its affinity for polar solvents. At high pH (pH > pKa), it will be deprotonated to its carboxylate form (-COO⁻), a charged species that will dramatically increase solubility in polar protic solvents, especially water.

  • The Amino Group: While the amino group is protected by the Fmoc moiety, its position on the biphenyl ring influences the overall electronic structure and polarity of the molecule.

Based on this analysis, we can predict that this compound will exhibit its highest solubility in polar aprotic solvents like Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl Sulfoxide (DMSO), which are excellent solvents for many Fmoc-protected amino acids.[5][6][7] Its aqueous solubility is expected to be very low at neutral and acidic pH but will increase significantly under basic conditions.

Experimental Design: The Shake-Flask Method

The isothermal shake-flask method is the gold-standard for determining thermodynamic (equilibrium) solubility.[8] It is a reliable and widely used method that involves allowing a compound to reach equilibrium between its solid state and a saturated solution in a given solvent at a constant temperature.[8][9]

Rationale for Solvent Selection

The choice of solvents is critical for building a comprehensive solubility profile. The following panel is recommended to cover a wide range of polarities and functionalities:

Solvent ClassExamplesRationale
Polar Aprotic DMF, DMSO, NMP, Acetonitrile (ACN)Expected to be the best solvents due to their ability to solvate both the polar and non-polar parts of the molecule. Commonly used in peptide synthesis.[7]
Polar Protic Methanol, EthanolCapable of hydrogen bonding; solubility will depend on the balance between the hydrophobic bulk and the polar carboxylic acid.
Non-Polar / Ethereal Dichloromethane (DCM), Tetrahydrofuran (THF)Will test the contribution of the large hydrophobic groups (Fmoc, biphenyl) to overall solubility.
Aqueous Buffers pH 2.0, pH 7.4, pH 9.0Essential for understanding the impact of the carboxylic acid's ionization state. These pH values are relevant to both chemical reactions and physiological conditions.[10][11]
Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification A Weigh excess This compound B Add selected solvent to vials A->B Add solid to solvent C Seal vials and place in shaker incubator (e.g., 25°C, 24-48h) B->C D Centrifuge vials to pellet excess solid C->D E Filter supernatant using solvent-compatible syringe filter (e.g., 0.22 µm) D->E Carefully collect supernatant F Prepare serial dilutions of the filtrate E->F G Analyze dilutions by validated HPLC-UV method F->G H Calculate concentration from calibration curve G->H

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The key to trustworthiness is ensuring that equilibrium has been reached and that the analytical quantification is accurate.

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (HPLC grade)

  • Glass vials with screw caps

  • Analytical balance

  • Shaker incubator capable of maintaining constant temperature (e.g., 25 °C ± 1 °C)

  • Centrifuge

  • Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology
  • Preparation of Test Samples:

    • Add an excess amount of solid this compound to several glass vials. "Excess" is critical; there must be visible solid material remaining at the end of the experiment to ensure the solution is saturated. A starting point of ~5-10 mg per 1 mL of solvent is often sufficient.

    • Accurately add a known volume of the selected solvent (e.g., 1.0 mL) to each vial.

    • Prepare at least three replicate vials for each solvent system to assess reproducibility.[12]

  • Equilibration:

    • Tightly seal the vials.

    • Place the vials in a shaker incubator set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 hours is a good starting point. To validate that equilibrium has been reached, you can test samples at different time points (e.g., 24h, 48h, and 72h). The solubility value should plateau when equilibrium is achieved.[13]

  • Phase Separation:

    • After equilibration, allow the vials to stand at the test temperature for a short period to let the bulk of the solid settle.

    • To remove undissolved solid, centrifuge the vials at a high speed.

    • Carefully draw the supernatant using a syringe and filter it through a solvent-compatible 0.22 µm syringe filter into a clean vial.[14] This step is crucial to remove any fine particulates that could falsely elevate the measured concentration.

  • Quantification by HPLC-UV:

    • Method Validation: Before analyzing samples, a validated HPLC method is required. The Fmoc group has a strong UV absorbance around 265 nm and 301 nm, making UV detection highly suitable.[2][3] A typical method might use a C18 column with a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).

    • Calibration Curve: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMF). From this stock, create a series of standards of known concentration. Inject these standards into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Sample Analysis: Make a precise dilution of the filtered saturated solution (the filtrate) to bring its concentration into the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC and record the peak area.

  • Calculation and Data Reporting:

    • Use the calibration curve to determine the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to calculate the solubility of the compound in the original saturated solution.

    • Report the results in standard units such as mg/mL or µg/mL. The pH of aqueous samples should be measured and reported both before and after the experiment.[8]

The final data should be presented in a clear, tabular format.

Solvent SystemTemperature (°C)Mean Solubility (mg/mL)Standard Deviation
DMF25[Result][Result]
DMSO25[Result][Result]
Acetonitrile25[Result][Result]
Methanol25[Result][Result]
DCM25[Result][Result]
Phosphate Buffer pH 2.025[Result][Result]
Phosphate Buffer pH 7.425[Result][Result]
Phosphate Buffer pH 9.025[Result][Result]

Conclusion for the Field

While direct solubility data for this compound is not readily published, its solubility profile can be reliably and accurately determined using the systematic approach outlined in this guide. By combining predictive analysis based on chemical structure with the robust, gold-standard shake-flask methodology, researchers can generate the critical data needed to advance their work. This protocol, grounded in the principles of equilibrium and validated analytical chemistry, provides a trustworthy framework for assessing this key physicochemical property, enabling more efficient process development, reaction optimization, and formulation design in the fields of peptide chemistry and drug discovery.

References

  • ResearchGate. Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Available from: [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

  • APPL Biochem Biotechnol. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Available from: [Link]

  • PubMed Central. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. Available from: [Link]

  • ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. Available from: [Link]

  • Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available from: [Link]

  • ACS Publications. ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Available from: [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

  • ICH. BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. Available from: [Link]

  • Chem-Impex. This compound. Available from: [Link]

  • NIST. Biphenyl-4-carboxylic acid. Available from: [Link]

  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available from: [Link]

Sources

Biphenyl Amino Acids: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl amino acids (BPAAs) represent a class of non-canonical amino acids that have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Characterized by two interconnected phenyl rings, the biphenyl moiety imparts unique structural, conformational, and physicochemical properties, including increased size, hydrophobicity, and restricted bond rotation.[3][4] These features make BPAAs exceptionally valuable for designing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, structural characteristics, and diverse applications of biphenyl amino acids in drug discovery, with a focus on their roles as peptide mimetics, receptor antagonists, and enzyme inhibitors. Detailed synthetic protocols and mechanistic insights are provided to equip researchers with the foundational knowledge required to leverage this versatile chemical motif in their drug development programs.

The Rationale for Biphenyl Amino Acids in Drug Design

The biphenyl group is a recurring structural motif in a wide range of pharmacologically active molecules, including anti-inflammatory agents, antihypertensives, and anticancer drugs.[2][5][6] Its incorporation into the side chain of an amino acid creates a unique building block that offers several distinct advantages for a medicinal chemist:

  • Modulation of Physicochemical Properties: The bulky, hydrophobic biphenyl group can profoundly influence the pharmacological properties of a parent molecule, enhancing binding affinity through favorable van der Waals and π-stacking interactions within protein binding pockets.[3][7][8]

  • Conformational Constraint and Pre-organization: The biphenyl scaffold can act as a rigid spacer, locking the peptide backbone or pharmacophoric groups into a bioactive conformation. This pre-organization reduces the entropic penalty upon binding, often leading to a significant increase in potency.

  • Peptide Mimicry: The defined spatial orientation of the two phenyl rings allows BPAAs to mimic the secondary structures of proteins, such as α-helices and β-turns.[9][10] This is critical for disrupting protein-protein interactions (PPIs), a challenging but highly valuable target class.

  • Metabolic Stability: The introduction of non-natural amino acids like BPAAs can increase the proteolytic stability of peptide-based drug candidates, enhancing their in vivo half-life.[4]

Synthesis of Biphenyl Amino Acids: Core Methodologies

The construction of the core biphenyl structure is the central challenge in synthesizing BPAAs. Modern cross-coupling reactions have become the methods of choice, offering mild conditions and broad functional group tolerance.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is the most prominent and versatile method for forming the C-C bond between the two aryl rings.[1][11] The reaction typically involves the coupling of an aryl boronic acid or ester with an aryl halide, catalyzed by a palladium complex.[11] This approach is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of diverse starting materials.[11][12]

A general workflow for this synthesis is depicted below.

G cluster_0 Starting Materials cluster_1 Reaction Core cluster_2 Product s1 Protected Amino Acid (e.g., N-Boc-4-iodo-L-phenylalanine) reagents Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) s1->reagents s2 Aryl Boronic Acid (e.g., Phenylboronic acid) s2->reagents product Protected Biphenyl Amino Acid (e.g., N-Boc-L-biphenylalanine) reagents->product Suzuki-Miyaura Coupling

Caption: General workflow for BPAA synthesis via Suzuki-Miyaura coupling.

This protocol describes a representative Suzuki-Miyaura coupling reaction to synthesize a protected form of 4-phenyl-L-phenylalanine (Biphenylalanine).[7][8]

Materials:

  • N-Boc-4-iodo-L-phenylalanine methyl ester

  • Phenylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

  • Triphenylphosphine (PPh₃, 0.1 equivalents)

  • Potassium carbonate (K₂CO₃, 3.0 equivalents)

  • Toluene

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add N-Boc-4-iodo-L-phenylalanine methyl ester (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed toluene and water (e.g., 4:1 v/v).

  • To this suspension, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.1 eq).

  • Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired N-Boc-L-biphenylalanine methyl ester.

  • The ester can be subsequently hydrolyzed under basic conditions (e.g., LiOH in THF/water) to afford the free acid, N-Boc-L-biphenylalanine.

Copper-Catalyzed Ullmann Condensation

Historically, the Ullmann reaction was a key method for biaryl synthesis, involving the copper-promoted coupling of two aryl halides.[13] The classical Ullmann condensation requires harsh conditions, such as high temperatures and polar solvents.[14] However, modern variations using soluble copper catalysts and ligands have improved the methodology, making it a viable, albeit less common, alternative to palladium-catalyzed reactions for certain substrates.[14][15]

Stereochemistry and Conformational Properties: The Role of Atropisomerism

A defining characteristic of many ortho-substituted biphenyl systems is atropisomerism . This is a form of axial chirality arising from restricted rotation (hindered rotation) around the single bond connecting the two aryl rings.[16] If the steric barrier to rotation is sufficiently high, two stable, non-superimposable stereoisomers (enantiomers or diastereomers) can be isolated.[17][18]

The presence of bulky ortho-substituents on the biphenyl rings prevents free rotation, creating a chiral axis.[16] This non-conventional stereochemical feature is critical in drug design, as different atropisomers can exhibit vastly different pharmacological activities and toxicological profiles. Controlling the synthesis to produce a single, desired atropisomer is a significant synthetic challenge and a key consideration in the development of BPAA-based therapeutics.[17]

Sources

Beyond the Canonical 20: An In-depth Technical Guide to Unnatural Amino Acids in Peptide Design

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel therapeutics with enhanced properties is a constant endeavor. While the 20 canonical amino acids provide the fundamental blueprint for peptides and proteins, their inherent limitations—such as susceptibility to proteolysis, poor cell permeability, and restricted chemical diversity—can hinder the development of effective drugs.[1][2] The strategic incorporation of unnatural amino acids (Uaas) has emerged as a transformative approach, unlocking a vast chemical space to engineer peptides with superior stability, target affinity, and pharmacokinetic profiles.[2][3][4] More than 110 FDA-approved drugs already incorporate Uaas, a testament to their profound impact on modern medicine.[3][5]

This guide provides a comprehensive technical overview of the principles, methodologies, and applications of unnatural amino acids in peptide design. It is intended to serve as a practical resource, bridging foundational concepts with field-proven insights to empower researchers in their pursuit of next-generation peptide-based therapeutics and biomaterials.

The Rationale for Venturing Beyond Nature's Alphabet

The decision to incorporate a Uaa into a peptide sequence is driven by the desire to overcome the intrinsic liabilities of natural peptides. The unique side chains and backbone modifications offered by Uaas can confer a range of advantageous properties.[5]

Enhancing Proteolytic Stability

A primary challenge in peptide therapeutics is their rapid degradation by proteases in the body, leading to short half-lives.[1] Uaas can effectively thwart enzymatic cleavage through several mechanisms:

  • Steric Hindrance: Introducing bulky or sterically demanding Uaas at or near a cleavage site can physically block protease access.

  • Backbone Modification: N-methylated amino acids, for instance, modify the peptide backbone, disrupting the hydrogen bonding patterns recognized by proteases.[3]

  • D-Amino Acid Substitution: Replacing a naturally occurring L-amino acid with its D-enantiomer can render the peptide bond resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids.[6]

A classic example is the development of Octreotide, a synthetic analog of somatostatin. By incorporating D-tryptophan, its half-life is dramatically increased from 1-2 minutes to about 1.5 hours in human plasma.[5]

Improving Cell and Tissue Permeability

The journey of a peptide drug to its intracellular target is often impeded by the cell membrane. Many Uaas can be employed to enhance permeability:

  • Increased Lipophilicity: Incorporating hydrophobic Uaas can facilitate passive diffusion across the lipid bilayer.[1]

  • Conformational Rigidity: Cyclization or the introduction of conformationally constrained Uaas can pre-organize the peptide into a bioactive conformation that is more amenable to membrane transport.

  • Hydrogen Bond Masking: N-methylation of the peptide backbone reduces the number of hydrogen bond donors, which is favorable for membrane permeability.[2][3]

Expanding Chemical Functionality

Uaas provide a toolkit for introducing novel chemical moieties that are not present in the 20 canonical amino acids. This enables a wide range of applications, including:

  • Bioorthogonal Chemistry: Uaas containing azide or alkyne groups can be used for "click chemistry" reactions, allowing for the site-specific attachment of fluorescent probes, imaging agents, or drug payloads.[]

  • Photocrosslinking: Uaas with photo-activatable groups can be used to trap and identify protein-protein interactions.

  • Metal Chelators: Introducing Uaas with metal-chelating side chains can be used to create novel metalloproteins or imaging agents.

Core Methodologies for Uaa Incorporation

The precise placement of a Uaa within a peptide sequence is paramount to achieving the desired functional outcome. Several powerful methodologies have been developed to accomplish this, each with its own set of advantages and limitations.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the workhorse for the chemical synthesis of peptides and offers unparalleled flexibility in the incorporation of a vast array of commercially available or custom-synthesized Uaas.[8] The most common approach is the Fmoc/tBu strategy, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.[9]

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[8]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5 minutes, drain, and repeat for an additional 15-20 minutes to ensure complete removal of the Fmoc protecting group.[9]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and byproducts.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the Fmoc-protected amino acid (or Uaa) (3-5 equivalents) with a coupling reagent (e.g., HATU, HBTU) and a base (e.g., DIEA) in DMF for 5-10 minutes.[10]

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the reaction completion using a qualitative test such as the ninhydrin test.[9]

  • Washing: Wash the resin with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.[8]

  • Final Cleavage and Deprotection: After the final amino acid is coupled and deprotected, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Purification: Precipitate the crude peptide in cold diethyl ether and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

The incorporation of sterically hindered Uaas, such as N-methylated or α,α-disubstituted amino acids, can be challenging due to slower coupling kinetics.[11] To address this, several strategies can be employed:

  • Use of Potent Coupling Reagents: Reagents like HATU and COMU are generally more effective than HBTU for coupling hindered residues due to the formation of more reactive activated esters.[12][13][14]

  • Increased Reaction Time and Temperature: Extending the coupling time or performing the reaction at an elevated temperature (with caution to avoid racemization) can improve yields.

  • Microwave-Assisted SPPS: Microwave irradiation can significantly accelerate coupling reactions, proving particularly beneficial for hindered amino acids.[15]

Coupling ReagentRelative Performance for Hindered UaasKey Characteristics
HATU Highly EffectiveForms a more reactive HOAt-based active ester, leading to faster and more efficient coupling with a lower risk of epimerization compared to HBTU.[6][12]
HBTU Moderately EffectiveA common and cost-effective reagent, but can be less efficient for highly hindered couplings.[12]
COMU Highly EffectiveOffers comparable efficiency to HATU with the added benefits of being non-explosive and having better solubility.[13]
PyBOP/PyAOP EffectiveStrong phosphonium-based reagents that are also suitable for challenging couplings.[10]
Genetic Code Expansion

Genetic code expansion allows for the site-specific incorporation of Uaas into peptides and proteins within living cells (in vivo) or in cell-free systems.[16][17] This powerful technique relies on the creation of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. This pair functions independently of the host cell's translational machinery and is engineered to recognize a unique codon, typically a nonsense (stop) codon like UAG (amber), to encode the Uaa.[18][19]

The core of genetic code expansion is the specificity of the orthogonal aaRS for its cognate tRNA and the desired Uaa. The system is inherently self-validating:

  • The orthogonal aaRS must not charge any of the host cell's endogenous tRNAs with the Uaa.

  • The orthogonal tRNA must not be recognized by any of the host cell's endogenous aaRSs.

  • The orthogonal aaRS must efficiently charge the orthogonal tRNA with the Uaa of interest.

Caption: A streamlined workflow for the site-specific incorporation of a Uaa in E. coli via genetic code expansion.

  • Plasmid Construction:

    • Mutate the gene of interest to introduce an amber (TAG) codon at the desired site of Uaa incorporation.

    • Obtain or construct a plasmid expressing the orthogonal aaRS/tRNA pair specific for the desired Uaa.

  • Transformation: Co-transform a suitable E. coli expression strain with the plasmid containing the target gene and the plasmid for the orthogonal pair.

  • Expression:

    • Grow the transformed cells in a suitable medium to mid-log phase.

    • Add the Uaa to the culture medium to a final concentration typically in the range of 0.1-1 mM.

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Continue to grow the cells for several hours to allow for protein expression.

  • Harvesting and Lysis: Harvest the cells by centrifugation and lyse them using standard methods (e.g., sonication, French press).

  • Purification and Analysis: Purify the Uaa-containing protein from the cell lysate using affinity chromatography or other appropriate methods. Confirm Uaa incorporation and protein integrity via SDS-PAGE, Western blotting, and mass spectrometry.[8]

Chemical Ligation

For the synthesis of larger proteins containing Uaas, chemical ligation techniques provide a powerful means to join a recombinantly expressed protein fragment with a chemically synthesized peptide containing the Uaa.[18] Native Chemical Ligation (NCL) is the most widely used method. It involves the reaction between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue, forming a native peptide bond at the ligation site.[3][20]

Expressed Protein Ligation (EPL) is a popular variation of NCL where one of the fragments is a recombinantly expressed protein.[21][22]

  • Recombinant Protein Expression: Express the target protein fragment as a fusion with an intein domain and an affinity tag (e.g., chitin-binding domain). Purify the fusion protein on an affinity column (e.g., chitin resin).[8]

  • Thioester Formation: Induce intein-mediated cleavage by incubating the resin-bound fusion protein with a thiol-containing compound (e.g., MESNA). This generates the protein with a C-terminal thioester, which is then eluted from the column.[8]

  • Synthetic Peptide Preparation: Synthesize the peptide fragment containing the Uaa and an N-terminal cysteine using SPPS.

  • Native Chemical Ligation:

    • Dissolve the purified protein thioester and the N-terminal cysteine-containing synthetic peptide in a ligation buffer (typically at a neutral pH).

    • Add a reducing agent (e.g., TCEP) to prevent disulfide bond formation.

    • Allow the ligation reaction to proceed until completion.[3]

  • Purification: Purify the final, full-length ligated protein using chromatographic techniques.[8]

Characterization of Uaa-Containing Peptides

Thorough characterization is essential to confirm the successful incorporation of the Uaa and to assess the purity and structural integrity of the final peptide.

  • Mass Spectrometry (MS): MS is indispensable for verifying the correct mass of the peptide, which directly confirms the incorporation of the Uaa. Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the Uaa.[23][24] The fragmentation patterns of peptides containing Uaas may differ from those of standard peptides, and careful analysis is required.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information at the atomic level. It can be used to determine the three-dimensional structure of the peptide and to probe the local environment of the Uaa.[25][26][27] The unique chemical shifts of the Uaa can serve as powerful probes for studying peptide conformation and dynamics.[28]

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC is the primary method for purifying synthetic peptides and assessing their purity. The retention time of a Uaa-containing peptide will differ from its natural counterpart, providing an initial indication of successful synthesis.[26]

Uaas in Action: FDA-Approved Drugs and Future Directions

The tangible impact of Uaas in drug development is evident in the number of approved therapeutics that leverage their unique properties.

DrugUnnatural Amino Acid(s)Therapeutic ApplicationContribution of Uaa
Octreotide D-Tryptophan, ThreoninolAcromegaly, Carcinoid TumorsIncreased half-life and resistance to proteolysis.[5]
Lanreotide D-NaphthylalanineAcromegaly, Neuroendocrine TumorsEnhanced receptor binding affinity and prolonged duration of action.[29]
Cyclosporine Multiple N-methylated amino acids, D-AlanineImmunosuppressionImproved oral bioavailability and metabolic stability.[30][31]
Romidepsin Depsipeptide bondCutaneous T-cell lymphomaUnique cyclic structure essential for its histone deacetylase inhibitory activity.[29]
Liraglutide/Semaglutide Fatty acid-acylated LysineType 2 Diabetes, ObesityEnhanced binding to serum albumin, leading to a significantly extended half-life.[32]

The field of Uaa incorporation continues to evolve rapidly. The development of new orthogonal pairs, the expansion to quadruplet codons to encode multiple different Uaas in a single protein, and the application of computational design tools are paving the way for the creation of increasingly sophisticated peptide-based therapeutics and biomaterials.[33] Computational platforms like PepINVENT are now being developed to navigate the vast chemical space of both natural and unnatural amino acids, enabling goal-oriented design of peptides with optimized properties.[5][34]

Conclusion

The incorporation of unnatural amino acids has fundamentally transformed peptide design, providing an expansive toolkit to overcome the inherent limitations of their natural counterparts. From enhancing stability and permeability to introducing novel chemical functionalities, Uaas have proven to be indispensable in the development of a new generation of peptide-based drugs. The methodologies of SPPS, genetic code expansion, and chemical ligation, while technically demanding, offer robust and versatile platforms for the precise engineering of these powerful molecules. As our ability to design and synthesize Uaas with ever-increasing diversity and complexity grows, so too will their impact on medicine and biotechnology, heralding a new era of rationally designed, highly effective peptide therapeutics.

References

  • PepINVENT: generative peptide design beyond natural amino acids. PubMed Central. [Link]

  • Native Chemical Ligation of Peptides and Proteins. PubMed Central. [Link]

  • Unusual Amino Acids in Medicinal Chemistry. ACS Publications. [Link]

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PubMed Central. [Link]

  • Design of peptides with non-canonical amino acids using flow matching. bioRxiv. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Comparative study of methods to couple hindered peptides. PubMed. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. ACS Publications. [Link]

  • Accelerated chemical synthesis of peptides and small proteins. PNAS. [Link]

  • Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. PubMed. [Link]

  • In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy. PubMed Central. [Link]

  • Protein synthesis by native chemical ligation: Expanded scope by using straightforward methodology. PubMed Central. [Link]

  • PepFun: Open Source Protocols for Peptide-Related Computational Analysis. MDPI. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]

  • Computational protein design utilizes unnatural amino acids. ASU News. [Link]

  • Native Chemical Ligation. UCL. [Link]

  • FOOD AND DRUG ADMINISTRATION (FDA) APPROVED PEPTIDE DRUGS. Asian Journal of Research in Biological and Pharmaceutical Sciences. [Link]

  • Native Chemical Ligation: A Boon to Peptide Chemistry. ResearchGate. [Link]

  • Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. PubMed Central. [Link]

  • Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. PubMed Central. [Link]

  • List of FDA Approved Peptides. BC9. [Link]

  • (PDF) Computational Modelling of Peptides Containing Non-Standard Amino Acids. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • NMR Studies of Large Protein Dynamics Using Unnatural Amino Acids. Progress in Biochemistry and Biophysics. [Link]

  • list of peptide drugs approved by the US-FDA since 2018. ResearchGate. [Link]

  • FDA Approved Cyclic Peptide Drugs. PharmiWeb.com. [Link]

  • In silico approaches for predicting the half-life of natural and modified peptides in blood. PLOS ONE. [Link]

  • CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Oldfield Group Website. [Link]

  • Peptide half-life values in the different matrixes | Download Table. ResearchGate. [Link]

  • Facilitating the structural characterisation of non-canonical amino acids in biomolecular NMR. Magnetic Resonance. [Link]

  • Mass spectrometry of peptides and proteins. OSU Chemistry. [Link]

  • General method for site-specific UAA incorporation.. ResearchGate. [Link]

  • Modern Ligation Methods to Access Natural and Modified Proteins. CHIMIA. [Link]

  • Expressed protein ligation: A general method for protein engineering. PubMed Central. [Link]

  • Use of mass spectrometry fragmentation patterns of peptides to identify amino acid sequences in databases.
  • Peptide ion fragmentation in Peptide ion fragmentation in mass spectrometry p y. UAB. [Link]

  • 1 Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH. [Link]

  • Comparative Study of Chemical Stability of a PK20 Opioid–Neurotensin Hybrid Peptide and Its Analogue [Ile9]PK20—The Effect of Isomerism of a Single Amino Acid. PubMed Central. [Link]

Sources

Applications of biphenyl derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Biphenyl Derivatives in Drug Discovery

Abstract

The biphenyl scaffold, characterized by two interconnected phenyl rings, represents a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and physicochemical properties have established it as a privileged scaffold, leading to its incorporation into a multitude of clinically successful therapeutic agents. This guide provides a comprehensive overview of the role of biphenyl derivatives in drug discovery, intended for researchers, scientists, and drug development professionals. We will delve into the synthetic methodologies for creating these compounds, explore their diverse therapeutic applications with a focus on mechanism of action and structure-activity relationships (SAR), and address the critical stereochemical challenge of atropisomerism. A detailed case study on the development of a biphenyl-based PD-1/PD-L1 inhibitor will illustrate the practical application of these principles.

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

For decades, the biphenyl moiety has been recognized as a fundamental backbone in the design of synthetic organic compounds, natural products, and, most notably, medicinally active molecules.[2][3] Initially, the parent biphenyl molecule, being relatively non-reactive, was primarily used as a chemical intermediate.[4] However, the advent of advanced synthetic techniques has allowed for precise functionalization of the biphenyl rings, unlocking a vast chemical space for drug discovery.[4]

The utility of the biphenyl scaffold stems from several key features:

  • Structural Rigidity and Conformational Control: The connection between the two phenyl rings restricts rotational freedom, providing a semi-rigid scaffold. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.[5]

  • Tunable Physicochemical Properties: The lipophilicity and electronic properties of the scaffold can be readily modulated by introducing various substituents on the phenyl rings. This allows for the optimization of pharmacokinetic and pharmacodynamic (ADME/PK) properties.

  • Versatile Vectorial Display of Substituents: The two rings offer multiple positions for substitution, allowing for the precise spatial orientation of functional groups to interact with target proteins. This is crucial for optimizing binding interactions and achieving target selectivity.

  • Metabolic Stability: The aromatic nature of the biphenyl core often imparts a degree of metabolic stability, a desirable trait for drug candidates.

These attributes have led to the widespread use of biphenyl derivatives across numerous therapeutic areas, including their use as antihypertensives, anti-inflammatory agents, anticancer drugs, and antimicrobials.[1][2][6]

Synthetic Strategies for Biphenyl Derivatives

The construction of the biaryl axis is a critical step in the synthesis of biphenyl-based drugs. Modern organometallic chemistry offers several powerful methods for this transformation, with palladium-catalyzed cross-coupling reactions being the most prominent.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is arguably the most common and versatile method for forming the C-C bond in biphenyl derivatives within the pharmaceutical industry.[2][7] Reported in 1979 by Akira Suzuki and Norio Miyaura, this reaction involves the coupling of an organoboron compound (typically a boronic acid) with an organic halide or triflate.[2]

Causality in Experimental Choices:

  • Catalyst: A palladium(0) complex is the active catalyst. Pd(PPh₃)₄ is a common choice, but more sophisticated catalysts with specialized phosphine ligands (e.g., SPhos, XPhos) are often used to couple sterically hindered or electronically deactivated substrates, improving reaction rates and yields.[3]

  • Base: A base is essential for the transmetalation step. Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction outcome, with stronger bases often required for less reactive substrates.[7]

  • Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents. Mixtures like toluene/water, dioxane, or DMF are common.[7]

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L₂) (Reductive Elimination) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)₂ + Base Ar-X Ar-X Transmetalation Transmetalation

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [7]

  • Reaction Setup: To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction: Stir the mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Ullmann Reaction

The Ullmann reaction, discovered in 1904, is a classic method for synthesizing symmetric biphenyls by heating an aryl halide with copper powder.[4] While traditional Ullmann conditions require high temperatures, modern variations have been developed that proceed under milder conditions using soluble copper catalysts and ligands.

Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex.[2] A key advantage of this method is the high reactivity of the organozinc nucleophiles, which often allows for reactions to proceed under mild conditions and with high functional group tolerance. The mechanism involves oxidative addition, transmetalation, and reductive elimination, similar to the Suzuki coupling.[2]

Therapeutic Applications of Biphenyl Derivatives

The biphenyl scaffold is a privileged structure found in numerous marketed drugs and clinical candidates.[1][2]

Therapeutic AreaDrug ExampleTarget/Mechanism of Action
Antihypertensive Telmisartan, ValsartanAngiotensin II receptor type 1 (AT₁) antagonists
Anti-inflammatory DiflunisalNon-steroidal anti-inflammatory drug (NSAID), COX inhibitor
Anticancer Olaparib (contains a biaryl-like core)PARP inhibitor
Anticancer (Immuno-oncology) Small molecule inhibitors (clinical candidates)Programmed cell death-ligand 1 (PD-L1) inhibitors[8][9]
Anticancer C10 (preclinical)Histone deacetylase 6 (HDAC6) inhibitor[10]
Antifungal BifonazoleErgosterol biosynthesis inhibitor
Antihypertensive Agents: The "Sartans"

A prominent class of biphenyl-containing drugs is the angiotensin II receptor blockers (ARBs), commonly known as "sartans." These drugs, including Telmisartan and Valsartan, are first-line treatments for hypertension. The biphenyl scaffold is crucial for their mechanism of action. One phenyl ring typically bears an acidic group (like a carboxylic acid or a tetrazole), which mimics the C-terminal carboxylate of angiotensin II. The second phenyl ring extends into a hydrophobic pocket of the AT₁ receptor, with substituents that enhance binding affinity and selectivity.

Anticancer Agents

Biphenyl derivatives have emerged as a versatile scaffold for the development of novel anticancer agents targeting various mechanisms.

PD-1/PD-L1 Interaction Inhibitors: Cancer immunotherapy, particularly the blockade of the programmed cell death-1 (PD-1)/PD-L1 immune checkpoint, has revolutionized cancer treatment.[8][9] While monoclonal antibodies are the current standard of care, small-molecule inhibitors offer potential advantages like oral bioavailability and better tumor penetration.[9][11] Many of these small-molecule inhibitors are based on a biphenyl scaffold. They are designed to bind to the surface of PD-L1, inducing its dimerization and preventing its interaction with the PD-1 receptor on T-cells. This action restores the T-cells' ability to recognize and attack tumor cells.[8]

Diagram: Biphenyl Inhibitor Blocking PD-1/PD-L1 Interaction

PD1_PDL1_Inhibition cluster_0 T-Cell cluster_1 Tumor Cell PD1 PD-1 Receptor PDL1 PD-L1 PDL1->PD1 Interaction leads to T-Cell Exhaustion Biphenyl Biphenyl Inhibitor Biphenyl->PDL1 Binding & Dimerization BLOCKS Interaction

Caption: Biphenyl inhibitors prevent T-cell exhaustion by blocking the PD-1/PD-L1 axis.

HDAC6 Inhibitors: Histone deacetylase 6 (HDAC6) is an emerging target for cancer therapy. Selective HDAC6 inhibitors have shown promise in treating various cancers. A novel series of biphenyl-based derivatives has been identified as potent and selective HDAC6 inhibitors.[10] For instance, compound C10 was found to have an IC₅₀ value of 23 nM for HDAC6 and demonstrated significant antitumor efficacy in a colon carcinoma xenograft model.[10] These inhibitors typically feature a zinc-binding group, a linker, and a capping group, where the biphenyl moiety often serves as the cap, interacting with the rim of the enzyme's active site.

Antimicrobial Agents

The biphenyl scaffold has also been explored for developing new antimicrobial agents to combat drug-resistant pathogens.[12] Recent research has shown that certain biphenyl and dibenzofuran derivatives exhibit strong activity against multidrug-resistant bacteria, including MRSA, with performance comparable to the antibiotic ciprofloxacin.[12]

A Special Consideration: Atropisomerism in Biphenyl-Containing Drugs

A unique stereochemical feature of certain substituted biphenyls is atropisomerism . This is a type of axial chirality that arises from hindered rotation around the single bond connecting the two phenyl rings.[5][13] If the ortho substituents on each ring are sufficiently bulky, rotation is restricted, leading to the existence of stable, non-superimposable stereoisomers (atropisomers).[13]

Implications for Drug Discovery:

  • Differential Biological Activity: Atropisomers can have different binding affinities for their biological targets, leading to one being more active (the eutomer) and the other less active or inactive (the distomer).

  • Pharmacokinetics and Safety: The two atropisomers can exhibit different ADME profiles and toxicities.

  • Regulatory Scrutiny: Regulatory agencies now recommend that drug candidates with high rotational energy barriers (class 3 atropisomers, ΔE_rot > 30 kcal/mol) be developed as single, stable atropisomers.[5]

The presence of atropisomerism adds a layer of complexity to drug design, synthesis, and analysis. It requires the development of stereoselective synthetic routes and analytical methods (e.g., chiral chromatography) to separate and characterize the individual isomers.[5][14]

Case Study: Development of a Biphenyl-Based PD-1/PD-L1 Inhibitor

This hypothetical workflow illustrates the key stages in developing a biphenyl-based drug.

Drug_Discovery_Workflow A 1. Hit Identification (HTS of Biphenyl Library) B 2. Hit-to-Lead (Initial SAR) A->B C 3. Lead Optimization (Suzuki Coupling for Analogs) B->C D 4. In Vitro Testing (HTRF Assay for PD-L1 Binding) C->D D->C Iterative Optimization E 5. In Vivo Evaluation (Xenograft Mouse Model) D->E Promising EC₅₀ F 6. Preclinical Candidate E->F Good Efficacy & Safety Profile

Sources

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis using Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for the incorporation of the unnatural amino acid Fmoc-3-amino-4'-carboxybiphenyl into synthetic peptides using Fmoc-based solid-phase peptide synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals with a working knowledge of peptide synthesis. The protocols outlined herein are based on established principles of SPPS and are designed to serve as a robust starting point for optimization.

I. Introduction: The Significance of Biphenyl Scaffolds in Peptide Drug Discovery

The biphenyl moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into small molecules and, increasingly, into peptide-based therapeutics.[1] Its rigid, planar structure can impart favorable pharmacokinetic properties, enhance receptor binding affinity, and improve metabolic stability.[2] The specific building block, 3-amino-4'-carboxybiphenyl, offers a unique topology for constraining peptide conformations and exploring novel interactions with biological targets. When integrated into a peptide sequence, it can mimic or stabilize secondary structures such as β-turns, leading to enhanced biological activity.[3]

This guide focuses on the practical aspects of utilizing this compound in a standard Fmoc/tBu orthogonal protection strategy, the most widely used method in modern peptide synthesis.[4][5]

II. Physicochemical Properties of this compound

A thorough understanding of the building block's properties is crucial for successful synthesis.

PropertyValueSource
CAS Number 215248-47-8[6][7]
Molecular Formula C₂₈H₂₁NO₄[6]
Molecular Weight 435.47 g/mol [6]
Appearance White to off-white solid---
Storage Conditions 0-8°C[6]

III. Core Principles of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc SPPS is a cyclical process involving the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[8][9] The core of this strategy lies in the principle of orthogonal protection , where different protecting groups can be selectively removed under distinct chemical conditions without affecting others.[10][11]

In the context of incorporating this compound, the key protecting groups are:

  • Temporary Nα-Fmoc group: Protects the alpha-amino group of the incoming amino acid and is removed at the beginning of each coupling cycle with a mild base, typically piperidine.[12][13]

  • Permanent tBu-based side-chain protection: Protects reactive side chains of other amino acids in the sequence and is removed at the end of the synthesis with a strong acid, typically trifluoroacetic acid (TFA).[14]

  • Orthogonal protection for the 4'-carboxyl group: The carboxylic acid on the biphenyl ring of our target molecule requires its own protecting group that can be removed under conditions that do not affect the Fmoc, tBu, or the resin linker. This allows for selective modification at this site, such as chain branching or conjugation.[15]

SPPS_Cycle Resin Resin-Peptide-NH₂ Coupling Coupling: Fmoc-AA-OH + Coupling Reagents Resin->Coupling Free N-terminus Fmoc_Peptide Resin-Peptide-AA-Fmoc Coupling->Fmoc_Peptide Peptide Bond Formation Deprotection Fmoc Deprotection: 20% Piperidine/DMF Fmoc_Peptide->Deprotection Protected Peptide Deprotection->Resin Elongated Peptide Cleavage_Workflow Start Dry Peptide-Resin Add_TFA Add Cleavage Cocktail (e.g., Reagent K) Start->Add_TFA Incubate Incubate 2-4h at RT Add_TFA->Incubate Filter Filter to Remove Resin Incubate->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate Isolate Crude Peptide (Centrifugation & Drying) Precipitate->Isolate Purify Purify by HPLC Isolate->Purify

Figure 2: Workflow for the final cleavage and isolation of the synthetic peptide.

VI. Purification and Characterization

The crude peptide will contain deletion sequences and other impurities from the synthesis. Purification is typically achieved using reverse-phase high-performance liquid chromatography (RP-HPLC). Protocol 6: Peptide Purification and Analysis

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide using a preparative RP-HPLC system with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

  • Collect fractions corresponding to the desired peptide peak.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to verify the correct molecular weight. [16]

VII. Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Coupling Steric hindrance of the biphenyl amino acid; Insufficient activation time or reagent concentration.Use a more potent coupling reagent like HATU; Increase coupling time and/or temperature; Perform a double coupling. [9]
Deletion Sequences Incomplete coupling or Fmoc deprotection.Ensure thorough washing after deprotection; Use fresh piperidine solution; Confirm complete coupling with a ninhydrin test.
Low Cleavage Yield Incomplete cleavage from the resin; Peptide precipitation on the resin.Extend cleavage time; Use a stronger cleavage cocktail if necessary; Ensure the resin is fully wetted by the cocktail. [3]
Side Product Formation Reaction of scavengers with the peptide; Incomplete removal of protecting groups.Use appropriate scavengers for the amino acids present; Optimize cleavage time and cocktail composition.

VIII. References

  • Chem-Impex. This compound. [Link]

  • Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Bioconjugation and Beyond: The Multifaceted Roles of Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • PubMed Central. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • PubMed Central. Advances in Fmoc solid-phase peptide synthesis. [Link]

  • SciELO México. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]

  • Chem-Impex. Fmoc-(S-4-amino-2-carboxymethyl-1,3,4,5-tetrahydro-2H-b[7]enzazepin-3. [Link]

  • Google Patents. Method for peptide synthesis.

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]

  • ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]

  • Google Patents. Cleavage of synthetic peptides.

  • Merck Millipore. Fmoc-Amino Acids. [Link]

  • Merck Millipore. Novabiochem® - Fmoc resin cleavage protocols. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. [Link]

  • ResearchGate. Possible pairs of orthogonal protecting groups for selective deprotection of carboxyl and amino groups for amide cyclization. [Link]

  • AAPPTec. Cleavage Cocktails; Reagent B. [Link]

  • BioPharmaSpec. Effective Structural Characterization Strategies for Peptides. [Link]

  • Electronic Journal of Biotechnology. Peptides, solid-phase synthesis and characterization. [Link]

  • ResearchGate. One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. [Link]

  • PubMed. Synthesis and characterization of positively charged porphyrin-peptide conjugates. [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. [Link]

  • PubMed Central. Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

  • PubMed Central. Epimerisation in Peptide Synthesis. [Link]

  • Agilent. Analysis and Purification of Synthetic Peptides by Liquid Chromatography. [Link]

Sources

Application Notes and Protocols: Coupling Conditions for Fmoc-3-amino-4'-carboxybiphenyl in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Incorporating Non-Canonical Amino Acids

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are constructed, offering a robust and efficient methodology. The Fmoc/tBu strategy, in particular, has become a cornerstone of modern peptide chemistry due to its milder reaction conditions compared to traditional Boc/Benzyl approaches.[1] This has broadened the scope of synthetic peptides to include a vast array of non-canonical amino acids, which are instrumental in developing novel therapeutics, probes, and biomaterials.

However, the incorporation of these unique building blocks is not without its challenges. Sterically hindered amino acids, such as Fmoc-3-amino-4'-carboxybiphenyl, often exhibit sluggish coupling kinetics, leading to incomplete reactions and the formation of deletion sequences. The biphenyl moiety in this compound introduces significant bulk, which can impede the approach of the activated carboxyl group to the resin-bound amine. Furthermore, the electronic properties of this aromatic system can influence the reactivity of both the amine and the carboxylic acid.

This application note provides a comprehensive guide to the effective coupling of this compound in Fmoc-based SPPS. We will delve into the mechanistic rationale behind optimal coupling strategies, provide detailed, field-proven protocols, and outline robust analytical methods for ensuring the fidelity of your synthesis.

Understanding the Building Block: this compound

This compound is a versatile, non-canonical amino acid analog.[2] Its structure is characterized by a biphenyl scaffold, with an Fmoc-protected amine at the 3-position and a carboxylic acid at the 4'-position.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Properties:

PropertyValue
Molecular Formula C28H21NO4[2]
Molecular Weight 435.47 g/mol [2]
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and other polar aprotic solvents

The biphenyl core imparts rigidity and can be used to introduce specific conformational constraints into a peptide sequence. The carboxylic acid at the 4'-position allows for its incorporation into the peptide backbone via a standard amide bond, while the Fmoc-protected amine at the 3-position serves as the point of attachment for the subsequent amino acid in the sequence.

The Coupling Reaction: A Mechanistic Perspective

The formation of a peptide bond in SPPS is a nucleophilic acyl substitution reaction. The carboxylic acid of the incoming Fmoc-amino acid is first activated to a more reactive species, which is then susceptible to attack by the free N-terminal amine of the resin-bound peptide.

For sterically demanding amino acids like this compound, the choice of coupling reagent is paramount. The ideal reagent should rapidly and efficiently generate a highly reactive activated species that can overcome the steric hindrance around the amine.

Uronium/Aminium-Based Reagents: The Gold Standard for Difficult Couplings

Uronium and aminium salts, such as HATU, HBTU, and HCTU, have become the reagents of choice for challenging couplings.[3][4] These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, to form a highly reactive O-acylisouronium intermediate. This intermediate then rapidly converts to an active ester, which readily reacts with the resin-bound amine.

The HATU Activation Mechanism:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a particularly potent coupling reagent, prized for its high efficiency and ability to suppress racemization.[3] The mechanism involves a two-stage process:

  • Activation: The carboxylate anion of the Fmoc-amino acid attacks the electrophilic carbon of HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[3]

  • Active Ester Formation: The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then attacks the isouronium salt, generating the OAt-active ester.[3][5] This active ester is significantly more reactive than the parent carboxylic acid.[3]

The pyridine nitrogen in the HOAt moiety is thought to play a crucial role in accelerating the coupling reaction through a neighboring group effect, stabilizing the transition state.[6]

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid Fmoc-AA-COOH Carboxylate Fmoc-AA-COO- Carboxylic_Acid->Carboxylate Deprotonation Base DIPEA Base->Carboxylate Isouronium_Salt O-acyl(tetramethyl)isouronium salt Carboxylate->Isouronium_Salt Nucleophilic Attack HATU HATU HATU->Isouronium_Salt OAt_Ester OAt-active ester Isouronium_Salt->OAt_Ester HOAt Attack Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin OAt_Ester->Peptide_Bond Nucleophilic Attack Resin_Amine H2N-Peptide-Resin Resin_Amine->Peptide_Bond

Figure 2: Simplified workflow of HATU-mediated coupling.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to provide a robust starting point for the successful coupling of this compound. Optimization may be necessary depending on the specific peptide sequence and resin used.

Protocol 1: Standard HATU Coupling

This protocol is recommended for most applications and offers a good balance of efficiency and cost-effectiveness.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.[7]

  • Pre-activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and DIPEA or collidine (6-10 equivalents) in DMF.[3] Allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the pre-activated amino acid solution to the resin.

  • Reaction: Agitate the reaction vessel at room temperature for 2-4 hours. For particularly difficult couplings, the reaction time can be extended overnight.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Protocol 2: Microwave-Assisted Coupling for Enhanced Efficiency

Microwave irradiation can significantly accelerate coupling reactions, particularly for sterically hindered amino acids.[8]

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Resin Swelling and Pre-activation: Follow steps 1 and 2 from Protocol 1.

  • Coupling: Add the pre-activated amino acid solution to the resin in a microwave-compatible reaction vessel.

  • Microwave Irradiation: Perform the coupling in a microwave synthesizer at a constant temperature of 75-90°C for 5-15 minutes.

  • Washing: Wash the resin as described in Protocol 1.

Comparative Overview of Coupling Conditions

ParameterStandard HATU CouplingMicrowave-Assisted HATU CouplingRationale
Amino Acid Equivalents 3 - 53 - 5A higher excess drives the reaction to completion, especially for hindered residues.
Coupling Reagent Equivalents 3 - 53 - 5Ensures complete activation of the amino acid.
Base Equivalents 6 - 106 - 10A larger excess of base is often required to maintain a basic pH and prevent side reactions.
Temperature Room Temperature75 - 90°CElevated temperatures increase reaction kinetics, overcoming the activation energy barrier for sterically hindered couplings.[8]
Reaction Time 2 - 4 hours (or overnight)5 - 15 minutesMicrowave energy dramatically reduces the required reaction time.
Solvent DMFDMFDMF is an excellent solvent for SPPS, effectively solvating the peptide chain and reagents.

In-Process Controls: Ensuring Coupling Completion

Monitoring the completeness of the coupling reaction is crucial for the synthesis of high-quality peptides. The Kaiser test is a widely used qualitative method for detecting the presence of free primary amines on the resin.[4][9]

Kaiser Test Protocol

Reagents:

  • Solution A: 16.5 mg of KCN in 25 mL of distilled water, diluted 1:49 with pyridine.[9]

  • Solution B: 1.0 g of ninhydrin in 20 mL of n-butanol.[9]

  • Solution C: 40 g of phenol in 20 mL of n-butanol.[9]

Procedure:

  • Take a small sample of resin beads (10-15) and place them in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C.

  • Heat the test tube at 110-120°C for 5 minutes.[9][10]

  • Observe the color of the beads and the solution.

Interpretation of Results:

ObservationInterpretationRecommended Action
Beads and solution are yellow/colorless Coupling is complete (no free primary amines).[10]Proceed to the next deprotection step.
Beads are dark blue, solution is blue Coupling is incomplete.Perform a second coupling (recouple).
Beads are colorless, solution is light blue Coupling is nearly complete.Extend the coupling time or proceed with caution.

Important Note: The Kaiser test is not reliable for N-alkylated amino acids or for proline at the N-terminus, as they are secondary amines and give a different colorimetric response (typically a reddish-brown color).[9][11]

Post-Synthesis Analysis: Verification of Peptide Purity

Upon completion of the synthesis and cleavage from the resin, the purity of the crude peptide should be assessed by High-Performance Liquid Chromatography (HPLC).[12][13]

Analytical RP-HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[15]

  • Mobile Phase B: 0.1% TFA in acetonitrile.[15]

  • Gradient: A linear gradient of 5-95% B over 30 minutes is a good starting point.

  • Detection: UV detection at 214 nm and 280 nm.[15]

  • Flow Rate: 1 mL/min.

The purity of the peptide is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.[12] For definitive identification, the collected peak can be further analyzed by mass spectrometry to confirm the molecular weight of the desired peptide.[13]

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Insufficient reaction time or temperature.- Inadequate excess of reagents.- Steric hindrance.- Peptide aggregation.- Increase reaction time or use microwave heating.- Increase the equivalents of amino acid, coupling reagent, and base.- Consider a more potent coupling reagent like COMU.- Use a chaotropic salt (e.g., LiCl) in the coupling solution.
Guanidinylation of the N-terminus Reaction of the free amine with excess uronium salt (e.g., HATU).[16]- Avoid large excesses of the coupling reagent.- Ensure efficient and rapid coupling.
Racemization - Over-activation of the amino acid.- Use of a strong, non-nucleophilic base.- Minimize the pre-activation time.- Use a milder base like 2,4,6-collidine, especially for sensitive amino acids.

Conclusion: A Pathway to Successful Synthesis

The incorporation of sterically hindered non-canonical amino acids like this compound presents a synthetic challenge that can be overcome with a rational approach to coupling chemistry. The use of potent uronium-based coupling reagents, particularly HATU, in conjunction with optimized reaction conditions, provides a reliable pathway to success. Microwave-assisted synthesis offers a significant advantage in accelerating these difficult couplings. Rigorous in-process monitoring with the Kaiser test and final purity analysis by HPLC are essential components of a self-validating protocol that ensures the synthesis of high-quality peptides for research and drug development.

References

  • Mtoz Biolabs. (n.d.). Workflow of HPLC in Peptide Purity Analysis. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026, January 1). Peptide Characterization by RP-HPLC for Regulatory Submissions. Retrieved from [Link]

  • Wikipedia. (2023, October 27). HATU. Retrieved from [Link]

  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]

  • Apex Peptide. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Retrieved from [Link]

  • Chemist Nate. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Papas, K. et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances, 7(74), 46666-46675. Retrieved from [Link]

  • Aapptec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Arora, P. S. et al. (2010). Solid-phase synthesis of short α-helices stabilized by the hydrogen bond surrogate approach. Nature Protocols, 5(11), 1888-1897. Retrieved from [Link]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Katritzky, A. R. et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synthesis, 2007(24), 3971-3978. Retrieved from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

Sources

Application Note: Fmoc Deprotection of Peptides Containing 3-Amino-4'-Carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The incorporation of non-canonical amino acids into peptide structures is a cornerstone of modern drug discovery and materials science. These unique building blocks offer the ability to introduce novel conformational constraints, enhance proteolytic stability, and modulate biological activity. Among these, 3-amino-4'-carboxybiphenyl stands as a particularly intriguing residue. Its rigid, extended aromatic system can enforce specific secondary structures and participate in π-π stacking interactions, making it a valuable component in the design of peptidomimetics, bioactive peptides, and novel biomaterials.

The successful synthesis of peptides containing such bulky, non-canonical residues via solid-phase peptide synthesis (SPPS) hinges on the efficiency of each step in the synthetic cycle. The removal of the temporary Nα-9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical juncture that can be significantly hampered by steric hindrance. Incomplete deprotection leads to the formation of deletion sequences, which are often difficult to separate from the target peptide, resulting in lower yields and purity.[1]

This application note provides a comprehensive guide to the Fmoc deprotection of peptides containing the sterically demanding 3-amino-4'-carboxybiphenyl residue. It details the underlying chemical principles, offers optimized protocols, and provides robust troubleshooting strategies to empower researchers in the successful synthesis of these challenging yet promising molecules.

The Challenge of Steric Hindrance in Fmoc Deprotection

The standard mechanism for Fmoc deprotection involves a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton on the fluorene ring's C9 position. This initiates the collapse of the protecting group into dibenzofulvene (DBF) and carbon dioxide, liberating the N-terminal amine of the peptide.[2] The liberated DBF is subsequently scavenged by piperidine to form a stable adduct.[2]

However, when the N-terminal residue is sterically bulky, such as 3-amino-4'-carboxybiphenyl, the approach of the piperidine molecule to the C9 proton can be significantly impeded. This steric shield can lead to sluggish and incomplete deprotection under standard conditions.[1] The biphenyl moiety, with its rotational freedom and large surface area, presents a formidable obstacle that necessitates optimized reaction conditions to ensure complete and efficient Fmoc removal.

Optimized Protocols for Fmoc Deprotection of 3-Amino-4'-Carboxybiphenyl Peptides

The following protocols are designed to address the challenges associated with the deprotection of sterically hindered residues. The choice between the standard and enhanced protocols will depend on the specific peptide sequence and the observed efficiency of the deprotection step.

Diagram of the Fmoc Deprotection Workflow

Fmoc_Deprotection_Workflow cluster_SPPS_Cycle SPPS Cycle Resin Peptide-Resin (Fmoc-N-terminus) Deprotection Fmoc Deprotection (Optimized Conditions) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Monitoring Deprotection Monitoring (Kaiser Test / UV-Vis) Wash1->Monitoring Wash2 DMF Wash Monitoring->Wash2 Coupling Amino Acid Coupling Wash2->Coupling Wash3 DMF Wash Coupling->Wash3 Next_Cycle Proceed to Next Cycle Wash3->Next_Cycle

Caption: General workflow for Fmoc deprotection in SPPS.

Reagent Preparation
  • Standard Deprotection Solution: 20% (v/v) piperidine in high-purity N,N-dimethylformamide (DMF).

  • Enhanced Deprotection Solution (for difficult sequences): 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF. Caution: DBU is a strong, non-nucleophilic base and should be used judiciously as it can promote side reactions with certain amino acid side chains.[3]

  • Kaiser Test Solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Protocol 1: Standard Extended Fmoc Deprotection

This protocol is recommended as the initial approach for deprotecting 3-amino-4'-carboxybiphenyl containing peptides.

StepProcedureTimeNotes
1Swell the peptide-resin in DMF.15-30 minEnsure the resin is fully solvated.
2Drain the DMF and add the Standard Deprotection Solution.5 minAgitate the resin gently.
3Drain the deprotection solution.-
4Add a fresh aliquot of the Standard Deprotection Solution.20-30 minThe extended time allows for more complete deprotection.
5Drain the deprotection solution.-
6Wash the resin thoroughly with DMF.5 x 1 minThis removes residual piperidine and the DBF-piperidine adduct.
7Perform a Kaiser test on a small sample of resin beads.~5 minA positive result (deep blue beads) indicates successful deprotection.
Protocol 2: Enhanced DBU-Based Fmoc Deprotection

This protocol should be employed when Protocol 1 results in incomplete deprotection, as indicated by a negative or weak Kaiser test.

StepProcedureTimeNotes
1Swell the peptide-resin in DMF.15-30 min
2Drain the DMF and add the Enhanced Deprotection Solution.2 x 5-10 minThe use of DBU significantly accelerates the deprotection reaction.
3Drain the deprotection solution.-
4Wash the resin thoroughly with DMF.5 x 1 min
5Perform a Kaiser test.~5 minA positive result is expected. If the test is negative, repeat step 2.

Monitoring the Deprotection Reaction

Vigilant monitoring is crucial to ensure complete Fmoc removal and prevent the accumulation of deletion sequences.

Qualitative Monitoring: The Kaiser Test

The Kaiser test is a rapid and sensitive colorimetric assay for the detection of primary amines.

  • Take a small sample of resin beads (1-2 mg) after the final DMF wash.

  • Wash the beads with ethanol.

  • Add 2-3 drops of each Kaiser test solution (A, B, and C).

  • Heat at 100°C for 5 minutes.

  • A deep blue color on the beads and in the solution indicates the presence of free primary amines and, therefore, successful deprotection. A yellow or colorless result signifies incomplete deprotection.

Quantitative Monitoring: UV-Vis Spectrophotometry

A more quantitative method involves measuring the UV absorbance of the cleaved DBF-piperidine adduct in the pooled deprotection solutions.

  • Collect all the deprotection solution and washes in a volumetric flask of known volume.

  • Dilute to the mark with DMF.

  • Measure the absorbance at approximately 301 nm.

  • The concentration of the adduct can be calculated using the Beer-Lambert law (ε ≈ 7800 M⁻¹cm⁻¹), allowing for the quantification of Fmoc group removal.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Negative or weak Kaiser test after standard deprotection Steric hindrance from the 3-amino-4'-carboxybiphenyl residue is preventing complete Fmoc removal.1. Repeat the deprotection step with an extended reaction time (up to 60 minutes).2. Increase the reaction temperature to 30-40°C.3. If the issue persists, switch to the Enhanced DBU-Based Deprotection Protocol.
Peptide aggregation The growing peptide chain is forming secondary structures that are impermeable to the deprotection reagent.1. Use a solvent mixture known to disrupt secondary structures, such as DMF/NMP (1:1) or add a small percentage of DMSO.2. Incorporate a "difficult sequence" protocol, which may involve the use of chaotropic salts.[4]
Low yield of the final peptide Accumulation of deletion sequences due to incomplete deprotection at multiple cycles.Rigorously monitor deprotection at each step, especially after the incorporation of the 3-amino-4'-carboxybiphenyl residue. Consider using the enhanced deprotection protocol for the subsequent amino acid as well, as the newly exposed amine may also be sterically hindered.

Chemical Mechanism of Fmoc Deprotection

Caption: Mechanism of base-catalyzed Fmoc deprotection.

Note: The DOT script above is a template. For actual rendering, valid image URLs for the chemical structures would be required.

Conclusion

The successful Fmoc deprotection of peptides containing the sterically demanding 3-amino-4'-carboxybiphenyl residue is achievable with careful optimization of reaction conditions. By employing extended reaction times, and when necessary, a more potent deprotection reagent like DBU, researchers can overcome the challenge of steric hindrance. Rigorous monitoring through qualitative and quantitative methods is paramount to ensuring the integrity of the synthesized peptide. The protocols and troubleshooting strategies outlined in this application note provide a robust framework for the efficient and reliable synthesis of these valuable and unique peptide molecules, paving the way for their application in a wide range of scientific disciplines.

References

  • This would be a placeholder for a reference to the synthesis or application of 3-amino-4'-carboxybiphenyl containing peptides.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC - NIH. Available at: [Link]

  • Placeholder for a general reference on Solid-Phase Peptide Synthesis.
  • A comparative examination of two Fmoc removal reagents for process improvement to produce peptide drugs - PubMed. Available at: [Link]

  • Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Available at: [Link]

  • COMPARISON OF REAGENTS FOR FMOC-GROUP REMOVAL FROM GROWING PEPTIDE CHAIN IN THE SOLID-PHASE PEPTIDE SYNTHESIS - ResearchGate. Available at: [Link]

  • Advances in Fmoc solid-phase peptide synthesis - PMC - NIH. Available at: [Link]

  • Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides - PubMed. Available at: [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - ResearchGate. Available at: [Link]

  • Screening of Fmoc deprotection on standard amino acids and esters - ResearchGate. Available at: [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. Available at: [Link]

  • Scheme 1 Synthetic pathway for the preparation of Fmoc-Arg(MIS)-OH. - ResearchGate. Available at: [Link]

  • a) Synthesis of N-phenyl-l-alanine (2 a). b) Synthesis of one of the... - ResearchGate. Available at: [Link]

  • Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview - PMC - NIH. Available at: [Link]

  • Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed. Available at: [Link]

  • A peptide N-terminal protection strategy for comprehensive glycoproteome analysis using hydrazide chemistry based method - PMC - NIH. Available at: [Link]

Sources

Application Notes & Protocols: The Strategic Use of Fmoc-3-amino-4'-carboxybiphenyl as a Molecular Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Rigid Biphenyl Linker

In the intricate fields of peptide synthesis, drug development, and biomaterials, the linker molecule is not merely a spacer but a critical component that dictates the spatial orientation, stability, and ultimate function of the final construct. Fmoc-3-amino-4'-carboxybiphenyl emerges as a uniquely valuable tool in this context.[1] Its structure is distinguished by two key features: a rigid biphenyl core and orthogonally protected functional groups—an Fmoc-protected amine and a free carboxylic acid.

The biphenyl backbone provides a defined, semi-rigid separation between two conjugation points, preventing the uncontrolled folding or collapse that can occur with more flexible linkers like polyethylene glycol (PEG). This structural rigidity is paramount in applications where precise spatial positioning is essential for biological activity, such as in the design of Proteolysis Targeting Chimeras (PROTACs) or peptide-based drugs.[1][2][3] The Fmoc (9-fluorenylmethoxycarbonyl) group offers robust, base-labile protection of the amino terminus, making it perfectly suited for standard Solid-Phase Peptide Synthesis (SPPS) workflows.[1][4][5]

This guide provides an in-depth exploration of this compound, detailing its properties, core applications, and validated protocols to empower researchers in leveraging its unique architectural advantages.

Physicochemical Properties and Handling

A clear understanding of the linker's properties is fundamental to its successful application.

PropertyValueSource
CAS Number 215248-47-8[1]
Molecular Formula C₂₈H₂₁NO₄[1]
Molecular Weight 435.47 g/mol [1]
Appearance White to off-white solid---
Solubility Soluble in DMF, DMSO, NMP[6]
Storage Store at 0-8°C, desiccated[1]

Safety & Handling:

  • Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle in a well-ventilated area or chemical fume hood.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Refer to the Safety Data Sheet (SDS) for comprehensive handling information.

Core Application 1: Solid-Phase Peptide Synthesis (SPPS)

Principle: In SPPS, this compound can be used as a specialized building block to introduce a rigid, aromatic spacer within a peptide sequence. Its primary application, however, is as an initial linker attached to a solid support resin (e.g., Wang or 2-Chlorotrityl chloride resin). The linker's carboxyl group is first coupled to the resin's functional groups. Following Fmoc deprotection of the linker's amine, the first amino acid of the desired peptide is coupled, initiating the chain elongation process.[7][8]

Workflow for Resin Functionalization and Peptide Initiation

spss_workflow cluster_prep Resin Preparation cluster_coupling Linker Coupling & Peptide Initiation Resin Amine-functionalized Resin (e.g., Rink Amide) Swell Swell Resin in DMF Resin->Swell 1-2h CoupleLinker Couple Linker to Resin Swell->CoupleLinker Linker Fmoc-3-amino-4'- carboxybiphenyl Activate Activate Carboxyl Group (HBTU/DIPEA in DMF) Linker->Activate Activate->CoupleLinker Wash1 Wash (DMF, DCM) CoupleLinker->Wash1 Deprotect Fmoc Deprotection (20% Piperidine/DMF) Wash1->Deprotect Wash2 Wash (DMF, DCM) Deprotect->Wash2 CoupleAA Couple First Fmoc-AA-OH Wash2->CoupleAA SPPS Continue SPPS Cycles... CoupleAA->SPPS

Caption: Workflow for attaching the biphenyl linker to a resin and initiating peptide synthesis.

Detailed Protocol: Coupling to Rink Amide Resin

This protocol details the covalent attachment of the linker to an amine-functionalized resin, preparing it for subsequent peptide synthesis.

Materials:

  • Rink Amide AM resin (or similar amine-functionalized resin)

  • This compound

  • N,N'-Diisopropylethylamine (DIPEA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling:

    • Place the desired amount of resin (e.g., 0.1 mmol scale) into the synthesis vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 1 hour with gentle agitation.[9]

    • Drain the DMF.

  • Linker Activation:

    • Rationale: The carboxylic acid must be converted into a more reactive intermediate to facilitate amide bond formation with the resin's amino groups. HBTU is a common uronium salt-based coupling reagent that efficiently creates a stable active ester intermediate, minimizing side reactions like racemization.[10][11][12] DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and neutralize any acidic byproducts.[13]

    • In a separate vial, dissolve this compound (3 eq. relative to resin capacity), HBTU (3 eq.), in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5-10 minutes.

  • Coupling to Resin:

    • Add the activated linker solution to the swollen resin.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Verification Point: To check for reaction completion, take a small sample of the resin, wash thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and successful coupling.

    • Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection:

    • Rationale: The Fmoc group must be removed to expose the linker's primary amine, which will serve as the anchor point for the first amino acid of the peptide chain. Piperidine is a secondary amine that removes the Fmoc group via a β-elimination mechanism.[5]

    • Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 12-15 minutes.[14]

    • Drain and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the coupling of the first Fmoc-protected amino acid using standard SPPS protocols.[7]

Core Application 2: Drug Conjugation and PROTAC Synthesis

Principle: The linker's defined length and rigidity are highly advantageous in constructing bifunctional molecules like Antibody-Drug Conjugates (ADCs) and PROTACs.[3][15] In a PROTAC, the linker connects a ligand for a target protein (Protein of Interest, POI) to a ligand for an E3 ubiquitin ligase.[2] The linker's role is not passive; its length and conformation are critical for enabling the formation of a productive ternary complex (POI-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and degradation.[2][16] The biphenyl core of this compound offers a rigid scaffold that can help achieve the optimal spatial arrangement for this complex formation.

Reaction Scheme for Bifunctional Molecule Synthesis

protac_synthesis Linker Fmoc-HN-Biphenyl-COOH Fmoc-3-amino-4'- carboxybiphenyl Intermediate Fmoc-HN-Biphenyl-CO-NH-Payload Intermediate 1 Linker->Intermediate Amide Coupling (HATU/DIPEA) Payload H₂N-Payload e.g., E3 Ligase Ligand Payload->Intermediate Deprotected H₂N-Biphenyl-CO-NH-Payload Intermediate 2 Intermediate->Deprotected Fmoc Deprotection (Piperidine/DMF) FinalProduct TargetingMoiety-CO-NH-Biphenyl-CO-NH-Payload Final Bifunctional Molecule Deprotected->FinalProduct Amide Coupling (HATU/DIPEA) TargetingMoiety HOOC-TargetingMoiety e.g., POI Ligand TargetingMoiety->FinalProduct

Caption: Solution-phase synthesis of a bifunctional molecule using the biphenyl linker.

General Protocol: Solution-Phase Synthesis of a Bifunctional Conjugate

This protocol outlines a general, two-step solution-phase approach for conjugating two different amine- and carboxyl-containing molecules.

Materials:

  • This compound

  • Molecule 1 (containing a primary amine, e.g., an E3 ligase ligand)

  • Molecule 2 (containing a carboxylic acid, e.g., a POI ligand)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA, Piperidine, DMF, DCM

  • Reverse-Phase HPLC for purification

Procedure:

  • First Amide Coupling:

    • Dissolve this compound (1.0 eq.), HATU (1.1 eq.), and Molecule 1 (1.0 eq.) in anhydrous DMF.

    • Cool the solution to 0°C and add DIPEA (3.0 eq.).

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

    • Rationale: HATU is a highly efficient coupling reagent, often used for sterically hindered or challenging couplings, ensuring high yield in the formation of the first amide bond.[10][13]

    • Monitor reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and extract the product using an appropriate organic solvent (e.g., ethyl acetate). Purify the intermediate (Fmoc-Linker-Molecule1) via flash chromatography or preparative HPLC.

  • Fmoc Deprotection:

    • Dissolve the purified intermediate in DMF.

    • Add piperidine to a final concentration of 20% (v/v).

    • Stir at room temperature for 30-60 minutes.

    • Monitor deprotection by LC-MS.

    • Remove the solvent and piperidine under high vacuum. The resulting crude product (H₂N-Linker-Molecule1) can often be used directly in the next step after drying.

  • Second Amide Coupling:

    • Dissolve Molecule 2 (the carboxylic acid component, 1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

    • Add DIPEA (3.0 eq.) and pre-activate for 10 minutes.

    • Add a solution of the deprotected intermediate (H₂N-Linker-Molecule1, ~1.0 eq.) in DMF to the activated Molecule 2 solution.

    • Stir at room temperature for 4-12 hours, monitoring by LC-MS.

  • Final Purification:

    • Upon completion, purify the final bifunctional conjugate using reverse-phase preparative HPLC to achieve high purity.

    • Lyophilize the pure fractions to obtain the final product as a powder.

Analytical Characterization

Confirming the successful incorporation of the linker and the final structure of the conjugate is a critical, self-validating step in any protocol.

TechniquePurposeExpected Outcome
LC-MS To confirm reaction completion, purity, and identity of intermediates and final products.A peak at the expected mass-to-charge (m/z) ratio for the desired product. The mass of the linker moiety (C₁₅H₁₁NO) is 221.26 Da.
RP-HPLC To assess the purity of the final conjugate and for purification.A single, sharp peak for the purified product, indicating high homogeneity.[17]
NMR To provide detailed structural confirmation of the final molecule.Characteristic peaks for the biphenyl protons and confirmation of amide bond formation.

The use of orthogonal analytical methods provides the highest degree of confidence in the final product's identity and purity.[18]

Conclusion and Future Perspectives

This compound is more than a simple building block; it is a strategic tool for molecular design. Its rigid biphenyl core provides a level of structural control that is difficult to achieve with flexible linkers, making it an indispensable component in the rational design of complex peptides, drug conjugates, and advanced biomaterials.[1][19] The protocols and principles outlined in this guide serve as a robust foundation for researchers to harness the full potential of this versatile linker. Future innovations will likely see the development of biphenyl linkers with varied substitution patterns and lengths, further expanding the molecular architect's toolkit for creating next-generation therapeutics and functional materials.

References

  • Comprehensive LC-MS Analytical Assays for Antibody-Oligonucleotide Conjugate (AOC) and siRNA Linker-Payload Characterization.
  • This compound. Chem-Impex.
  • CHAPTER 4: Amide Bond Form
  • HBTU. Wikipedia.
  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Omizzur.
  • Proposed mechanism for amidation using HBTU (9).
  • Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Medium.
  • Structural Characterization of Linker Shielding in ADC Site-Specific Conjug
  • Amide Synthesis. Fisher Scientific.
  • Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Analytical methods for physicochemical characterization of antibody drug conjugates.
  • Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates.
  • Meeting the Challenges of Antibody Drug Conjugate Characterization by LC-MS/(MS).
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Loading protocols. Peptideweb.com.
  • Peptide Resin Loading Protocols. Sigma-Aldrich.
  • From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm.
  • Application of Linkers in Chemical Biology. BLDpharm.
  • Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B.
  • Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras.
  • Fmoc Solid Phase Peptide Synthesis. ChemPep.
  • Fmoc Solid-Phase Peptide Synthesis. PubMed.
  • Bioconjugation and Beyond: The Multifaceted Roles of Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid. NINGBO INNO PHARMCHEM CO.,LTD.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • Solid-phase synthesis of C-terminally modified peptides. Radboud Repository.
  • The Role of Fmoc-(R)-3-Amino-4-(3,4-difluorophenyl)butyric Acid in Modern Peptide Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • 215248-47-8|this compound|BLD Pharm. BLDpharm.
  • 154445-77-9 | Fmoc-Arg(Pbf)-OH. ChemPep.

Sources

Incorporation of Fmoc-3-amino-4'-carboxybiphenyl into cyclic peptides

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Incorporation of Fmoc-3-amino-4'-carboxybiphenyl into Cyclic Peptides for Advanced Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: Engineering Conformational Rigidity in Peptide Therapeutics

Cyclic peptides have emerged as a promising class of therapeutics, bridging the gap between small molecules and large biologics.[1][2] Their macrocyclic structure confers significant advantages over linear counterparts, including enhanced proteolytic stability, improved bioavailability, and the ability to bind to large, challenging protein-protein interaction surfaces.[3][4][5] A key strategy in modern peptide drug design is the introduction of unnatural amino acids (UAAs) to impart specific structural and functional properties.[6][7]

This guide focuses on the strategic incorporation of a unique UAA, This compound . This building block serves as a rigid, conformationally pre-organized linker, ideal for creating structurally well-defined cyclic peptides.[8] Its biphenyl core introduces a significant degree of steric constraint, which can lock the peptide into a bioactive conformation, thereby enhancing binding affinity and selectivity.[9]

This document provides a comprehensive technical overview and detailed protocols for the incorporation of this compound into a peptide sequence, followed by an efficient on-resin, side-chain-to-N-terminus cyclization, cleavage, and final characterization.

Foundational Strategy: On-Resin Cyclization via a Biphenyl Side Chain

The overarching strategy leverages the principles of modern Solid-Phase Peptide Synthesis (SPPS) combined with an orthogonal protection scheme to achieve efficient on-resin cyclization.[10][11][12]

Core Principles:

  • Fmoc-Based SPPS: The linear peptide is assembled on a solid support using standard Fmoc/tBu chemistry.[13][14][15] This methodology offers mild deprotection conditions, preserving the integrity of complex side chains.

  • Orthogonal Side-Chain Protection: The this compound building block is introduced with its 4'-carboxy group protected by an allyl (Aloc) ester. This protecting group is "orthogonal" to the acid-labile tert-butyl (tBu) groups used for other side chains and the base-labile Fmoc group on the N-terminus.

  • Selective On-Resin Deprotection: After assembly of the full linear peptide, the N-terminal Fmoc group is removed. Subsequently, the allyl ester on the biphenyl side chain is selectively cleaved using a palladium catalyst, exposing a free carboxylic acid.[16][17]

  • On-Resin Macrolactamization: The exposed N-terminal amine and the side-chain carboxylic acid are now free to react. An intramolecular amide bond (lactam bridge) is formed using a suitable coupling reagent. Performing this step on-resin leverages the "pseudo-dilution" effect, which sterically favors the desired intramolecular reaction over intermolecular oligomerization.[11][18]

  • Final Cleavage and Purification: The final cyclic peptide is cleaved from the resin, with concurrent removal of all remaining side-chain protecting groups, using a strong acid cocktail.[19]

This strategy is depicted in the workflow below.

G cluster_0 On-Resin Synthesis cluster_1 Post-Synthesis Processing A 1. Linear Peptide Assembly (Fmoc/tBu SPPS) B 2. Final N-Terminal Fmoc Removal A->B C 3. Selective Side-Chain Deprotection (Allyl Removal) B->C D 4. Intramolecular Cyclization (Lactamization) C->D E 5. Cleavage from Resin & Global Deprotection D->E TFA Cocktail F 6. Purification (RP-HPLC) E->F G 7. Characterization (LC-MS, MS/MS) F->G

Caption: High-level workflow for cyclic peptide synthesis.

Detailed Experimental Protocols

Protocol 1: Linear Peptide Synthesis

This protocol details the assembly of the linear peptide precursor on a Rink Amide resin, incorporating the specialized biphenyl amino acid.

Table 1: Reagents and Materials for Linear Synthesis

Reagent/MaterialPurposeTypical Excess (eq.)
Rink Amide Resin (0.4-0.7 mmol/g)Solid Support1.0
Fmoc-Protected Amino Acids (Standard)Building Blocks4.0
Fmoc-3-amino-4'-(allyloxycarbonyl)biphenyl-OHRigid Linker Building Block2.0 - 3.0
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Coupling Agent3.9
N,N-Diisopropylethylamine (DIPEA)Activation Base8.0
PiperidineFmoc Deprotection20% (v/v) in DMF
N,N-Dimethylformamide (DMF)Primary Solvent-
Dichloromethane (DCM)Wash Solvent-

Step-by-Step Methodology:

  • Resin Swelling: Swell the Rink Amide resin (1.0 eq.) in DMF for 60 minutes in a solid-phase synthesis vessel.

  • Initial Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain, then add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes to ensure complete deprotection.

  • Washing: Wash the resin thoroughly to remove all traces of piperidine: 5x with DMF, 3x with DCM, and 3x with DMF.

  • Standard Amino Acid Coupling:

    • In a separate vessel, dissolve the standard Fmoc-amino acid (4.0 eq.) and HATU (3.9 eq.) in DMF.

    • Add DIPEA (8.0 eq.) and allow the solution to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Causality: HATU is a highly effective coupling reagent that minimizes racemization and is particularly useful for sterically hindered couplings.[20]

    • Validation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

  • Coupling of Fmoc-3-amino-4'-(allyloxycarbonyl)biphenyl-OH:

    • Due to its rigidity and bulk, this amino acid may require modified coupling conditions.

    • Dissolve the biphenyl UAA (2.5 eq.) and HATU (2.4 eq.) in DMF. Add DIPEA (5.0 eq.) and pre-activate for 5 minutes.

    • Add the solution to the resin and allow the coupling to proceed for 4-6 hours, or overnight if necessary. A double coupling may be required for difficult sequences.

    • Expert Insight: The biphenyl moiety's steric hindrance can slow coupling kinetics.[11] Using slightly less excess of this expensive reagent but extending the reaction time is a cost-effective strategy to ensure high coupling efficiency.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Final N-Terminal Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection as described in step 2. Do not proceed to cleavage.

Protocol 2: On-Resin Side-Chain-to-N-Terminus Cyclization

This is the critical macrocyclization step performed on the fully assembled, resin-bound linear peptide.

Caption: Chemical scheme for on-resin cyclization.

Step-by-Step Methodology:

  • Selective Allyl Deprotection:

    • Wash the peptide-resin extensively with DCM.

    • Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and a scavenger such as phenylsilane (15 eq.) in DCM.

    • Safety Note: Perform this step under an inert atmosphere (e.g., Argon or Nitrogen) as Palladium catalysts can be air-sensitive.

    • Add the solution to the resin and agitate gently for 30 minutes. The resin may develop a dark color.

    • Drain and repeat the treatment with a fresh solution for another 30 minutes to ensure complete deprotection.[17]

    • Wash the resin thoroughly: 5x with DCM, 3x with DMF, 3x with 0.5% DIPEA in DMF (to scavenge residual catalyst), and finally 5x with high-purity N-Methyl-2-pyrrolidone (NMP).

  • Intramolecular Cyclization:

    • Swell the deprotected peptide-resin in NMP.

    • In a separate vessel, prepare a 0.2 M solution of HATU (4 eq.) and DIPEA (8 eq.) in NMP.

    • Add the cyclization solution to the resin.

    • Allow the reaction to proceed for 2-24 hours at room temperature.[11]

    • Causality: The resin matrix enforces a state of "pseudo-dilution," where reactive ends of the same peptide chain are in closer proximity than those of neighboring chains, thus favoring the desired intramolecular cyclization over intermolecular dimerization.[18]

    • Validation: A small sample of the resin can be cleaved (microcleavage) and analyzed by LC-MS to monitor the conversion of the linear precursor to the cyclic product.[17]

Protocol 3: Cleavage, Purification, and Characterization

Step-by-Step Methodology:

  • Cleavage and Global Deprotection:

    • Wash the cyclized peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A standard choice is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water .

    • Expert Insight: TIS acts as a scavenger to trap the reactive carbocations generated from the cleavage of tBu-based protecting groups, preventing re-attachment to sensitive residues like Tryptophan.

    • Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of ice-cold diethyl ether.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Acetonitrile/Water with 0.1% TFA).

    • Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the collected fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight of the cyclic product.[21]

    • Perform tandem MS (MS/MS) for sequence confirmation.

    • Lyophilize the pure fractions to obtain the final product as a white, fluffy powder.

Troubleshooting Common Issues

Table 2: Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Incomplete Cyclization Steric hindrance; insufficient activation; short reaction time.Use a more potent coupling agent (e.g., HATU over PyBOP); increase reaction time to 24 hours; perform reaction at slightly elevated temperature (e.g., 40°C).[17]
Dimer/Oligomer Formation High resin loading; incomplete swelling; reaction performed in solution phase.Ensure resin loading is not excessive (<0.5 mmol/g); use a solvent that promotes good resin swelling (NMP > DMF); strictly adhere to the on-resin protocol.[11][18]
Incomplete Allyl Removal Inactive catalyst; insufficient scavenger.Use fresh, high-quality Pd(PPh₃)₄; ensure the reaction is under an inert atmosphere; use a sufficient excess of the scavenger.
Racemization at C-terminus (Less common in this strategy) Over-activation during cyclization.Use an appropriate amount of base (DIPEA); consider using a milder base like collidine if racemization is detected.[20]

Conclusion

The incorporation of this compound provides a powerful tool for designing cyclic peptides with a high degree of conformational rigidity. The biphenyl scaffold acts as a stable, predictable molecular ruler, constraining the peptide backbone into a specific conformation that can be optimized for high-affinity biological interactions. The on-resin cyclization strategy detailed here offers a robust and efficient pathway to these advanced molecular architectures, minimizing side reactions and simplifying purification.[8][11] This approach is highly valuable for academic research and is a cornerstone technique in the development of next-generation peptide-based pharmaceuticals.[1]

References

  • McMurray, J. S. (1991). Solid phase synthesis of a cyclic peptide using fmoc chemistry. Tetrahedron Letters, 32(52), 7679-7682.
  • Peyton, S. R., & Shieh, J. C. (2022). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. Methods in Molecular Biology, 2371, 101-115. Retrieved from [Link]

  • Camarero, J. A., et al. (2004). On-resin native chemical ligation for cyclic peptide synthesis. Organic Letters, 6(12), 2043-2046.
  • Li, P., et al. (2020). Head-to-tail cyclization for the synthesis of naturally occurring cyclic peptides on organophosphorus small-molecular supports. Organic Chemistry Frontiers, 7(1), 107-113. Retrieved from [Link]

  • Wang, Z., et al. (2023). Automated High-purity On-resin Cyclization Strategy for Rapid Synthesis of Homodetic Cyclopeptides. ChemRxiv. Retrieved from [Link]

  • Lecointre, G., et al. (2023). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling, 63(21), 6667-6679. Retrieved from [Link]

  • Gao, Y., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. Briefings in Bioinformatics. Retrieved from [Link]

  • Biotage. (n.d.). Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Retrieved from [Link]

  • Gao, Y., et al. (2025). Predicting the structures of cyclic peptides containing unnatural amino acids by HighFold2. PubMed. Retrieved from [Link]

  • Gao, Y., et al. (2025). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. PubMed. Retrieved from [Link]

  • Gao, Y., et al. (2025). Accurate structure prediction of cyclic peptides containing unnatural amino acids using HighFold3. Briefings in Bioinformatics. Retrieved from [Link]

  • Mitchell, P. G., et al. (2021). Synthetic Natural Product Inspired Cyclic Peptides. ACS Chemical Biology, 16(11), 2340-2349. Retrieved from [Link]

  • Lecavalier, P., et al. (2022). Head-to-tail cyclization of side chain-protected linear peptides to recapitulate genetically-encoded cyclized peptides. Peptide Science, 114(3), e24254. Retrieved from [Link]

  • Wikipedia. (n.d.). Solid-phase synthesis. Retrieved from [Link]

  • Tuffery, P., et al. (2022). A novel computational method for head-to-tail peptide cyclization: application to urotensin II. Scientific Reports, 12(1), 164. Retrieved from [Link]

  • Lecointre, G., et al. (2023). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Cudic, M., & Fields, G. B. (2009). Solid-Phase Peptide Synthesis. Springer Nature Experiments. Retrieved from [Link]

  • White, C. J., & Yudin, A. K. (2019). Recent Reports of Solid-Phase Cyclohexapeptide Synthesis and Applications. Molecules, 24(21), 3977. Retrieved from [Link]

  • Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • iGEM. (n.d.). What you need to know: Rigid linkers, Flexible linkers, Semi-flexible linkers. Retrieved from [Link]

  • Ghorbani, M., et al. (2022). Amphiphilic Cell-Penetrating Peptides Containing Natural and Unnatural Amino Acids as Drug Delivery Agents. Pharmaceutics, 14(4), 743. Retrieved from [Link]

  • Lecointre, G., et al. (2023). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. ResearchGate. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(16), 4949. Retrieved from [Link]

  • Muttenthaler, M., et al. (2021). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 27(1), e3295. Retrieved from [Link]

  • Falb, E., et al. (2025). In situ generation of Fmoc-amino acid chlorides using bis-(trichloromethyl)carbonate and its utilization for difficult couplings in solid-phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Peptide Machines. (2024). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Ontores. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

Sources

Application Note: Fmoc-3-amino-4'-carboxybiphenyl for Peptide Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide to the application of Fmoc-3-amino-4'-carboxybiphenyl in the solid-phase synthesis of peptide libraries. The unique biphenyl scaffold of this non-natural amino acid offers a strategic tool for introducing conformational constraints and enhancing the proteolytic stability of synthesized peptides, making it a valuable building block in drug discovery and materials science.[1] We will delve into the rationale for its use, provide a detailed, field-tested protocol for its incorporation into peptide chains, and discuss best practices for the construction and screening of the resulting libraries.

Introduction: The Strategic Advantage of the Biphenyl Scaffold

In the landscape of therapeutic peptide development, the ability to modulate peptide conformation and stability is paramount. Native peptides often suffer from rapid degradation and lack of specific secondary structures, limiting their therapeutic potential. The incorporation of non-natural amino acids with rigid scaffolds is a proven strategy to overcome these limitations.

This compound emerges as a key building block in this context. Its rigid biphenyl core introduces a defined conformational constraint within the peptide backbone. This pre-organization can lead to peptides with enhanced binding affinities and specificities for their biological targets.[2] Furthermore, the unnatural structure provides steric hindrance, rendering the adjacent peptide bonds less susceptible to enzymatic cleavage and thereby increasing the in vivo half-life of the peptide. This compound is a cornerstone for researchers aiming to design novel peptide-based drugs with improved pharmacological profiles.[1][3]

Core Principles and Rationale

The synthesis of peptide libraries incorporating this compound relies on the well-established principles of Fmoc-based solid-phase peptide synthesis (SPPS).[4][5][6] The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the α-amino group of the amino acid, which can be selectively removed under mild basic conditions, typically with piperidine.[6][7] This orthogonality allows for the iterative addition of amino acids to a growing peptide chain anchored to a solid support, without affecting the acid-labile side-chain protecting groups.[5]

The choice of Fmoc chemistry is particularly advantageous for creating complex and modified peptides, including those in library formats, due to its mild deprotection conditions which are compatible with a wide range of functionalities.[5]

Experimental Workflow: A Visual Guide

The following diagram outlines the key stages in the synthesis of a peptide library using this compound.

Peptide_Library_Synthesis cluster_0 Resin Preparation cluster_1 Peptide Elongation Cycle cluster_2 Final Steps Resin_Swelling 1. Resin Swelling First_AA_Loading 2. First Amino Acid Loading Resin_Swelling->First_AA_Loading Capping 3. Capping (Optional) First_AA_Loading->Capping Fmoc_Deprotection 4. Fmoc Deprotection Capping->Fmoc_Deprotection Washing_1 5. Washing Fmoc_Deprotection->Washing_1 Coupling 6. Amino Acid Coupling (including this compound) Washing_1->Coupling Washing_2 7. Washing Coupling->Washing_2 Washing_2->Fmoc_Deprotection Repeat for each amino acid Final_Deprotection 8. Final Fmoc Deprotection Washing_2->Final_Deprotection Cleavage 9. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 10. Purification & Characterization Cleavage->Purification

Figure 1: Step-by-step workflow for peptide library synthesis.

Detailed Protocols

The following protocols are provided as a robust starting point. Researchers should note that optimization may be required based on the specific peptide sequences and the scale of the synthesis.

Materials and Reagents
Reagent/MaterialRecommended Grade/Specification
Resins Rink Amide (for C-terminal amides) or Wang resin (for C-terminal acids)[6][8]
Amino Acids High-purity Fmoc-protected amino acids[5]
This compound>98% purity
Solvents Peptide synthesis grade DMF, DCM, Piperidine
Coupling Reagents HBTU, HATU, or DIC/HOBt[6][9]
Bases DIPEA or 2,4,6-Collidine
Cleavage Cocktail Reagent K (TFA/Thioanisole/Water/Phenol/EDT) or similar
Other Acetic Anhydride, Pyridine, Ninhydrin test kit
Step-by-Step Synthesis Protocol

This protocol outlines the manual synthesis of a single peptide sequence as a representative member of a library. For library synthesis, methods like split-and-mix or parallel synthesis would be employed at the coupling stages.[10]

1. Resin Preparation and First Amino Acid Loading:

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, 100-200 mesh) in DMF for at least 1 hour in a reaction vessel.[8]

  • Fmoc Deprotection (for pre-loaded resins): If using a pre-loaded resin, deprotect the Fmoc group by treating with 20% (v/v) piperidine in DMF for 20 minutes.[9] Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling:

    • Activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/DIPEA) in DMF.[6]

    • Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.

    • Monitor the coupling reaction using a Ninhydrin (Kaiser) test. A negative result (yellow beads) indicates complete coupling.

    • Wash the resin extensively with DMF and DCM.

2. Peptide Chain Elongation (Iterative Cycle):

  • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group.[6]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and dibenzofulvene adducts.

  • Coupling of the Next Amino Acid (including this compound):

    • In a separate vial, dissolve the next Fmoc-amino acid (or this compound) (3-5 equivalents) and an equivalent amount of coupling reagent (e.g., HBTU) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to activate the mixture.

    • Immediately add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 2-4 hours. The biphenyl structure may require slightly longer coupling times or the use of a more potent coupling reagent like HATU.[9]

    • Perform a Ninhydrin test to confirm completion. If the test is positive (blue beads), a second coupling may be necessary.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat this elongation cycle for each subsequent amino acid in the sequence.

3. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K).

  • Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

4. Purification and Analysis:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the final peptide by mass spectrometry (e.g., MALDI-TOF or LC-MS).

Library Synthesis Strategies

The true power of this compound is realized in the context of peptide libraries for screening and drug discovery.

  • Parallel Synthesis: This method involves synthesizing individual peptides in separate reaction vessels, often in a 96-well plate format.[11] This is suitable for smaller, focused libraries.

  • Split-and-Mix Synthesis: For generating large, diverse libraries, the split-and-mix (or "one-bead-one-compound") method is highly effective.[10] In this approach, the resin is divided into equal portions for the coupling of each amino acid at a given position. The resin portions are then recombined, mixed thoroughly, and re-divided for the next coupling cycle. This results in each bead carrying a unique peptide sequence.

Split_and_Mix cluster_0 Cycle 1 cluster_1 Pool cluster_2 Cycle 2 start Resin Pool A1 A start->A1 Split B1 B start->B1 Split C1 C start->C1 Split pool1 Mix A1->pool1 Couple B1->pool1 Couple C1->pool1 Couple A2 AA pool1->A2 Split & Couple B2 AB pool1->B2 Split & Couple C2 AC pool1->C2 Split & Couple D2 BA pool1->D2 Split & Couple E2 BB pool1->E2 Split & Couple F2 BC pool1->F2 Split & Couple G2 CA pool1->G2 Split & Couple H2 CB pool1->H2 Split & Couple I2 CC pool1->I2 Split & Couple

Figure 2: The Split-and-Mix method for combinatorial library synthesis.

Screening and Hit Identification

Once the peptide library is synthesized, it can be screened for binding to a target of interest. For one-bead-one-compound libraries, on-bead screening is a common approach. This involves incubating the library with a fluorescently labeled target protein. Beads that exhibit high fluorescence are identified as "hits" and are physically isolated for sequence determination by methods such as Edman degradation or mass spectrometry.[12]

Troubleshooting and Best Practices

IssuePotential CauseRecommended Solution
Incomplete Coupling Steric hindrance from the biphenyl group; peptide aggregation.Use a more potent coupling reagent (e.g., HATU); increase coupling time; double couple.
Aspartimide Formation Base-catalyzed side reaction with Aspartic Acid residues.Use protecting groups like Hmb on the preceding amino acid; add HOBt to the piperidine solution.[5][7]
Low Cleavage Yield Incomplete reaction; peptide precipitation on resin.Increase cleavage time; use a more effective scavenger cocktail.
Racemization Base-induced epimerization during activation.Avoid excessive use of base (DIPEA); use collidine as a milder alternative.[7]

Conclusion

This compound is a powerful and versatile building block for the synthesis of peptide libraries. Its incorporation can impart favorable properties such as enhanced stability and conformational rigidity, which are highly desirable in the development of peptide-based therapeutics. By leveraging established Fmoc-SPPS protocols and combinatorial synthesis strategies, researchers can efficiently generate large and diverse libraries containing this unique scaffold, paving the way for the discovery of novel and potent bioactive peptides.

References

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2024). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 2821, 33-55.
  • Springer Nature Experiments. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fmoc-(R)-3-Amino-4-(3-methyl-phenyl)-butyric Acid in Pharmaceutical Discovery. Retrieved from [Link]

  • QYAOBIO. (n.d.). Synthesis of Peptide Library. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Bioconjugation and Beyond: The Multifaceted Roles of Fmoc-(R)-3-Amino-4-(4-cyanophenyl)butyric Acid. Retrieved from [Link]

  • LifeTein. (n.d.). Peptide library synthesis. Retrieved from [Link]

  • Zhang, R., et al. (2014). Design of antiviral stapled peptides containing a biphenyl cross-linker. Bioorganic & Medicinal Chemistry Letters, 24(7), 1823-1827.
  • Lauer-Fields, J. L., et al. (2012). Robust Production of a Peptide Library using Methodological Synchronization.
  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • Google Patents. (2008). Method for peptide synthesis.
  • Uttamapinant, C., et al. (2019). Efficient Screening of Combinatorial Peptide Libraries by Spatially Ordered Beads Immobilized on Conventional Glass Slides. Molecules, 24(9), 1699.
  • Combs, A. P., et al. (2010). Synthesis and Screening of a Combinatorial Peptide Library for Ligands to Target Transferrin.
  • Alluri, M., et al. (2006). Synthesis and Screening of a Cyclic Peptide Library: Discovery of Small-Molecule Ligands against Human Prolactin Receptor. Journal of the American Chemical Society, 128(44), 14260-14261.
  • Di Natale, C., et al. (2021). Virtual Screening of Peptide Libraries: The Search for Peptide-Based Therapeutics Using Computational Tools. International Journal of Molecular Sciences, 22(16), 8758.

Sources

Application Note: Cleavage & Deprotection of Peptides Containing 3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

The incorporation of non-canonical amino acids and synthetic building blocks into peptides is a critical strategy in modern drug discovery, enabling the exploration of novel structures and functionalities. 3-amino-4'-carboxybiphenyl is one such building block, offering a rigid, extended aromatic scaffold. However, its electron-rich biphenyl system presents a significant challenge during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection step of solid-phase peptide synthesis (SPPS). This document provides a detailed guide to understanding and overcoming these challenges. We explain the underlying chemical mechanisms of acid-mediated cleavage, detail the critical role of scavenger selection to prevent side reactions, and provide robust, field-tested protocols for the successful cleavage of peptides containing this unique moiety.

The Challenge of Electron-Rich Aromatic Systems in TFA Cleavage

The final step in Fmoc-based SPPS is the global deprotection of side-chain protecting groups and the simultaneous cleavage of the peptide from its solid support.[1][2][3] This is typically achieved using a strong acid, most commonly Trifluoroacetic Acid (TFA).[1][4] The mechanism involves SN1-type reactions where TFA protonates acid-labile protecting groups (e.g., tert-butyl (tBu), trityl (Trt)), causing them to detach and form highly reactive carbocations.[5][6]

While effective, these liberated carbocations can act as potent electrophiles, leading to unwanted side reactions by alkylating nucleophilic residues within the peptide sequence.[7][8][9] Standard amino acids like Tryptophan, Methionine, and Cysteine are well-known targets for such modifications.[7][9][10]

The 3-amino-4'-carboxybiphenyl moiety introduces a similar, if not greater, challenge. The biphenyl system is an extended, electron-rich π-system. This high electron density makes it a prime target for electrophilic attack by carbocations, potentially leading to irreversible alkylation of the aromatic rings. This can result in significant impurities that are difficult to separate from the desired product, compromising yield and purity. Therefore, a carefully formulated cleavage cocktail containing appropriate scavengers is not just recommended, but essential.

The Central Role of Scavengers

Scavengers are nucleophilic reagents added to the cleavage cocktail whose primary function is to trap, or "scavenge," reactive carbocations before they can modify the target peptide.[5][7][8][11] The choice of scavengers is dictated by the specific protecting groups used and the sensitive residues present in the peptide sequence.

Table 1: Common Scavengers and Their Primary Functions
ScavengerChemical ClassPrimary Target(s) & Function
Triisopropylsilane (TIS) Hindered SilaneA highly effective carbocation scavenger. It reduces carbocations via hydride transfer, forming stable byproducts.[6][8][11] It is particularly effective against trityl cations.[6]
Water (H₂O) Protic SolventScavenges tert-butyl cations. Its presence is crucial when tBu-protected residues (e.g., Asp(OtBu), Ser(tBu)) are present.[1][12]
1,2-Ethanedithiol (EDT) ThiolA strong reducing agent and scavenger. It is highly effective at scavenging trityl cations and preventing the oxidation of Cysteine residues.[9][13][14]
Thioanisole ThioetherA "soft" nucleophile effective at scavenging various carbocations and preventing side reactions on Tryptophan.[9][15] Also used to suppress reactions from sulfonyl-based protecting groups on Arginine.[15]
Phenol Aromatic AlcoholAn effective scavenger for various carbocations. Often included in general-purpose cocktails like Reagent K.[9][14]

For peptides containing the 3-amino-4'-carboxybiphenyl moiety, the primary concern is the prevention of aromatic ring alkylation. The most effective scavenger for this purpose is Triisopropylsilane (TIS) due to its potent ability to reduce carbocations.[8][16][17]

Cleavage Workflow and Mechanism

The overall process follows a standard workflow from the dried peptide-resin to the final, purified peptide. The critical step is the cleavage reaction, where the scavenger cocktail plays its protective role.

Diagram 1: General Peptide Cleavage Workflow

CleavageWorkflow Resin Dried Peptide-Resin Cocktail Prepare Cleavage Cocktail (TFA + Scavengers) Reaction Cleavage Reaction (1-3 hours, RT) Resin->Reaction Add Cocktail to Resin Cocktail->Reaction Filter Filter to Remove Resin Reaction->Filter Precipitate Precipitate Peptide (Cold Ether) Filter->Precipitate Collect Filtrate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Lyophilize Lyophilize Centrifuge->Lyophilize Collect Crude Peptide Purify Purify (HPLC) Lyophilize->Purify Analyze Analyze (MS, HPLC) Purify->Analyze

Caption: Standard workflow for peptide cleavage and purification.

Diagram 2: Mechanism of Scavenging

ScavengerMechanism cluster_0 TFA-Mediated Deprotection cluster_1 Potential Side Reaction cluster_2 Protective Scavenging P_Group tBu-OR Protecting Group Carbocation {tBu⁺ | Reactive Carbocation} P_Group->Carbocation + TFA Biphenyl Peptide-Biphenyl Target Moiety TIS (iPr)₃Si-H Triisopropylsilane (TIS) Alkylated Alkylated Biphenyl Side Product Biphenyl->Alkylated Electrophilic Attack Quenched (iPr)₃Si-F + Isobutane Stable Byproducts TIS->Quenched Hydride Transfer

Caption: TIS scavenges carbocations, preventing alkylation of the biphenyl ring.

Recommended Cleavage Protocols

The choice of cocktail depends on whether other sensitive residues are present in the peptide sequence.

Protocol 1: Standard Cleavage for Peptides with 3-amino-4'-carboxybiphenyl

This protocol is recommended for peptides containing the biphenyl moiety but lacking other highly sensitive residues like Cys, Met, or multiple Arg/Trp residues.

Cocktail Composition (Reagent T):

  • 95% Trifluoroacetic Acid (TFA)

  • 2.5% Water (H₂O)

  • 2.5% Triisopropylsilane (TIS)

This classic cocktail is often sufficient for most sequences.[4] The water scavenges t-butyl cations, while TIS provides robust protection for the biphenyl group and any Trp residues.[6][12]

Step-by-Step Methodology:

  • Preparation: Ensure the peptide-resin is thoroughly dried under vacuum for at least 1 hour. Place the resin (e.g., 0.1 mmol scale) in a suitable reaction vessel.

  • Cocktail Formulation: In a fume hood, carefully prepare 10 mL of the cleavage cocktail (Reagent T) by adding the components in the order listed. Mix well.

  • Reaction: Add the freshly prepared cocktail to the peptide-resin. Swirl gently to ensure all the resin is wetted.

  • Incubation: Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.

  • Filtration: Filter the reaction mixture through a fritted funnel into a clean collection tube, separating the cleavage solution from the exhausted resin.

  • Washing: Wash the resin with a small volume (1-2 mL) of fresh TFA and combine the filtrate with the initial collection.

  • Precipitation: Place the collection tube in an ice bath. Add 40-50 mL of ice-cold diethyl ether or methyl t-butyl ether to the filtrate to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether. Wash the peptide pellet 2-3 times with cold ether, centrifuging each time.

  • Drying & Analysis: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for analysis (HPLC, MS) and purification.

Protocol 2: Enhanced Scavenging for Complex Peptides

This protocol is designed for peptides that contain 3-amino-4'-carboxybiphenyl in addition to other sensitive residues such as Cysteine (Cys), Methionine (Met), or multiple Arginine (Arg) and Tryptophan (Trp) residues. This requires a more complex scavenger mixture, similar to the well-established Reagent K.[9][10][14]

Cocktail Composition (Reagent K-mod):

  • 82.5% Trifluoroacetic Acid (TFA)

  • 5% Water (H₂O)

  • 5% Phenol

  • 5% Thioanisole

  • 2.5% 1,2-Ethanedithiol (EDT)

Rationale for Additional Scavengers:

  • Thioanisole & Phenol: Provide enhanced protection for the biphenyl ring and are particularly effective for protecting the indole ring of Tryptophan.[9][10]

  • EDT: A potent reducing agent that prevents the oxidation of free Cysteine thiols and efficiently scavenges trityl cations.[13][14]

Step-by-Step Methodology:

  • Preparation: Follow Step 1 from Protocol 1.

  • Cocktail Formulation: In a fume hood, carefully prepare 10 mL of the cleavage cocktail (Reagent K-mod). Caution: Thioanisole and EDT are malodorous; ensure adequate ventilation.

  • Reaction & Incubation: Follow Steps 3 and 4 from Protocol 1. A reaction time of 3 hours is recommended to ensure complete removal of more resilient protecting groups like Pbf on Arginine.[15]

  • Post-Cleavage Work-up: Follow Steps 5 through 9 from Protocol 1 to isolate, dry, and analyze the crude peptide.

Summary and Best Practices

  • Always Use Scavengers: Never perform a TFA cleavage of a peptide containing 3-amino-4'-carboxybiphenyl without an appropriate scavenger cocktail.

  • TIS is Key: Triisopropylsilane is the most critical scavenger for protecting the electron-rich biphenyl system from alkylation.

  • Match Cocktail to Sequence: Use a simple TFA/H₂O/TIS cocktail for standard peptides and a more comprehensive mixture like Reagent K-mod for sequences containing other sensitive residues.

  • Work Quickly: Perform the post-cleavage precipitation and washing steps efficiently to minimize the peptide's exposure to the acidic environment.

  • Validate: Always analyze the crude product by Mass Spectrometry to confirm the correct mass and by HPLC to assess purity and identify potential side products.

By understanding the underlying chemistry and employing the robust protocols outlined in this note, researchers can confidently and successfully deprotect peptides containing the 3-amino-4'-carboxybiphenyl building block, ensuring high purity and yield for downstream applications.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of Scavengers in Boc-Cys-Ser-OH Peptide Synthesis.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(68), 39553-39560. [Link]

  • Benchchem. (n.d.). Technical Support Center: Optimizing TFA Cleavage for Peptides.
  • Ghosh, A., et al. (2022). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 26(7), 2155–2164. [Link]

  • Patino, O., et al. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis. Journal of Peptide Science, 26(6), e3251. [Link]

  • Hopetreechem. (n.d.). Choosing the Right Tools: Triisopropylsilane in Chemical Synthesis Workflows.
  • Wikipedia. (n.d.). Triisopropylsilane. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255-266. [Link]

  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Ghosh, A., et al. (2022). Supporting Information for TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage.
  • Varkey, J. T. (2018). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology. [Link]

  • Semantic Scholar. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. Retrieved from [Link]

  • Stathopoulos, P., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3118. [Link]

  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • ResearchGate. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis?. Retrieved from [Link]

  • Stathopoulos, P., et al. (2018). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 24(11), e3118. [Link]

  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A-Senior Application Scientist's Guide to Overcoming Peptide Aggregation with Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with peptide aggregation during Solid-Phase Peptide Synthesis (SPPS). Here, we will explore the underlying causes of aggregation and provide a comprehensive troubleshooting guide centered on the use of the novel backbone-modifying agent, Fmoc-3-amino-4'-carboxybiphenyl.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding peptide aggregation and the role of specialized chemical tools in its mitigation.

Q1: What exactly is peptide aggregation during SPPS, and why is it a problem?

A1: Peptide aggregation is the self-association of growing peptide chains on the solid support resin. This process is primarily driven by the formation of strong intermolecular hydrogen bonds, which cause the peptide chains to fold into stable secondary structures, most notably β-sheets. When this occurs, the N-terminus of the growing chain can become sterically inaccessible, buried within the aggregated structure. This physical blockage prevents coupling reagents and Fmoc-deprotection solutions from reaching the reactive site, leading to incomplete reactions, truncated sequences (deletions), and ultimately, failed syntheses and difficult purifications.

Q2: My synthesis is showing signs of difficulty. How can I identify on-resin aggregation?

A2: There are several key indicators of on-resin aggregation that you can monitor during your synthesis:

  • Poor Resin Swelling: This is a primary visual cue. Well-solvated, individual peptide chains allow the resin beads to swell optimally in the solvent. Aggregated chains collapse onto the resin, preventing solvent penetration and causing the resin bed to appear shrunken or clumped.

  • Sluggish Reaction Kinetics: If you observe that both Fmoc deprotection and amino acid coupling reactions are significantly slower than expected, aggregation is a likely cause. The aggregated structure physically hinders reagent access.

  • Inconclusive or False-Negative Colorimetric Tests: Standard tests for free amines, like the Kaiser or TNBS test, can be unreliable in cases of severe aggregation. If the N-terminus is buried, the test may show a negative result (no free amines) even when the coupling has failed, leading to the incorrect assumption that the reaction was successful.

  • Broadened UV Monitoring Peaks: In automated peptide synthesizers that monitor Fmoc deprotection via UV absorbance, a flattened and broadened peak is a classic sign of aggregation. It indicates that the deprotection reagent is accessing the Fmoc groups at different rates due to steric hindrance.

Q3: Which peptide sequences are most susceptible to aggregation?

A3: While prediction is not always perfect, sequences rich in hydrophobic and β-branched amino acids are notoriously prone to aggregation. These include Valine (Val), Isoleucine (Ile), Leucine (Leu), Phenylalanine (Phe), and Tyrosine (Tyr). These residues promote the strong intermolecular hydrophobic interactions that stabilize β-sheet structures. Aggregation is generally considered less likely to occur before the peptide chain reaches five or six residues in length.

Q4: How does a bulky, non-natural amino acid like this compound help prevent aggregation?

A4: this compound acts as a "structure-breaker" or "disrupting element" when incorporated into a peptide backbone. Its proposed mechanism is based on steric hindrance. The rigid, planar, and bulky biphenyl group is significantly larger than natural amino acid side chains. When placed strategically within an aggregation-prone sequence, it functions as a steric wedge. This wedge physically disrupts the precise alignment of peptide backbones required to form the stable, intermolecular hydrogen bond network of a β-sheet. By creating a kink or distortion in the peptide chain, it maintains the chain's solubility and the accessibility of the N-terminus for subsequent reaction steps.[1][2] This principle is similar to other backbone protection strategies that introduce steric bulk to prevent secondary structure formation.

Part 2: Troubleshooting Guide for Aggregation-Prone Sequences

This guide provides specific troubleshooting advice in a question-and-answer format for issues arising during the synthesis of "difficult" peptides.

Issue 1: My coupling reaction is incomplete, showing a persistent positive Kaiser/TNBS test.
  • Question: I've tried double coupling and extended reaction times, but the test for free amines remains positive. What's happening and how can I fix it?

  • Analysis & Solution: A persistent positive colorimetric test after extensive coupling efforts is a classic sign that the N-terminus is sterically hindered by aggregation. The incoming activated amino acid cannot access the reactive site.

    • Primary Recommendation: Resynthesize the peptide and strategically incorporate this compound. Insert this bulky amino acid approximately every 6-8 residues within the aggregation-prone region of your sequence. For example, if residues 10-20 are highly hydrophobic, consider replacing residue 14 or 15 with the biphenyl derivative.

    • Immediate Rescue (Mid-Synthesis): If you are already mid-synthesis, you can try switching to a more potent coupling reagent combination like HATU or HCTU with an extended coupling time (2-4 hours). Additionally, performing the coupling at an elevated temperature (e.g., 50-75°C), if your instrumentation allows, can help disrupt existing aggregates and improve reagent access.

Issue 2: Fmoc deprotection is extremely slow, and UV monitoring shows a flat, broad peak.
  • Question: My deprotection step is taking much longer than the standard 15-20 minutes. How can I ensure complete Fmoc removal?

  • Analysis & Solution: Slow deprotection kinetics are a direct consequence of aggregation limiting the access of the piperidine solution to the Fmoc group.

    • Enhanced Deprotection Cocktail: For subsequent deprotection steps, consider modifying your reagent. A solution of 20% piperidine in DMF with the addition of 1-2% 1,8-Diazabicycloundec-7-ene (DBU) can be more effective at removing hindered Fmoc groups. DBU is a stronger, non-nucleophilic base that can accelerate the deprotection reaction.

    • Increase Deprotection Time & Temperature: Extend the deprotection time to 30-60 minutes. As with coupling, performing the deprotection at a higher temperature can also significantly improve efficiency by providing energy to break up the intermolecular hydrogen bonds causing the aggregation.

    • Proactive Strategy: The most effective solution is to prevent the aggregation from occurring in the first place. A resynthesis incorporating this compound at a key position will maintain chain solvation and ensure normal deprotection kinetics.

Issue 3: My peptide-resin has stopped swelling and appears clumpy.
  • Question: After several coupling cycles, my resin volume has visibly decreased. Is the synthesis salvageable?

  • Analysis & Solution: A visible loss of resin volume is a severe sign of peptide chain collapse and aggregation. This dramatically reduces the surface area available for reactions.

    • Solvent and Chaotropic Agents: Attempt to resolvate the peptide-resin by washing it with a more disruptive solvent system. A "Magic Mixture" of DCM/DMF/NMP (1:1:1) can be effective. You can also try washing the resin with a solution containing a chaotropic salt, such as 0.8 M LiCl in DMF, before the coupling step. These salts interfere with hydrogen bonding and may help to partially disrupt the aggregates.

    • Prognosis: While these rescue methods can sometimes work, severe aggregation is often irreversible. The most reliable path to a pure product is to restart the synthesis. Plan the new synthesis to include one or more insertions of this compound to prevent the collapse from happening.

Part 3: Experimental Protocols & Data
Workflow for Troubleshooting Peptide Aggregation

The following diagram outlines the decision-making process when encountering signs of aggregation during SPPS.

TroubleshootingWorkflow cluster_synthesis SPPS Cycle cluster_troubleshoot Troubleshooting Protocol Start Start SPPS Cycle (Deprotection/Coupling) Monitor Monitor Synthesis: - Resin Swelling - Reaction Time - Colorimetric Tests - UV Profile Start->Monitor Signs Signs of Aggregation? Monitor->Signs NoAgg No Aggregation Detected Signs->NoAgg No Troubleshoot Implement Rescue Protocol: - Stronger Reagents - Higher Temperature - Chaotropic Salts Signs->Troubleshoot Yes Continue Continue to Next Cycle NoAgg->Continue Continue->Start Assess Assess Outcome: Cleave & Analyze Aliquot Troubleshoot->Assess Success Synthesis Salvaged Assess->Success Successful Failure Synthesis Failed (Low Purity / Deletions) Assess->Failure Unsuccessful Success->Continue Resynthesize Restart Synthesis with This compound Failure->Resynthesize caption Troubleshooting workflow for peptide aggregation.

Caption: Troubleshooting workflow for peptide aggregation.

Proposed Mechanism of Aggregation Disruption

The diagrams below illustrate the hypothesized mechanism by which this compound disrupts β-sheet formation.

Aggregation cluster_beta A) Normal Aggregation (β-Sheet Formation) cluster_disrupt B) Disruption with Biphenyl Amino Acid p1_1 ---Val--- p1_2 ---Gly--- p1_1->p1_2 p2_1 ---Val--- p1_1->p2_1 p1_3 ---Ala--- p1_2->p1_3 p2_2 ---Gly--- p1_2->p2_2 p1_4 ---Leu--- p1_3->p1_4 p2_3 ---Ala--- p1_3->p2_3 p2_4 ---Leu--- p1_4->p2_4 p2_1->p2_2 p2_2->p2_3 p2_3->p2_4 p3_1 ---Val--- p3_2 ---Gly--- p3_1->p3_2 p4_1 ---Val--- p3_1->p4_1 p3_3 ---Ala--- p3_2->p3_3 p4_2 Fmoc-3-amino- 4'-carboxybiphenyl label_disrupt Steric Clash Disrupts H-Bonding p3_4 ---Leu--- p3_3->p3_4 p4_3 ---Ala--- p3_3->p4_3 p4_4 ---Leu--- p3_4->p4_4 p4_1->p4_2 p4_2->p4_3 p4_3->p4_4 caption Mechanism of aggregation disruption.

Caption: Mechanism of aggregation disruption.

Protocol: Manual Incorporation of this compound

This protocol outlines a standard manual coupling cycle for incorporating the specialized biphenyl amino acid using the Fmoc/tBu strategy.[3]

Materials:

  • Fmoc-deprotected peptide-resin (0.1 mmol scale)

  • This compound (3 eq., 0.3 mmol)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2.9 eq., 0.29 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF

  • TNBS or Kaiser test reagents

Procedure:

  • Resin Preparation:

    • Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a suitable reaction vessel.

    • Drain the DMF solvent.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound and HATU in a minimal volume of DMF (approx. 2 mL).

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the activated amino acid solution to the swelled peptide-resin.

    • Agitate the mixture using a shaker or gentle nitrogen bubbling for 1-2 hours at room temperature. Due to the steric bulk of the biphenyl group, a longer coupling time is recommended compared to standard amino acids.[3]

  • Monitoring the Coupling:

    • After the coupling time, take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a TNBS or Kaiser test to check for the presence of free primary amines.

    • If the test is positive, indicating an incomplete reaction, drain the vessel and repeat the coupling step with a freshly prepared solution of activated amino acid for another 1-2 hours.

  • Washing:

    • Once the coupling is complete (negative TNBS/Kaiser test), drain the reaction solution.

    • Wash the peptide-resin thoroughly to remove any excess reagents and byproducts. A typical wash cycle is: 3x DMF, 3x DCM, 3x DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 15-20 minutes.

    • Drain and wash the resin as described in step 5. The resin is now ready for the next coupling cycle.

Data Summary Table: Common Strategies for Aggregation
StrategyMechanismKey AdvantageKey Consideration
Elevated Temperature Increases kinetic energy, disrupting intermolecular H-bonds.Simple to implement on automated synthesizers.Can increase the rate of side reactions (e.g., racemization).
Disruptive Solvents "Magic Mixture" (DCM/DMF/NMP) or NMP improves solvation of peptide chains.Can be effective for moderately difficult sequences.May not be sufficient for highly aggregative peptides.
Chaotropic Salts Ions (e.g., Li+, ClO4-) interfere with the structure of water and disrupt H-bonds.Can be added directly to coupling/wash steps.Must be thoroughly washed away; can be corrosive.
Pseudoproline Dipeptides Introduces a "kink" in the peptide backbone, preventing linear alignment.Very effective; commercially available for Ser/Thr sequences.Limited to specific dipeptide sequences (X-Ser, X-Thr).
Backbone Protection (Hmb/Dmb) A protecting group on the backbone amide nitrogen provides steric hindrance.Can be placed at almost any residue.Coupling onto the protected secondary amine is sterically hindered and can be slow.
This compound (Proposed) Large, rigid biphenyl group acts as a steric wedge to disrupt β-sheet formation.Introduces novel chemical diversity; not limited to specific residue types.Requires custom synthesis; coupling may be slower due to steric bulk.
References
  • Ghavami, S., et al. (n.d.). Peptide-based amyloid-beta aggregation inhibitors. PMC. Available at: [Link]

  • EurekAlert!. (2024). Exploring peptide clumping for improved drug and material solutions. AAAS. Available at: [Link]

  • Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Available at: [Link]

  • Albericio, F., et al. (n.d.). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. PMC. Available at: [Link]

  • G-Biosciences. (2019). Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. Available at: [Link]

  • Filo. (2025). Explain steric effect in biphenyls. Filo. Available at: [Link]

  • Coin, I., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Contreras-García, J., et al. (n.d.). Steric clash in real space: biphenyl revisited. RSC Publishing. Available at: [Link]

  • YouTube. (2026). Enhance Peptide Manufacturing Using Backbone N Protecting Groups. YouTube. Available at: [Link]

  • Olma, A. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin. Springer Nature Experiments. Available at: [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • ResearchGate. (n.d.). Preparation of amino biphenyl derivatives. ResearchGate. Available at: [Link]

  • ChemRxiv. (n.d.). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv. Available at: [Link]

  • Dilunbio. (2025). Fmoc Solid-Phase Peptide Synthesis and Common Fmoc-Protected Amino Acids. Dilunbio. Available at: [Link]

  • ResearchGate. (2025). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. ResearchGate. Available at: [Link]

  • Gunic, E., et al. (n.d.). Effect of Steric Constraint at the γ-Backbone Position on the Conformations and Hybridization Properties of PNAs. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Semantic Scholar. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions of Fmoc-3-amino-4'-carboxybiphenyl in SPPS

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-3-amino-4'-carboxybiphenyl. This sterically hindered and electronically unique building block can present specific side reactions. Here, we provide in-depth troubleshooting advice, mechanistic explanations, and validated protocols to ensure the successful synthesis of your target peptides.

Section 1: Frequently Asked Questions (FAQs)

Q1: My coupling reaction with this compound is consistently incomplete, leading to deletion sequences. What is the primary cause?

A1: The primary cause of incomplete coupling is the significant steric hindrance posed by the biphenyl scaffold. The bulky nature of this amino acid derivative impedes the approach of the activated carboxyl group to the resin-bound amine, slowing down the reaction rate.[1][2] Standard coupling times may be insufficient to drive the reaction to completion.

Q2: I'm observing a significant peak in my crude HPLC that corresponds to a capped sequence without the biphenyl amino acid. What could be happening?

A2: This is likely due to premature capping of the unreacted N-terminal amine. If the coupling of this compound is slow, any remaining activated acylating species from a previous step (like acetic anhydride if used for capping) or impurities in the Fmoc-amino acid itself can cap the free amine.[3] It is also possible that unreacted coupling agent is deactivating the amine.

Q3: Can the electronic properties of the biphenyl system influence the coupling reaction?

A3: Yes. While steric hindrance is the dominant factor, the electronic nature of the aromatic rings can also play a role. The delocalized pi-system can influence the reactivity of the carboxyl group, although this is generally a secondary effect compared to the steric bulk.

Q4: Are there specific coupling reagents that are recommended for such a sterically hindered amino acid?

A4: Absolutely. Standard carbodiimide reagents like DCC or DIC, even with additives like HOBt, are often inefficient for sterically hindered amino acids.[1] More potent coupling reagents are required. Uronium/aminium salts such as HATU, HBTU, or COMU are generally more effective.[4][5] For extremely difficult couplings, reagents that generate highly reactive amino acid fluorides, like TFFH, can be beneficial.[5]

Q5: I've tried double coupling, but I'm still seeing poor incorporation. What other strategies can I employ?

A5: If double coupling is insufficient, consider a combination of strategies. This includes increasing the reaction temperature (microwave-assisted SPPS can be particularly effective), using a higher concentration of reagents, and switching to a more potent coupling reagent.[2][4][6] Additionally, ensuring the purity of your this compound is crucial, as impurities can interfere with the reaction.[3]

Section 2: Understanding the Core Problem: Steric Hindrance

The biphenyl moiety of this compound presents a significant steric shield around the reactive carboxylic acid. This bulkiness physically obstructs the formation of the transition state required for amide bond formation.

Caption: Steric hindrance in coupling this compound.

This steric clash necessitates more aggressive coupling conditions to achieve satisfactory yields.

Section 3: Troubleshooting Guide

This section provides a systematic approach to overcoming the challenges associated with this compound.

Issue 1: Incomplete Coupling and Deletion Sequences
Root Cause Analysis:
  • Insufficient Activation Energy: The coupling reaction does not have enough energy to overcome the steric barrier.

  • Low Reagent Concentration: The probability of a successful collision between the activated amino acid and the resin-bound amine is too low.[6]

  • Ineffective Coupling Reagent: The chosen coupling reagent does not generate a sufficiently reactive species.[1]

Solutions and Protocols:
StrategyDescriptionKey Considerations
Optimize Coupling Reagent Switch to a more potent uronium/aminium salt-based coupling reagent.HATU, HCTU, and COMU are excellent first choices.[4][5] COMU has the advantage of not being derived from the explosive HOBt.[5]
Increase Reagent Equivalents Use a higher excess of the Fmoc-amino acid and coupling reagent.A 3-5 fold excess is a good starting point. Be mindful of cost implications.
Double Coupling Perform the coupling step twice before proceeding to the next deprotection step.[6]The second coupling can be performed with fresh reagents to ensure high driving force.[7]
Elevated Temperature Increase the reaction temperature to provide more energy to the system.Microwave-assisted SPPS can significantly accelerate the coupling of sterically hindered amino acids.[2] Conventional heating to 40-50°C can also be effective.
Increase Coupling Time Extend the duration of the coupling reaction.Monitor the reaction progress using a qualitative test like the Kaiser test to determine the optimal time.[7]
Protocol: Optimized Coupling of this compound using HATU
  • Resin Swelling: Swell the resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Coupling Solution Preparation: In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated coupling solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (indicating free amines), proceed with a second coupling.

  • Second Coupling (if necessary): Repeat steps 4 and 5 with fresh reagents.

  • Washing: Wash the resin as in step 3.

Caption: Workflow for optimized coupling of this compound.

Issue 2: Racemization
Root Cause Analysis:

While less common with this specific amino acid due to the lack of an alpha-proton, the harsh coupling conditions required can potentially lead to side reactions if not carefully controlled. The primary concern with prolonged activation times is the stability of the activated ester.

Solutions and Protocols:
  • Use of Additives: Incorporating additives like HOAt or Oxyma Pure can help to suppress racemization by forming more stable active esters.[1]

  • Controlled Pre-activation: Minimize the pre-activation time of the amino acid before adding it to the resin.

  • Choice of Base: Use a non-nucleophilic base like DIPEA or 2,4,6-collidine. The choice of base can influence the extent of racemization.[8]

Issue 3: Potential for Dimerization
Root Cause Analysis:

Under highly concentrated conditions and with extended activation times, there is a theoretical possibility of the activated this compound reacting with another molecule of itself in solution before coupling to the resin.

Solutions and Protocols:
  • Controlled Stoichiometry: Use a precise and not overly excessive amount of the amino acid and coupling reagents.

  • Immediate Addition: Add the activated amino acid solution to the resin immediately after pre-activation.

Section 4: Advanced Strategies

Orthogonal Protection Strategies

For complex peptides where the biphenyl moiety might need to be modified post-synthesis, employing an orthogonal protecting group strategy is advisable.[9][10][11] This involves using protecting groups for other amino acid side chains that can be removed under conditions that do not affect the biphenyl structure or the rest of the peptide.

Sources

Technical Support Center: Optimizing Coupling Efficiency of Bulky Biphenyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of incorporating sterically hindered biphenyl amino acids into peptide sequences. The unique bulk and rigidity of these residues present significant challenges to standard solid-phase peptide synthesis (SPPS) protocols. This document provides in-depth troubleshooting guides and frequently asked questions to help you overcome these hurdles, improve coupling yields, and maintain the chiral integrity of your final product.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction failing or showing low yield when using a biphenyl amino acid?

A: The primary reason for poor coupling efficiency with biphenyl amino acids is severe steric hindrance. The bulky biphenyl side chain obstructs the approach of the activated carboxylic acid to the N-terminal amine of the growing peptide chain. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome this significant energy barrier, leading to incomplete reactions.[1]

Q2: What are the most effective types of coupling reagents for biphenyl amino acids?

A: For sterically demanding couplings, it is crucial to switch to more powerful in-situ activating reagents.[1] Aminium/uronium salts such as HATU , HCTU , and phosphonium salts like PyBOP are significantly more effective.[1][2][3] These reagents form highly reactive O-acylisourea or active ester intermediates that can overcome the steric barrier more efficiently than the intermediates formed by standard carbodiimides.[1][4] For exceptionally challenging couplings, converting the carboxylic acid to an acyl fluoride is a highly effective strategy.[1][5][6]

Q3: How can I minimize the risk of epimerization during the coupling of a chiral biphenyl amino acid?

A: Epimerization, the loss of stereochemical integrity at the α-carbon, is a critical side reaction, especially with hindered residues.[7][8][9] Several factors can be controlled to suppress it:

  • Base Selection: The presence of a base is required for aminium/phosphonium salt-mediated couplings.[5] However, an excess of a strong base like Diisopropylethylamine (DIPEA) can promote epimerization. Consider using a weaker base like N-methylmorpholine (NMM) or sym-collidine, particularly when the risk of racemization is high.[5][10]

  • Temperature: While gentle heat can sometimes improve coupling efficiency, lower temperatures generally suppress epimerization.[7] It is a trade-off that must be optimized for each specific sequence.

  • Additives: The use of additives like 1-Hydroxy-7-azabenzotriazole (HOAt) is known to be superior to 1-Hydroxybenzotriazole (HOBt) in suppressing epimerization.[7] Coupling reagents that incorporate an HOAt or an Oxyma Pure® moiety, such as HATU and COMU respectively, are therefore highly recommended.[2][5]

Q4: Can solvent choice impact the coupling efficiency?

A: Yes, the solvent plays a critical role. Inadequate solvation of the growing peptide-resin complex can lead to aggregation, which further hinders the reaction by making the N-terminal amine inaccessible.[1] N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) due to its superior solvating properties.[1][10] For particularly difficult sequences prone to aggregation, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[1][11]

Troubleshooting Guides

Issue 1: Incomplete Coupling and Low Yield

This is the most common issue encountered when working with biphenyl amino acids. The troubleshooting workflow below outlines a systematic approach to resolving this problem.

G cluster_0 Initial Observation cluster_1 Strategy 1: Reagent & Conditions Optimization cluster_2 Strategy 2: Advanced Methods cluster_3 Outcome A Low Yield / Incomplete Coupling (Verified by Kaiser/TNBS Test) B Switch to High-Potency Coupling Reagent (e.g., HATU, HCTU, PyBOP) A->B Primary Action C Increase Reaction Time (e.g., 2-4h or overnight) B->C If still incomplete F Use Acyl Fluoride Chemistry for Extreme Cases B->F For extremely hindered residues D Perform 'Double Coupling' C->D Standard Practice E Consider Microwave-Assisted Peptide Synthesis (MAPS) D->E If yield remains low G Successful Coupling D->G Often Sufficient E->G Improves kinetics F->G Highest reactivity

Caption: Workflow for troubleshooting low coupling yields.

This protocol is a robust starting point for coupling bulky biphenyl amino acids.

  • Resin Preparation: Following standard Fmoc-deprotection of the N-terminal amine on the resin-bound peptide, wash the resin thoroughly with DMF (3x) to remove residual piperidine.

  • Activation Mixture Preparation: In a separate vessel, prepare the activation mixture. For a 0.1 mmol scale synthesis, use the following:

    • Fmoc-Biphenyl-Amino-Acid: 4 equivalents (0.4 mmol)

    • HATU: 3.9 equivalents (0.39 mmol)

    • DIPEA: 8 equivalents (0.8 mmol)

    • Solvent: Anhydrous DMF or NMP to dissolve

  • Pre-activation: Allow the activation mixture to stand for 1-5 minutes at room temperature. The solution may change color.

  • First Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the reaction vessel for 45-60 minutes.[1]

  • Intermediate Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3x).

  • Second Coupling: Repeat steps 2 through 4 with a fresh solution of the activated amino acid. Agitate for an additional 45-60 minutes.

  • Final Wash & Monitoring: Drain the second coupling solution. Wash the resin thoroughly with DMF (3x) and DCM (3x). Perform a Kaiser test (or an alternative test for secondary amines if applicable) to confirm the absence of free amines, indicating a complete reaction.

This method should be employed when even potent uronium/phosphonium reagents fail.[1] Acyl fluorides are smaller and more reactive than the active esters generated by other reagents.[6]

  • Acyl Fluoride Formation: In an anhydrous environment, dissolve the protected, bulky biphenyl amino acid (1 equivalent) in anhydrous DCM.

  • Add a fluorinating agent such as TFFH (1 equivalent) and a suitable non-nucleophilic base like DIPEA.

  • Stir the reaction for approximately 10-15 minutes to generate the acyl fluoride in situ.

  • Coupling Reaction: Add the solution containing the acyl fluoride directly to the vessel containing the deprotected, resin-bound amine.

  • Allow the reaction to proceed for 1-2 hours, or until a completion test is negative.

Issue 2: Significant Epimerization Detected in Product

The detection of diastereomeric impurities in the final product points towards epimerization during the coupling step.

G cluster_0 Epimerization Pathway cluster_1 Suppression Strategies A Activated Amino Acid (e.g., O-Acylisourea) B Base (e.g., DIPEA) removes α-proton A->B C Formation of Oxazolone Intermediate B->C Promotes D Tautomerization & Loss of Chiral Center C->D S1 Use Weaker Base (NMM, Collidine) S1->B Reduces rate of proton abstraction S2 Lower Reaction Temperature S2->C Slows oxazolone formation S3 Add HOAt or Oxyma (via HATU or COMU) S3->A Forms more stable active ester, less prone to cyclization S4 Shorten Pre-activation Time S4->A Minimizes time for side reaction

Sources

Technical Support Center: Fmoc-3-amino-4'-carboxybiphenyl Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting incomplete deprotection of Fmoc-3-amino-4'-carboxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with this sterically hindered and potentially aggregation-prone building block. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the successful removal of the Fmoc protecting group in your synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: I'm observing incomplete Fmoc deprotection of 3-amino-4'-carboxybiphenyl with my standard 20% piperidine in DMF protocol. What are the likely causes?

A1: Incomplete deprotection of this compound is often multifactorial, stemming from the unique structure of the molecule. The primary culprits are:

  • Steric Hindrance: The bulky biphenyl system can physically obstruct the piperidine base from accessing the acidic proton on the fluorenyl group, slowing down the deprotection kinetics.[1]

  • Peptide/Molecule Aggregation: The aromatic and planar nature of the biphenyl moiety can promote intermolecular π-stacking, leading to aggregation on the solid support. This aggregation can limit solvent and reagent permeability, effectively shielding the Fmoc group from the deprotection solution.[2]

  • Suboptimal Reagent Conditions: Degraded piperidine or inaccurate concentration of the deprotection solution can significantly reduce its efficacy.[1]

Q2: How can I quickly assess if my Fmoc deprotection is incomplete?

A2: There are two widely used methods for monitoring Fmoc deprotection:

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric assay to detect the presence of free primary amines. A positive result (deep blue beads and/or solution) indicates successful Fmoc removal. A yellow or colorless result suggests an incomplete reaction. Note that this test is not suitable for N-terminal proline residues.[1]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms a stable adduct with piperidine. This adduct has a characteristic UV absorbance around 301 nm. By collecting the deprotection solution and measuring its absorbance, you can quantify the extent of Fmoc removal.[3]

Q3: Is it better to use a stronger base than piperidine for this compound?

A3: For challenging deprotections involving sterically hindered residues like 3-amino-4'-carboxybiphenyl, a stronger, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be highly effective. DBU significantly accelerates the rate of Fmoc removal. However, DBU itself is a poor scavenger of the dibenzofulvene (DBF) byproduct. Therefore, it is crucial to use DBU in combination with a nucleophilic scavenger like piperazine to prevent the re-addition of DBF to the newly liberated amine.

In-Depth Troubleshooting Guides

Guide 1: Optimizing Standard Piperidine Deprotection

If you prefer to continue with a piperidine-based protocol, several modifications can enhance its effectiveness for this compound.

Issue: Negative or weak Kaiser test after a single treatment with 20% piperidine in DMF.

Troubleshooting Workflow:

start Incomplete Deprotection with Standard Protocol double_deprotection Perform Double Deprotection (2 x 10-15 min) start->double_deprotection kaiser_test1 Kaiser Test Positive? double_deprotection->kaiser_test1 increase_time Increase Deprotection Time (up to 30-60 min) kaiser_test2 Kaiser Test Positive? increase_time->kaiser_test2 increase_temp Increase Temperature (e.g., 40°C) kaiser_test3 Kaiser Test Positive? increase_temp->kaiser_test3 change_solvent Change Solvent to NMP kaiser_test4 Kaiser Test Positive? change_solvent->kaiser_test4 kaiser_test1->increase_time No success Proceed to Coupling kaiser_test1->success Yes kaiser_test2->increase_temp No kaiser_test2->success Yes kaiser_test3->change_solvent No kaiser_test3->success Yes kaiser_test4->success Yes failure Proceed to Advanced Troubleshooting (Guide 2) kaiser_test4->failure No

Caption: Troubleshooting workflow for optimizing piperidine-based deprotection.

Detailed Protocols:

  • Double Deprotection: Instead of a single, extended deprotection step, two shorter treatments can be more effective. After the first treatment, drain the reagent and add a fresh portion. This helps to drive the equilibrium towards the deprotected product.

  • Increased Reaction Time and Temperature: For particularly stubborn deprotections, extending the reaction time to 30-60 minutes and/or gently warming the reaction vessel to 40°C can provide the necessary energy to overcome the steric barrier.

  • Solvent Exchange: N-Methyl-2-pyrrolidone (NMP) has superior solvating properties compared to N,N-Dimethylformamide (DMF) and can be more effective at disrupting aggregation, thereby improving reagent access to the reaction site.

Guide 2: Advanced Deprotection with DBU/Piperazine

When standard piperidine protocols fail, switching to a more potent deprotection cocktail is the recommended next step.

Issue: Persistent incomplete deprotection despite optimizing piperidine conditions.

Recommended Solution: Employ a deprotection solution containing DBU and piperazine.

start Persistent Incomplete Deprotection prepare_dbu Prepare 2% DBU / 5% Piperazine in NMP start->prepare_dbu deprotection_step Perform Deprotection (2 x 5-10 min) prepare_dbu->deprotection_step kaiser_test Kaiser Test Positive? deprotection_step->kaiser_test success Proceed to Coupling kaiser_test->success Yes contact_support Contact Technical Support for Further Assistance kaiser_test->contact_support No

Sources

Technical Support Center: Stereochemical Integrity of Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the preservation of stereochemical purity when coupling Fmoc-3-amino-4'-carboxybiphenyl in peptide synthesis. The unique electronic properties of this aromatic amino acid derivative present specific challenges, making it susceptible to racemization under standard coupling conditions. This guide is designed to provide both mechanistic understanding and actionable protocols to ensure the highest quality of your synthetic peptides.

Troubleshooting Guide: Diagnosing and Solving Racemization Issues

This section addresses specific experimental problems. If you are encountering unexpected diastereomers or poor chiral purity in your peptide, start here.

Q1: I've detected a significant diastereomeric impurity after coupling this compound. What are the most likely causes?

A1: The presence of a diastereomeric impurity strongly suggests that racemization has occurred at the α-carbon of the 3-amino-4'-carboxybiphenyl residue during the coupling step. Racemization is the conversion of the desired L-enantiomer into a mixture of L- and D-forms.[1] This loss of stereochemical control is typically catalyzed by the base present in the coupling reaction.[2][3]

The primary factors that promote racemization are:

  • Over-activation and Extended Pre-activation: The activated amino acid intermediate is the species that racemizes.[3][4] Allowing the activated species to exist for an extended period before it reacts with the N-terminal amine dramatically increases the risk. This is a common issue with uronium/aminium salt reagents like HBTU or HATU if a pre-activation step is used.[5]

  • Choice of Coupling Reagent: Uronium/aminium-type reagents (HBTU, HATU) can, in some cases, induce more epimerization than other classes of reagents, especially with sensitive residues.[6]

  • Strength and Steric Hindrance of the Base: The base's primary role is to deprotonate the incoming N-terminal amine and neutralize the reaction. However, it can also abstract the α-proton of the activated amino acid, leading to racemization.[2][7] Strong, sterically unhindered bases are more aggressive in promoting this side reaction. N,N-Diisopropylethylamine (DIPEA) is a common culprit.[3]

  • Reaction Temperature: Higher temperatures can accelerate the rate of racemization. While microwave-assisted synthesis is efficient, elevated temperatures must be carefully controlled for racemization-prone residues.[8]

Q2: My current protocol using HBTU/DIPEA is causing significant racemization with this residue. What specific changes should I make?

A2: The HBTU/DIPEA combination is known for its high efficiency but can be problematic for sensitive amino acids. To mitigate racemization, you should modify your protocol to minimize the lifetime of the activated intermediate and use less aggressive reagents.

Recommended Protocol Modification:

  • Switch to a Carbodiimide/Additive System: This is the most critical change. Use N,N'-Diisopropylcarbodiimide (DIC) in combination with a racemization-suppressing additive like Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate).[2][5] This combination works by forming an Oxyma active ester in situ, which is highly reactive towards the desired amine coupling but significantly less prone to racemization than the intermediates formed with HBTU.[2][5]

  • Change the Base: Replace the strong base DIPEA (pKa ~10.1) with a weaker, more sterically hindered base.[3]

    • N-Methylmorpholine (NMM) (pKa ~7.38) is a good first alternative.

    • 2,4,6-Collidine (pKa ~7.43) is an even better choice due to its significant steric bulk, which hinders its ability to abstract the α-proton while still effectively acting as a proton scavenger.[2][3]

  • Avoid Pre-activation: Mix the Fmoc-amino acid, the additive (Oxyma), and the resin-bound peptide before adding the coupling reagent (DIC). This in situ activation strategy ensures the highly reactive species is consumed as it is formed, preventing it from existing long enough to racemize.[5]

The diagram below illustrates a decision-making workflow for troubleshooting this specific issue.

G start Racemization Detected with This compound check_reagents Current Protocol: HBTU/DIPEA? start->check_reagents change_coupling Action: Switch Coupling Reagent (e.g., DIC/Oxyma) check_reagents->change_coupling Yes change_base Action: Switch Base (e.g., Collidine or NMM) change_coupling->change_base check_activation Using pre-activation step? change_base->check_activation in_situ Action: Use in situ activation check_activation->in_situ Yes re_evaluate Re-run coupling and analyze for purity check_activation->re_evaluate No in_situ->re_evaluate

Caption: Troubleshooting workflow for racemization.

Frequently Asked Questions (FAQs)

This section covers the fundamental principles behind racemization and the specific behavior of this compound.

Q1: What is racemization and why is it a critical problem in peptide synthesis?

A1: In peptide synthesis, we almost exclusively use the L-enantiomer of chiral amino acids. Racemization is an undesired process where the stereocenter at the α-carbon inverts, converting some of the L-amino acid into its mirror image, the D-enantiomer.[1] This results in the final product being a mixture of diastereomers (peptides that are stereoisomers but not mirror images).

This is a critical issue because the biological activity of a peptide is dictated by its precise three-dimensional structure. The introduction of a single D-amino acid where an L-amino acid should be can drastically alter the peptide's conformation, leading to:

  • Reduced or completely lost biological activity.

  • Altered receptor binding affinity and specificity.

  • Changes in proteolytic stability.

  • Difficulties in purification, as diastereomers can have very similar chromatographic properties.

Q2: What are the chemical mechanisms that cause racemization during coupling?

A2: Racemization during amide bond formation is a base-catalyzed process that proceeds through two primary pathways after the carboxylic acid is activated by a coupling reagent.[2][7]

  • Oxazolone (Azlactone) Formation (Path B): This is the most common mechanism for N-protected amino acids.[1][9] The activated carboxyl group is attacked intramolecularly by the carbonyl oxygen of the Fmoc protecting group, forming a cyclic 5(4H)-oxazolone intermediate. The α-proton in this ring system is highly acidic and is readily removed by a base. The resulting planar, achiral enolate intermediate can be re-protonated from either face, leading to a mixture of L and D forms.

  • Direct Enolization (Path A): This involves the direct abstraction of the α-proton from the activated amino acid by a base, without forming a cyclic intermediate.[2][7] This forms the same achiral enolate and ultimately leads to racemization. This pathway is generally less favored than oxazolone formation but can become significant with very strong bases or with amino acids whose α-protons are particularly acidic.

The biphenyl structure in this compound likely increases the acidity of the α-proton through inductive and resonance effects, making it more susceptible to both pathways compared to simple aliphatic amino acids.

G cluster_0 Activated L-Amino Acid cluster_1 Path A: Direct Enolization cluster_2 Path B: Oxazolone Formation cluster_3 Racemized Product A R-CH(NH-Fmoc)-CO-X B Achiral Enolate A->B  Base (-H⁺) C 5(4H)-Oxazolone A->C  Intramolecular  cyclization E L- and D-Peptide B->E  + Amine (R'-NH₂)  + H⁺ D Achiral Oxazolone Anion C->D  Base (-H⁺) D->E  + Amine (R'-NH₂)

Caption: The two primary mechanisms of racemization.

Q3: How do the choices of coupling reagent and base impact racemization?

A3: The selection of reagents is the most powerful tool for controlling racemization.

Coupling Reagents: They can be broadly divided into two categories:

  • Carbodiimides (e.g., DCC, DIC): When used alone, these reagents can cause significant racemization.[6] However, when combined with additives like HOBt or Oxyma Pure, they form an intermediate active ester.[2][6] This OBt or Oxyma ester is less reactive than the initial O-acylisourea intermediate and is much less prone to cyclizing into the problematic oxazolone, thus suppressing racemization.[4]

  • Uronium/Aminium Salts (e.g., HBTU, HATU, COMU): These are highly efficient "pre-packaged" versions of the carbodiimide/additive system. They react rapidly to form an active ester. While very effective, their high reactivity requires the presence of a base (like DIPEA or NMM), and the combination can sometimes lead to higher racemization levels compared to a carefully controlled DIC/Oxyma protocol, especially for sensitive residues.[2]

Bases: The ideal base should be strong enough to deprotonate the incoming amine's ammonium salt but not so strong that it readily abstracts the α-proton from the activated amino acid.

  • DIPEA (pKa ~10.1): Very strong, effective, but high risk for racemization.

  • NMM (pKa ~7.38): Weaker base, generally a safer choice.[3]

  • 2,4,6-Collidine (pKa ~7.43): Similar basicity to NMM but much bulkier. Its steric hindrance makes it a poor proton abstractor at the sterically shielded α-carbon, making it an excellent choice for suppressing racemization.[2][3]

Reagent/BaseType/ClassRacemization RiskRecommendation for Sensitive Residues
HATU/DIPEA Aminium Salt / Strong BaseHighNot Recommended
HBTU/DIPEA Aminium Salt / Strong BaseHighNot Recommended
DIC only CarbodiimideHighNot Recommended
DIC / HOBt Carbodiimide + AdditiveLowGood
DIC / Oxyma Pure Carbodiimide + AdditiveVery LowExcellent [2][5]
COMU / Collidine Uronium Salt / Weak, Bulky BaseVery LowExcellent [10]
Q4: What is a validated, low-racemization protocol for coupling this compound?

A4: This protocol is designed to minimize racemization by using an optimal combination of reagents and an in situ activation strategy. It is based on the DIC/Oxyma Pure system, which has demonstrated superior performance in suppressing epimerization.[5]

Optimized Low-Racemization Coupling Protocol

Materials:

  • Resin-bound peptide with free N-terminal amine

  • This compound

  • Oxyma Pure® (Ethyl 2-cyano-2-(hydroximino)acetate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure (based on 1.0 eq of resin-bound amine):

  • Resin Preparation:

    • Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

    • If the N-terminal Fmoc group is present, perform deprotection using 20% piperidine in DMF (1 x 2 min, followed by 1 x 15 min).

    • Wash the resin thoroughly with DMF (6 x 1 min) to remove all traces of piperidine.

  • Reagent Solution Preparation:

    • In a separate vial, dissolve this compound (3.0 eq) and Oxyma Pure (3.0 eq) in the minimum required volume of DMF.

  • Coupling Reaction (In Situ Activation):

    • Drain the DMF from the washed resin.

    • Add the reagent solution from Step 2 to the resin.

    • Add 2,4,6-Collidine (6.0 eq) to the reaction vessel.

    • Agitate the slurry for 1 minute to ensure complete mixing.

    • Add DIC (3.0 eq) to the reaction slurry.

    • Agitate the reaction at room temperature for 2-4 hours.

  • Monitoring and Wash:

    • Monitor the reaction for completion using a qualitative test for free amines (e.g., Kaiser test). If the test is positive after 4 hours, the coupling may be incomplete. Do not simply extend the coupling time, as this can increase racemization. A second, fresh coupling is preferred.

    • Once the reaction is complete (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 x 1 min), followed by Dichloromethane (DCM) (3 x 1 min), and dry the resin under vacuum.

This protocol provides the best defense against racemization for this challenging amino acid by combining the least aggressive, yet highly effective, reagents and minimizing the lifetime of the activated species.

References
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Palasek, S. A., et al. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148. Retrieved from [Link]

  • Si, Y., et al. (2001). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel. Analytical Letters, 34(5), 799-813. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Yang, M., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5268. Retrieved from [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry-A European Journal, 15(37), 9394-9403. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • Jabar, A. A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(21), 7236. Retrieved from [Link]

  • Vahdati, S., et al. (2022). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules, 27(19), 6205. Retrieved from [Link]

  • Yang, M., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... [Figure]. ResearchGate. Retrieved from [Link]

  • Yang, Y., et al. (2022). Suppression of Simultaneous Fmoc-His(Trt)-OH Racemization and Nα-DIC-Endcapping in Solid-Phase Peptide Synthesis through Design of Experiments... Organic Process Research & Development, 26(7), 2113-2122. Retrieved from [Link]

  • Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron, 73(29), 4194-4200. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Peptides with Unnatural Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Peptide Synthesis. This resource is designed for researchers, scientists, and drug development professionals who are incorporating unnatural amino acids (UAAs) into their peptide sequences. As a Senior Application Scientist, my goal is to provide you with in-depth technical guidance and troubleshooting strategies to overcome the unique challenges presented by these novel building blocks. The incorporation of UAAs offers a powerful avenue to enhance peptide stability, modulate bioactivity, and introduce novel functionalities.[1][2][3] However, their unique structures often require careful optimization of standard solid-phase peptide synthesis (SPPS) protocols.[1]

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis of peptides containing unnatural amino acids.

Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments. Each guide explains the potential causes of the problem and provides step-by-step protocols to resolve it.

Problem 1: Low Coupling Efficiency and Incomplete Reactions

One of the most frequent challenges when working with UAAs is achieving high coupling efficiency, especially with sterically hindered or electronically demanding residues.[1][4] Incomplete coupling leads to the formation of deletion sequences, which can be difficult to separate from the desired peptide and will compromise the final purity and yield.[4]

Root Cause Analysis:

  • Steric Hindrance: Bulky side chains on the UAA or the preceding amino acid on the resin can physically block the approach of the activated amino acid.[1][5]

  • Electronic Effects: The electronic properties of the UAA's side chain can reduce the nucleophilicity of the α-amino group, slowing down the coupling reaction.[1]

  • Secondary Structure Formation: As the peptide chain elongates, it can form secondary structures that mask the N-terminal amine, preventing efficient coupling.[6][7]

  • Peptide Aggregation: Hydrophobic UAAs can promote aggregation of the peptide chains on the resin, leading to poor solvation and incomplete reactions.[6][7][8]

Troubleshooting Workflow:

G cluster_0 Low Coupling Efficiency Start Start Assess_Sterics Assess Steric Hindrance of UAA Start->Assess_Sterics Strong_Coupling Use a Stronger Coupling Reagent (e.g., HATU, HCTU) Assess_Sterics->Strong_Coupling Bulky UAA Check_Aggregation Check for Aggregation Assess_Sterics->Check_Aggregation Non-Bulky UAA Double_Couple Perform a Double Coupling Strong_Coupling->Double_Couple Extend_Time Extend Coupling Time Double_Couple->Extend_Time Increase_Temp Increase Coupling Temperature (Microwave) Extend_Time->Increase_Temp Increase_Temp->Check_Aggregation Solvent_Change Change Solvent (e.g., NMP) Check_Aggregation->Solvent_Change Aggregation Suspected Failure Failure Check_Aggregation->Failure Still Failing Chaotropic_Salts Add Chaotropic Salts (e.g., LiCl) Solvent_Change->Chaotropic_Salts Pseudoproline Incorporate Pseudoproline Dipeptides Chaotropic_Salts->Pseudoproline Success Success Pseudoproline->Success

Caption: Troubleshooting workflow for low coupling efficiency.

Experimental Protocols:

Protocol 1: Enhanced Coupling with HATU

  • Reagent Preparation: Prepare a 0.5 M solution of the Fmoc-UAA-OH, 0.5 M HATU, and 1 M DIEA in NMP.

  • Pre-activation: In a separate vessel, mix the Fmoc-UAA-OH and HATU solutions in a 1:1 molar ratio. Add 2 equivalents of DIEA and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected peptide-resin and couple for 1-2 hours. For particularly difficult couplings, the reaction time can be extended.[4]

  • Monitoring: Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), proceed to the next step. If it is negative (colorless beads), the coupling is complete.

Protocol 2: Double Coupling Strategy

  • First Coupling: Perform the coupling reaction as described in Protocol 1.

  • Washing: After the first coupling, thoroughly wash the resin with DMF or NMP to remove excess reagents.

  • Second Coupling: Repeat the coupling step with a fresh solution of the activated UAA. This is particularly useful for sterically hindered amino acids like arginine and its unnatural analogs.[5][9]

  • Monitoring: Perform a Kaiser test to confirm the completion of the reaction.

Data Presentation: Comparison of Common Coupling Reagents

Coupling ReagentKey FeaturesRecommended Use Cases
HBTU/HOBt Standard, cost-effectiveRoutine couplings, non-hindered UAAs
HATU High reactivity, low racemizationSterically hindered UAAs, difficult sequences
HCTU Similar to HATU, more soluble byproductsGeneral use, especially in automated synthesizers
COMU Very high reactivityExtremely difficult couplings, N-methylated UAAs
Problem 2: Unwanted Side Reactions During Synthesis and Cleavage

The unique functionalities of UAA side chains can be susceptible to undesired reactions during both the iterative steps of SPPS and the final cleavage and deprotection.[10][11]

Root Cause Analysis:

  • Inadequate Side-Chain Protection: The chosen protecting group for the UAA side chain may not be fully stable to the conditions of Fmoc deprotection (piperidine) or final cleavage (TFA).[12]

  • Reactivity of the Unnatural Side Chain: Some UAAs contain functional groups that can react with other components of the synthesis or cleavage cocktail. For example, an amino group on a UAA side chain could react with an activated carboxyl group.[13]

  • Formation of Stable Carbocations: During TFA cleavage, protecting groups can form reactive carbocations that may re-attach to the peptide at sensitive residues.[11]

Troubleshooting Workflow:

G cluster_1 Unwanted Side Reactions Start Start Identify_Reaction Identify Side Product by MS Start->Identify_Reaction Evaluate_Protection Evaluate Side-Chain Protecting Group Stability Identify_Reaction->Evaluate_Protection Failure Failure Identify_Reaction->Failure Cannot Identify Orthogonal_Strategy Select a More Robust or Orthogonal Protecting Group Evaluate_Protection->Orthogonal_Strategy Instability Detected Optimize_Cleavage Optimize Cleavage Cocktail Evaluate_Protection->Optimize_Cleavage Protection is Stable Orthogonal_Strategy->Optimize_Cleavage Add_Scavengers Add/Increase Scavengers (e.g., TIS, EDT) Optimize_Cleavage->Add_Scavengers Reduce_TFA_Time Reduce TFA Exposure Time/Temperature Add_Scavengers->Reduce_TFA_Time Minimal_Protection Consider a Minimal Protection Strategy Reduce_TFA_Time->Minimal_Protection Success Success Minimal_Protection->Success

Caption: Workflow for troubleshooting side reactions.

Experimental Protocols:

Protocol 3: Optimized Cleavage with a Scavenger Cocktail

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail tailored to the protecting groups used. A standard robust cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).[1] For peptides containing sensitive UAAs, additional scavengers like ethanedithiol (EDT) may be necessary. Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.[1]

  • Cleavage Reaction: Add the cleavage cocktail to the dry resin and allow the reaction to proceed for 2-4 hours at room temperature.

  • Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times to remove residual scavengers.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right protecting group for my unnatural amino acid?

A1: The choice of a side-chain protecting group for a UAA is critical for a successful synthesis. The protecting group must be stable to the conditions used for Nα-Fmoc removal (typically 20% piperidine in DMF) but labile under the final cleavage conditions (strong acids like TFA).[12] This is known as an orthogonal protection strategy.[14] For UAAs with novel functionalities, you may need to consult the literature for appropriate protecting groups or, in some cases, develop a custom protection strategy.

Q2: My peptide containing a hydrophobic UAA is aggregating during synthesis. What can I do?

A2: Peptide aggregation is a common problem, especially with sequences containing multiple hydrophobic residues.[6][8] To mitigate aggregation, you can:

  • Switch to a more polar solvent: N-methylpyrrolidone (NMP) is often more effective at solvating aggregating peptides than DMF.[15]

  • Incorporate chaotropic salts: Adding salts like LiCl to the coupling and deprotection solutions can disrupt secondary structures.[7]

  • Use pseudoproline dipeptides: These derivatives can be incorporated into the peptide backbone to disrupt aggregation-prone sequences.[6][7]

  • Elevated temperatures: Microwave-assisted SPPS can help to reduce aggregation and improve coupling efficiency.

Q3: I am observing a mass corresponding to my desired peptide minus one amino acid (a deletion sequence). How can I prevent this?

A3: The presence of deletion sequences is a direct result of incomplete coupling.[4] To prevent this, you should employ strategies to drive the coupling reaction to completion. This includes using more powerful coupling reagents like HATU or HCTU, performing a double coupling for the difficult residue, extending the coupling time, or increasing the reaction temperature.[4][5][15] It is crucial to monitor the completeness of each coupling step using a method like the Kaiser test.

Q4: The final purity of my UAA-containing peptide is very low after HPLC purification. What could be the issue?

A4: Low purity after purification can stem from several issues throughout the synthesis process. Incomplete couplings and side reactions during synthesis or cleavage are major contributors.[6][16] Additionally, the purification protocol itself may need optimization. The unique properties of the UAA can alter the peptide's hydrophobicity, requiring adjustments to the HPLC gradient and mobile phase. Using a mobile phase additive like TFA is standard, but for LC-MS analysis, formic acid is a more suitable alternative.[16]

Q5: How do I characterize my final peptide to confirm the incorporation of the unnatural amino acid?

A5: Characterization of peptides containing UAAs typically involves a combination of analytical techniques. High-resolution mass spectrometry (HRMS) is essential to confirm the correct mass of the peptide. Tandem mass spectrometry (MS/MS) can be used to sequence the peptide and pinpoint the location of the UAA.[17] For peptides with novel chromophores, UV-Vis spectroscopy can be a useful characterization tool. NMR spectroscopy can provide detailed structural information but is generally more complex and time-consuming.

References

  • CPC Scientific.
  • DriveHQ.
  • Benchchem.
  • Unknown Source. 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Reddit.
  • Biotage. Using double coupling to improve your peptide synthesis.
  • ResearchGate. (PDF) Procedures to Improve Difficult Couplings.
  • AltaBioscience. Fmoc Amino Acids for SPPS.
  • Sigma-Aldrich.
  • Waters Corporation.
  • Merck Millipore. Unnatural Amino Acids for Peptide Synthesis.
  • BOC Sciences.
  • ACS Publications. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Unknown Source. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Quora. Is it possible to introduce an unnatural amino acid into a specific position of a protein?.
  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis.
  • Unknown Source. Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • Blog.
  • Journal of the American Chemical Society.
  • Unknown Source.
  • PubMed.
  • Biomatik.
  • Biotage. What do you do when your peptide synthesis fails?.
  • PMC. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
  • NIH. Efficient Incorporation of Unnatural Amino Acids into Proteins with a Robust Cell-Free System.
  • Unknown Source.
  • Unknown Source. How to Optimize Peptide Synthesis?.
  • GenScript. Avoiding Peptide Assay Failure: Hidden Problems and Solutions.

Sources

Technical Support Center: Purification of Peptides Containing 3-amino-4'-carboxybiphenyl by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of peptides incorporating the non-canonical amino acid, 3-amino-4'-carboxybiphenyl. The unique physicochemical properties of this amino acid, particularly its hydrophobicity and aromaticity, introduce specific challenges and considerations in standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocols. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, practical solutions and a clear understanding of the underlying principles to achieve optimal purity of their target peptide.

I. Understanding the Challenge: The Impact of 3-amino-4'-carboxybiphenyl

The incorporation of 3-amino-4'-carboxybiphenyl into a peptide sequence significantly increases its hydrophobicity due to the biphenyl ring system. This structural feature is the primary determinant of its chromatographic behavior.

  • Increased Retention: The biphenyl moiety leads to stronger interactions with the hydrophobic stationary phase (e.g., C18) of an RP-HPLC column, resulting in longer retention times compared to peptides of similar length composed of only natural amino acids.[1]

  • Potential for π-π Interactions: The aromatic nature of the biphenyl group can lead to π-π stacking interactions with certain stationary phases, such as those with phenyl-based chemistries, which can be exploited for enhanced selectivity.[2][3]

  • Solubility Issues: The increased hydrophobicity can sometimes lead to poor solubility of the crude peptide in the initial mobile phase, potentially causing precipitation on the column and leading to poor peak shape and recovery.

II. Frequently Asked Questions (FAQs)

Q1: What is the best initial column choice for purifying a peptide with 3-amino-4'-carboxybiphenyl?

A1: A C18 column is the standard and most recommended starting point for the purification of most peptides, including those with hydrophobic modifications.[1][4] The long alkyl chains of the C18 stationary phase provide strong hydrophobic retention, which is necessary for these types of peptides. For very hydrophobic peptides, a C8 or even a C4 column might be considered to reduce retention times, but a C18 column generally offers the best initial resolving power.[1][5]

Q2: How does the biphenyl group affect the choice of mobile phase?

A2: The standard mobile phase for peptide purification, a mixture of water and acetonitrile (ACN) with an acid modifier, is generally suitable.[4][6] However, due to the increased hydrophobicity of the peptide, you will likely need a higher percentage of ACN to elute your peptide from the column. It is also crucial to use an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape.[7][8]

Q3: What detection wavelength should I use?

A3: For general peptide detection, monitoring at 210-220 nm is standard as it corresponds to the absorbance of the peptide backbone.[4][9] However, the presence of the aromatic biphenyl group allows for detection at higher wavelengths, typically around 254 nm or 280 nm, which can offer greater selectivity and reduce baseline noise from the mobile phase.[10][11] If your HPLC system has a diode-array detector (DAD), you can monitor multiple wavelengths simultaneously to gain more information about your sample.[11]

Q4: Should I be concerned about the peptide precipitating on the column?

A4: Yes, this is a valid concern, especially for highly hydrophobic peptides. To mitigate this, ensure your crude peptide is fully dissolved before injection. If solubility in the initial mobile phase is low, you can dissolve the sample in a small amount of a stronger, water-miscible organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before diluting it with the mobile phase.[12] However, be mindful of the injection volume when using these strong solvents, as they can cause peak distortion.

III. Troubleshooting Guide

This section addresses common problems encountered during the HPLC purification of peptides containing 3-amino-4'-carboxybiphenyl.

Problem Potential Causes Solutions
Poor Peak Shape (Broadening, Tailing, or Splitting) 1. Column Overload: Injecting too much sample can saturate the stationary phase.[13] 2. Secondary Interactions: Silanol groups on the silica backbone of the column can interact with basic residues in the peptide, causing tailing. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the peptide and its interaction with the column.[6][14] 4. Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.1. Reduce Sample Load: Decrease the amount of peptide injected onto the column.[13] 2. Use an Ion-Pairing Agent: Add 0.1% TFA to the mobile phase to mask silanol interactions and improve peak shape.[7][8] 3. Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the isoelectric point (pI) of the peptide. For most peptides, a low pH (around 2-3) is ideal. 4. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is needed, use the minimum volume necessary.
Low or No Recovery of the Peptide 1. Irreversible Adsorption: The highly hydrophobic peptide may be binding too strongly to the stationary phase. 2. Precipitation on the Column: The peptide may have precipitated at the head of the column due to poor solubility in the initial mobile phase. 3. Peptide Degradation: The peptide may be unstable under the purification conditions.1. Use a Weaker Stationary Phase: Consider a C8 or C4 column. 2. Increase Organic Modifier in Gradient: Ensure your gradient reaches a high enough percentage of acetonitrile to elute the peptide. You may need to go up to 90-100%. 3. Improve Sample Solubility: As mentioned in the FAQs, use a small amount of DMSO or DMF to dissolve the sample before injection. 4. Check Peptide Stability: Analyze the crude material by LC-MS to confirm the integrity of the target peptide.
Co-elution of Impurities with the Target Peptide 1. Insufficient Resolution: The chromatographic conditions are not optimized to separate the target peptide from closely related impurities. 2. Complex Crude Mixture: The synthesis may have resulted in a high number of impurities with similar properties to the target peptide.1. Optimize the Gradient: Use a shallower gradient around the elution point of your target peptide. A 1% per minute increase in the organic modifier is a good starting point for peptides.[6] 2. Try a Different Stationary Phase: A column with a different selectivity, such as a phenyl-hexyl or a biphenyl phase, might provide better separation due to alternative interaction mechanisms like π-π stacking.[2][3][15] 3. Change the Mobile Phase Modifier: Switching from TFA to formic acid can sometimes alter the selectivity, although it may lead to broader peaks for basic peptides.[7][16] 4. Alter the pH: Changing the pH of the mobile phase can significantly impact the retention and selectivity of peptides.[6][14]

IV. Experimental Protocols and Workflows

A. General HPLC Purification Workflow

The following diagram illustrates a standard workflow for the purification of a synthetic peptide.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_analysis Analysis & Post-Purification crude Crude Peptide dissolve Dissolve in Minimal Strong Solvent crude->dissolve dilute Dilute with Initial Mobile Phase dissolve->dilute inject Inject onto C18 Column dilute->inject gradient Run Gradient Elution (e.g., 5-95% ACN) inject->gradient collect Collect Fractions gradient->collect analyze Analyze Fractions (Analytical HPLC/MS) collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize pool->lyophilize Troubleshooting_Tree start Poor Chromatogram q_peak_shape Is it a peak shape issue? start->q_peak_shape q_recovery Is it a recovery issue? q_peak_shape->q_recovery No a_overload Reduce sample load. Check sample solvent. q_peak_shape->a_overload Yes q_resolution Is it a resolution issue? q_recovery->q_resolution No a_hydrophobicity Increase % Organic in gradient. Consider C8/C4 column. q_recovery->a_hydrophobicity Yes a_gradient Use a shallower gradient. Try a different column chemistry. q_resolution->a_gradient Yes end Consult further documentation q_resolution->end No

Caption: Decision tree for troubleshooting HPLC problems.

V. References

  • Mtoz Biolabs. (n.d.). Detection of Peptides Using HPLC. [Link]

  • Peptide Port. (n.d.). RP-HPLC: Reversed-Phase Chromatography. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

  • Purolite. (2020). Combining solid phase synthesis and chromatographic purification for efficient peptide manufacture. ResearchGate. [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 251, 3-28. [Link]

  • Biotage. (2023, January 31). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. [Link]

  • Tulla-Puche, J., & Albericio, F. (2018). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 23(8), 1983. [Link]

  • McCalley, D. V. (2006). Choice of Buffer for the Analysis of Basic Peptides in Reversed-Phase HPLC. Analytical Chemistry, 78(1), 2532-2538. [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?[Link]

  • Hancock, W. S., & Sparrow, J. T. (1991). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. In HPLC of Peptides and Proteins: Separation, Analysis, and Conformation (pp. 49-56). CRC Press. [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. [Link]

  • Agilent Technologies. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]

  • Element Lab Solutions. (n.d.). Buffers and Eluent Additives for HPLC Method Development. [Link]

  • Reddit. (2020, September 1). MS-friendly RP-HPLC buffers (pH 2-8)?[Link]

  • Kandioller, W., & Hartl, A. (2016). Protein Quantification by Derivatization-Free High-Performance Liquid Chromatography of Aromatic Amino Acids. Journal of Proteome Research, 15(9), 3329-3337. [Link]

  • Jadaun, G. P. S., & Sharma, G. (2018). HPLC for Peptides and Proteins: Principles, Methods and Applications. The Pharma Review, 16(94), 102-108. [Link]

  • Biotage. (2023, January 30). How to improve peptide purification by altering the mobile phase pH. [Link]

  • Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251. [Link]

  • MicroSolv Technology Corporation. (2025, November 30). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • ResearchGate. (2016, August 15). Which is the best Preparative HPLC column for peptide purification?[Link]

  • Horak, J., et al. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-389. [Link]

  • Shodex. (n.d.). Guidelines for Shodex Column Selection : Proteins, Peptides and Amino Acids. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Synpeptide. (n.d.). Peptide Purification Service. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • ResearchGate. (2014, February 9). How can I get a proper HPLC for hydrophobic peptide?[Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. [Link]

  • Phenomenex. (n.d.). Micro-flow Peptide Separations. [Link]

  • Restek. (2016, November 23). Why Biphenyl is a very interesting primary choice as stationary phase in LC. [Link]

  • Chen, Y. H., et al. (2019). Evaluation of Different Stationary Phases in the Separation of Inter-crosslinked Peptides. Journal of Chromatography A, 1599, 133-140. [Link]

  • ResearchGate. (2025, August 6). On-Resin Peptide Cyclization Using the 3-Amino-4-(Methylamino)Benzoic Acid MeDbz Linker. [Link]

Sources

Technical Support Center: Diketopiperazine (DKP) Formation with Biphenyl Amino Acids

Author: BenchChem Technical Support Team. Date: January 2026

To: Drug Development Professionals, Researchers, and Scientists From: Senior Application Scientist, Peptide Synthesis Division Subject: Troubleshooting Guide for Diketopiperazine (DKP) Formation Involving Sterically Hindered Biphenyl Amino Acids

This guide provides in-depth troubleshooting for the common and often yield-destroying side reaction of diketopiperazine (DKP) formation, with a specific focus on syntheses incorporating bulky, non-natural biphenyl amino acids (Bips). The unique steric and electronic properties of these residues demand carefully optimized protocols to prevent premature cleavage of the dipeptide from the resin.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Understanding the Core Problem

Q1: What is diketopiperazine (DKP) formation, and why are biphenyl amino acids particularly challenging?

A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[1] The free N-terminal amine of the second amino acid attacks the ester linkage of the first amino acid to the resin, forming a stable six-membered ring.[2] This reaction cleaves the dipeptide from the solid support, truncating the synthesis and drastically reducing the final yield.[3]

Biphenyl amino acids exacerbate this issue for two main reasons:

  • Steric Hindrance: The bulky biphenyl side chain can significantly slow down the subsequent coupling of the third amino acid. This extended exposure of the deprotected dipeptidyl-resin to the basic reaction environment provides a larger window of opportunity for DKP formation to occur.[4][5]

  • Conformational Effects: While proline is notorious for adopting the required cis-amide bond conformation for cyclization, the bulky nature of biphenyl residues can also influence the peptide backbone's geometry, potentially favoring a conformation amenable to this side reaction.[3]

Diagram 1: Mechanism of Diketopiperazine Formation

DKP_Mechanism General Mechanism of DKP Formation on Resin cluster_spps On-Resin Process Resin Solid Support (e.g., Wang, 2-CTC) Dipeptide H₂N-AA²(Bip)-CO-NH-AA¹-CO-O-Resin Transition Cyclization Intermediate Dipeptide->Transition Intramolecular Nucleophilic Attack DKP Diketopiperazine (Cleaved from Resin) Transition->DKP Cleavage Resin_OH HO-Resin (Inactive) Transition->Resin_OH

Caption: Intramolecular attack by the N-terminal amine leads to DKP formation and resin cleavage.

Q2: How can I reliably detect and quantify DKP formation?

A2: Detecting DKP formation requires careful analysis, as it can sometimes be "traceless" if the cleaved DKP is washed away during synthesis.[2]

  • Direct Detection: Analyze the wash solutions collected after the Fmoc deprotection of the second amino acid (the biphenyl residue). Concentrate the solution and analyze by RP-HPLC and LC-MS. The DKP will have a distinct retention time and a mass corresponding to the cyclic dipeptide.[6]

  • Indirect Detection ("Traceless" DKP): If your final crude product shows high purity but a very low yield, "traceless" DKP formation is a likely culprit.[3] To confirm, cleave a small sample of resin immediately after the coupling of the third amino acid. The presence of a significant amount of peptide missing the first two residues is strong evidence of DKP formation during the previous step.

  • Quantification: For precise measurement, a standard of the expected DKP can be synthesized and used to create a calibration curve for RP-HPLC analysis.[6] This allows for accurate quantification of the byproduct in cleavage and wash solutions.

Section 2: Proactive Strategies & Protocol Optimization

Q3: My yield drops significantly after coupling a biphenyl amino acid. Which resin should I use to minimize this?

A3: The choice of resin is critical. The ester linkage in standard Wang or PAM resins is highly susceptible to the nucleophilic attack that initiates DKP formation.

Authoritative Recommendation: Switch to a 2-Chlorotrityl Chloride (2-CTC) resin. The extreme steric bulk of the trityl linker physically shields the ester bond from intramolecular attack, significantly suppressing DKP formation.[3][7] This is the single most effective preventative measure you can take.

Resin TypeLinkage TypeDKP SusceptibilityRationale
Wang / PAM Benzyl EsterHighLess sterically hindered, allowing the N-terminal amine to approach the ester carbonyl.[3]
2-CTC Trityl EsterVery LowThe bulky trityl group provides steric protection, hindering the intramolecular cyclization.[7]

Q4: I am using 2-CTC resin but still observing some DKP formation. How should I modify my Fmoc-deprotection step?

A4: The standard 20% piperidine in DMF is often too harsh for DKP-sensitive sequences, as its basicity strongly promotes the side reaction.[1][8] The goal is to achieve complete Fmoc removal while minimizing the time the free N-terminal amine is exposed.

Optimized Deprotection Protocol: A milder, more effective deprotection cocktail can drastically reduce DKP formation. A combination of a stronger, non-nucleophilic base (DBU) with a scavenger (piperazine) has been shown to be highly effective.[2][9]

  • Prepare the Reagent: Create a solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine in N-Methyl-2-pyrrolidone (NMP).[10]

  • Perform Deprotection: Treat the dipeptidyl-resin with the DBU/piperazine/NMP solution.

  • Reaction Time: Conduct the deprotection for a total of 10-15 minutes. Monitor completion carefully with a test cleavage if necessary.

  • Washing: Immediately and thoroughly wash the resin with NMP to remove all traces of the basic deprotection solution.

Causality: DBU is a non-nucleophilic base that efficiently promotes the E1cB elimination of the Fmoc group. Piperazine acts as a scavenger for the dibenzofulvene byproduct, preventing side reactions.[2] This combination is often faster and "cleaner" than piperidine, reducing the overall exposure time to basic conditions that catalyze DKP formation.[7]

Diagram 2: Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield After Bip-AA Is DKP Suspected? CheckWashes Analyze Deprotection Washes for DKP by LC-MS Start->CheckWashes Yes NoDKP DKP Not Detected. Investigate other side reactions (e.g., aggregation, incomplete coupling). Start->NoDKP No CheckResin What resin are you using? CheckWashes->CheckResin DKP Detected SwitchToCTC ACTION: Switch to 2-CTC Resin CheckResin->SwitchToCTC Wang / Other CheckDeprotection What deprotection conditions are you using? CheckResin->CheckDeprotection 2-CTC Success Problem Resolved SwitchToCTC->Success UseMilderBase ACTION: Use 2% DBU / 5% Piperazine in NMP CheckDeprotection->UseMilderBase Standard 20% Piperidine CheckCoupling Is the 3rd AA coupling efficient? CheckDeprotection->CheckCoupling Already Optimized UseMilderBase->Success UseDipeptide ADVANCED STRATEGY: Use a pre-formed dipeptide building block CheckCoupling->UseDipeptide Yes, but still an issue OptimizeCoupling ACTION: Increase coupling time/temp or use stronger coupling agents (HATU/COMU) CheckCoupling->OptimizeCoupling No UseDipeptide->Success OptimizeCoupling->Success

Caption: A decision tree for systematically troubleshooting DKP formation with biphenyl amino acids.

Q5: Even with optimized conditions, the coupling of the third amino acid onto my Bip-containing dipeptide is slow. What should I do?

A5: This is a classic problem of steric hindrance. A slow third coupling prolongs the "at-risk" phase for the dipeptide. The solution is to accelerate the forward reaction (coupling) to outcompete the side reaction (DKP formation).

Protocol for Coupling onto a Sterically Hindered Dipeptide:

  • Reagent Selection: Use a more potent coupling reagent. While standard HBTU/HOBt may be insufficient, stronger uronium or phosphonium salt reagents like HATU or COMU are highly recommended for coupling bulky residues.[5]

  • Equivalents: Use a higher excess of the activated amino acid (3-5 equivalents).

  • Temperature: Perform the coupling at a slightly elevated temperature (e.g., 35-40°C). This must be done cautiously, as excessive heat can risk racemization, but it can significantly improve kinetics for difficult couplings.[5]

  • Extended Time: Double the standard coupling time. Monitor the reaction using a ninhydrin test to ensure it proceeds to completion.[11]

Advanced Strategy: Dipeptide Building Blocks If the sequence is exceptionally problematic, the most robust solution is to bypass the vulnerable intermediate entirely. Synthesize the Bip-AA¹ dipeptide in solution, protect it (e.g., Fmoc-Bip-AA¹-OH), and couple it to the resin as a single unit. This completely eliminates the possibility of DKP formation at this step.[3]

References

  • Vertex AI Search, based on an analysis of tirzepatide synthesis, highlighting the impact of peptide sequence and storage conditions on DKP form
  • Gong, Q., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 12015–12020. [Link]

  • National Center for Biotechnology Information (PMC). (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • PubMed. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • Berglund, M., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. [Link]

  • Sci-Hub. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. This source provides access to the full text of the ACS Omega paper.
  • ResearchGate. (2022). DKP formation mechanism. [Link]

  • Brown, Z. Z., & Schafmeister, C. E. (2010). Synthesis of Hexa- and Pentasubstituted Diketopiperazines from Sterically Hindered Amino Acids. Organic Letters. [Link]

  • PubMed. (2010). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. [Link]

  • Scilit. (2010). Synthesis of Hexa- and Pentasubstituted Diketopiperazines from Sterically Hindered Amino Acids. [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • ResearchGate. (2022). Solid-phase peptide synthesis framework and associated desXaaXaa impurity formation. [Link]

  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. [Link]

  • Peptides.co. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]

  • Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]

  • Mesa Labs. SPPS Tips For Success Handout. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. [Link]

  • ResearchGate. (2025). Two-step mass spectrometric approach for the identification of diketopiperazines in chicken essence. [Link]

  • ResearchGate. (2025). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. [Link]

  • ChemRxiv. (n.d.). Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-Protected Arylphenylalanines (Bip Derivatives) via Non-aqueous Suzuki-Miyaura Cross-Coupling Reactions. [Link]

Sources

Technical Support Center: Managing Steric Hindrance with Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are incorporating Fmoc-3-amino-4'-carboxybiphenyl into their peptide sequences. As Senior Application Scientists, we understand the unique challenges posed by sterically hindered amino acids and have developed this guide to provide you with in-depth troubleshooting strategies and practical, field-proven protocols.

The biphenyl scaffold of this compound offers a semi-rigid structure that can be invaluable for inducing specific peptide conformations and exploring structure-activity relationships.[1][2] However, the inherent bulkiness of this non-natural amino acid introduces significant steric challenges during solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the accumulation of deletion sequences. This guide will equip you with the knowledge and techniques to overcome these hurdles and achieve successful synthesis of your target peptides.

Troubleshooting Guide: Overcoming Coupling Inefficiencies

This section addresses common problems encountered during the incorporation of this compound and other sterically demanding residues.

Question 1: My coupling reaction with this compound is incomplete, as indicated by a positive Kaiser or isatin test. What is the primary cause and how can I resolve this?

Answer:

Incomplete coupling is the most frequent issue when working with sterically hindered amino acids like this compound. The bulky biphenyl group physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain on the solid support.[3] This dramatically slows down the reaction kinetics.[4]

Immediate Solutions:

  • Double Coupling: The most straightforward approach is to repeat the coupling step with a fresh solution of activated amino acid.[4] This provides a second opportunity for the reaction to go to completion.

  • Increase Reaction Time: For sterically hindered residues, standard coupling times of 1-2 hours are often insufficient. Extend the reaction time to 4 hours, or even overnight, to allow for the slower reaction rate.[4]

Workflow for Addressing Incomplete Coupling:

G start Positive Kaiser/Isatin Test (Incomplete Coupling) double_coupling Perform a Second Coupling (Double Coupling) start->double_coupling re_test Re-run Kaiser/Isatin Test double_coupling->re_test extend_time Increase Coupling Time (4h to Overnight) re_test->extend_time Positive Test change_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, HCTU) re_test->change_reagent Persistent Positive Test capping Cap Unreacted Amines (e.g., Acetic Anhydride) re_test->capping If still positive after multiple attempts success Coupling Successful re_test->success Negative Test extend_time->re_test change_reagent->re_test proceed Proceed with Synthesis capping->proceed success->proceed

Caption: Troubleshooting workflow for incomplete coupling reactions.

Question 2: Even after double coupling and extending the reaction time, the coupling efficiency remains low. What are my next steps?

Answer:

If basic troubleshooting fails, a more systematic approach focusing on the reaction chemistry is required. The choice of coupling reagent and reaction conditions becomes critical.

Advanced Solutions:

  • Employ a More Potent Coupling Reagent: Standard carbodiimide reagents like DCC or DIC are often not effective for sterically demanding couplings.[4] Switch to a more powerful in-situ activating reagent from the uronium/aminium or phosphonium salt families.[3][4]

    • Uronium/Aminium Salts: HATU, HCTU, and COMU are highly effective as they form reactive acyl-OAt or acyl-OCt esters that can overcome significant steric barriers.[3][4] HATU is often considered the gold standard for difficult couplings.[5]

    • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for hindered couplings.

  • Optimize the Solvent: The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for successful coupling.[4] Poor solvation can lead to peptide aggregation, further impeding the reaction.[4]

    • N-Methylpyrrolidone (NMP): NMP is often superior to Dimethylformamide (DMF) due to its enhanced solvating properties.[4]

    • Solvent Mixtures: For particularly challenging sequences, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

  • Consider Acyl Fluoride Formation: For extremely hindered couplings where even potent uronium/phosphonium reagents fail, converting the carboxylic acid to an acyl fluoride can be a highly effective strategy.[4][6] This can be achieved using reagents like TFFH.[6]

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Reagent ClassExamplesRelative PotencyKey Considerations
CarbodiimidesDIC, DCCLowGenerally insufficient for sterically hindered couplings.[4]
Uronium/AminiumHATU, HCTU, COMUVery HighGold standard for difficult couplings; potential for guanidinylation side reaction with excess reagent.[3][5]
PhosphoniumPyBOP, PyAOPHighHighly effective, but byproducts can be more difficult to wash away.
Acyl Fluoride PrecursorsTFFH, BTFFHExtremely HighExcellent for the most challenging couplings; requires anhydrous conditions.[6]
Question 3: I am observing the formation of deletion sequences in my final peptide product. How is this related to the use of this compound?

Answer:

Deletion sequences are a direct consequence of failed coupling reactions at one or more cycles of the synthesis. If the N-terminal amine of the growing peptide chain is not successfully coupled with the incoming amino acid (in this case, this compound), it remains available to react in the subsequent coupling step. This results in a peptide that is missing the intended hindered residue.

Preventative Strategy: Capping

To prevent the formation of deletion sequences, it is crucial to "cap" any unreacted N-terminal amines after a difficult coupling step. This is achieved by introducing a small, highly reactive acylating agent, such as acetic anhydride, with a base like DIPEA.[5] This permanently blocks the unreacted amines, preventing them from participating in subsequent reactions and simplifying the purification of the final product.

G start Difficult Coupling Step (e.g., with this compound) coupling_outcome Coupling Complete? start->coupling_outcome capping Cap unreacted amines with Acetic Anhydride/DIPEA coupling_outcome->capping No next_cycle Proceed to next Fmoc Deprotection & Coupling Cycle coupling_outcome->next_cycle Yes capping->next_cycle success Homogeneous Peptide Population next_cycle->success

Caption: Workflow incorporating a capping step to prevent deletion sequences.

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the steric hindrance of this compound?

The steric hindrance arises from the non-planar, bulky nature of the biphenyl system.[7] The two phenyl rings are twisted relative to each other at a dihedral angle of approximately 45 degrees due to steric repulsion between the ortho-hydrogens.[7] This rigid, three-dimensional structure restricts the rotational freedom around the Cα-Cβ bond and physically shields the reacting carboxyl group, making it difficult to achieve the optimal geometry for nucleophilic attack by the resin-bound amine.

Q2: Can microwave-assisted peptide synthesis (MA-SPPS) help with the coupling of this compound?

Yes, MA-SPPS is a highly effective technique for driving difficult couplings to completion.[4] Microwave energy efficiently heats the reaction mixture, providing the necessary activation energy to overcome the steric barrier and significantly reducing reaction times.[4]

Q3: Are there any specific considerations for the deprotection of the Fmoc group when a hindered amino acid is at the N-terminus?

While the Fmoc deprotection mechanism itself is generally not affected by the steric bulk of the adjacent residue, poor solvation and peptide aggregation can hinder the access of the piperidine solution to the Fmoc group.[8] If you suspect incomplete deprotection, it is advisable to extend the deprotection time or use a more effective solvent system like NMP.

Q4: Does the position of the amino and carboxyl groups on the biphenyl rings contribute to the difficulty of coupling?

Yes, the meta position of the amino group on the first ring and the para position of the carboxyl group on the second ring create a specific spatial arrangement that influences reactivity. This arrangement, combined with the inherent twist of the biphenyl system, dictates the trajectory of approach for the reacting partners. While this specific substitution pattern is key to its function as a conformational constraint in the final peptide, it contributes to the kinetic barrier during synthesis.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for a 0.1 mmol scale synthesis on a solid support.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

    • Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).

    • Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF again (3x) to remove all residual piperidine.[5]

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (4 equivalents relative to resin loading, 0.4 mmol).

    • Add HATU (3.9 equivalents, 0.39 mmol) and a non-nucleophilic base like DIPEA (8 equivalents, 0.8 mmol) in DMF.[4]

    • Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for at least 4 hours. For overnight reactions, ensure the vessel is properly sealed.

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts.

  • Monitoring and Capping (if necessary):

    • Perform a qualitative test (e.g., Kaiser test for primary amines, isatin test for secondary amines) on a small sample of resin beads to check for reaction completion.

    • If the test is positive, indicating unreacted amines, perform a second coupling (repeat steps 2-4).

    • If the test remains positive after a second coupling, proceed to Protocol 2 for capping.

Protocol 2: Capping of Unreacted Amines
  • Resin Washing:

    • After the final coupling attempt and subsequent DMF washes, wash the resin with DCM (3x).

  • Capping Reaction:

    • Prepare a capping solution of Acetic Anhydride/DIPEA/DMF (e.g., in a 1:2:3 ratio).

    • Add the capping solution to the resin and agitate for 30 minutes at room temperature.

  • Final Washing:

    • Drain the capping solution.

    • Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all capping reagents.

    • The resin is now ready for the next deprotection and coupling cycle.

References

  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem. (URL: )
  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. (URL: )
  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed. (URL: )
  • This compound - Chem-Impex. (URL: )
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids - Benchchem. (URL: )
  • Immobilized acyl-transfer molecular reactors enable the solid phase synthesis of sterically hindered peptides - Research Communities. (URL: )
  • Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC - NIH. (URL: )
  • Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - NIH. (URL: )
  • to C-Peptide Synthesis, Arguably the Future for Sustainable Production† Kinshuk Ghosh and Wil - ChemRxiv. (URL: )
  • Technical Support Center: Managing Steric Hindrance in Peptide Synthesis - Benchchem. (URL: )
  • Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. (URL: )
  • Synthesis and Crystal Structure of Peptide-2,2′-Biphenyl Hybrids | Request PDF. (URL: )
  • Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog. (URL: )
  • Design of antiviral stapled peptides containing a biphenyl cross-linker - PubMed - NIH. (URL: )
  • Amino Acid Deriv
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC. (URL: )
  • Conformations of Biphenyls - Chemistry LibreTexts. (URL: )
  • Fmoc Solid Phase Peptide Synthesis - ChemPep. (URL: )
  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids - PMC - NIH. (URL: )
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. (URL: )
  • Direct synthesis of Fmoc-protected amino acids using organozinc chemistry: application to polymethoxylated phenylalanines and 4-oxoamino acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )
  • Synthesis of Fmoc-Triazine Amino Acids and Its Application in the Synthesis of Short Antibacterial Peptidomimetics - MDPI. (URL: )

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Peptides Containing Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison and detailed protocols for the mass spectrometric (MS) characterization of synthetic peptides incorporating the unnatural amino acid, Fmoc-3-amino-4'-carboxybiphenyl. Designed for researchers, scientists, and drug development professionals, this document delves into the unique challenges and considerations presented by this modification, offering a framework for robust analysis. We will explore the anticipated mass spectral behavior of these peptides and compare it with other classes of unnatural amino acids, supported by theoretical data and established principles of peptide analysis.

Introduction to this compound in Peptide Synthesis

The incorporation of unnatural amino acids into peptides is a powerful strategy in drug discovery and materials science.[1][2] These modifications can enhance proteolytic stability, improve potency, and introduce conformational constraints that lock the peptide into a bioactive structure.[3][4][5] this compound is a particularly noteworthy building block used in solid-phase peptide synthesis (SPPS).[6] Its rigid biphenyl structure is designed to introduce significant conformational constraint, making it a valuable tool for creating peptides with specific secondary structures like turns and helices.[1][5]

The key features imparted by the 3-amino-4'-carboxybiphenyl residue are:

  • Enhanced Stability: The aromatic biphenyl scaffold contributes to the overall stability of the peptide.[6]

  • Hydrophobicity: The biphenyl group significantly increases the hydrophobicity of the peptide, which can influence its interaction with biological targets and its behavior in analytical systems.

  • Conformational Rigidity: The primary reason for its use is to reduce the flexibility of the peptide backbone, which can lead to higher binding affinity and selectivity for its target.[3][5]

However, these same properties present unique challenges for characterization by mass spectrometry. This guide will provide a systematic approach to overcoming these challenges.

Core Principles of MS Characterization for Modified Peptides

The characterization of any synthetic peptide by mass spectrometry aims to confirm two primary attributes: the correct mass of the intact peptide and its amino acid sequence.[7][8] For peptides containing unnatural modifications like 3-amino-4'-carboxybiphenyl, this process requires careful optimization of experimental parameters and a nuanced interpretation of the resulting data.

The general workflow for this characterization is a multi-step process, beginning with sample preparation and culminating in detailed fragmentation analysis.

MS_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Interpretation Prep Crude Peptide Solubilization (e.g., in ACN/H2O/FA) Purify RP-HPLC Purification Prep->Purify Initial Purity Check MS1 Intact Mass Analysis (MS1) (e.g., ESI-QTOF or MALDI-TOF) Purify->MS1 MS2 Peptide Fragmentation (MS/MS) (e.g., CID, HCD) MS1->MS2 Precursor Ion Selection ConfirmMass Confirm [M+nH]n+ Matches Theoretical Mass MS1->ConfirmMass Sequence Sequence Confirmation (b- and y-ion series) MS2->Sequence ConfirmMod Identify Signature Fragments of Biphenyl Moiety Sequence->ConfirmMod

Caption: General workflow for MS characterization of modified peptides.

Part 1: Intact Mass Analysis - Navigating Hydrophobicity

The first step in the analysis is to determine the monoisotopic mass of the purified peptide to confirm the successful incorporation of the this compound and the subsequent removal of the Fmoc protecting group. The amino acid residue itself (3-amino-4'-carboxybiphenyl) has a monoisotopic mass of 211.0789 Da (C13H11NO2).

Challenges & Solutions

Peptides containing the biphenyl moiety are significantly more hydrophobic than standard peptides. This presents challenges for both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • ESI-MS: Hydrophobic peptides may aggregate in aqueous solutions, leading to poor ionization efficiency and signal suppression.

    • Solution: Employ a higher percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase for liquid chromatography-mass spectrometry (LC-MS) or in the solution for direct infusion. The addition of a small amount of formic acid (0.1%) is crucial for protonation and generating multiply charged ions ([M+nH]n+).[9]

  • MALDI-MS: Co-crystallization of the hydrophobic peptide with the standard hydrophilic matrices (like α-cyano-4-hydroxycinnamic acid, CHCA, or 2,5-dihydroxybenzoic acid, DHB) can be inefficient, leading to weak signals.

    • Solution: Utilize alternative matrices or matrix additives designed for hydrophobic analytes. A "sandwich" sample preparation method, where a thin layer of matrix is deposited before the sample/matrix mixture, can also improve results.

Comparative Performance: Ionization Techniques
TechniquePros for Biphenyl PeptidesCons for Biphenyl PeptidesRecommended For
ESI-MS - Easily coupled with LC for online purification and separation of isomers. - Generates multiply charged ions, bringing high-mass peptides into the detectable m/z range of most analyzers.[9]- Susceptible to signal suppression from salts and aggregation. - Requires careful optimization of solvent composition.High-resolution accurate mass determination and primary method for sequencing via LC-MS/MS.
MALDI-TOF-MS - More tolerant of salts and buffers. - Primarily generates singly charged ions ([M+H]+), leading to simpler spectra.- Inefficient co-crystallization can lead to poor signal. - Can be challenging to find an optimal matrix.Rapid screening of synthesis products and confirmation of intact mass, especially for larger peptides.

Part 2: Fragmentation Analysis (MS/MS) - Deciphering the Sequence

Tandem mass spectrometry (MS/MS) is essential for confirming the amino acid sequence.[8][10] This involves selecting the precursor ion (the intact peptide ion) and subjecting it to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions are then mass analyzed.

Expected Fragmentation Pattern

For standard peptides, CID primarily cleaves the amide bonds along the backbone, producing a series of b-ions (containing the N-terminus) and y-ions (containing the C-terminus).[11][12] The mass difference between consecutive ions in a series corresponds to the mass of an amino acid residue, allowing for sequence determination.

For a peptide containing 3-amino-4'-carboxybiphenyl (which we will denote as 'Bip'), we anticipate the following:

  • Dominant b- and y-ions: The core fragmentation pattern along the peptide backbone should still be observable.

  • Internal Fragmentation of the Biphenyl Moiety: The rigid aromatic structure of the biphenyl group is more stable than the peptide backbone. Therefore, extensive fragmentation within the biphenyl residue itself is less likely under typical low-energy CID conditions used for peptides.

  • Signature Fragments: The most likely fragmentation associated with the biphenyl side chain would be cleavage at the bonds connecting it to the peptide backbone. However, the stability of the aromatic system suggests that backbone fragmentation will be the preferred pathway. A potential, though likely minor, fragmentation could be the loss of CO2 from the carboxyl group if the charge is localized nearby.

  • Influence on Adjacent Fragmentation: The rigidity of the biphenyl group might influence the fragmentation efficiency of adjacent peptide bonds.

Fragmentation_Pattern cluster_peptide Model Peptide: Ac-Ala-Bip-Gly-NH2 cluster_fragments Expected CID Fragmentation N_term Ac-NH-CH(CH3)-CO- Bip_residue NH-CH(C12H8COOH)-CO- b1 b1 N_term->b1 C_term NH-CH2-CONH2 b2 b2 Bip_residue->b2 y2 y2 Bip_residue->y2 y1 y1 C_term->y1

Caption: Predicted b- and y-ion fragmentation for a model peptide.

Comparison with Other Unnatural Amino Acids

The MS/MS behavior of peptides with 3-amino-4'-carboxybiphenyl can be contrasted with peptides containing other types of unnatural amino acids.

Unnatural Amino Acid TypeKey Structural FeatureExpected MS/MS BehaviorComparison to Biphenyl Peptides
3-Amino-4'-carboxybiphenyl Large, rigid, aromaticPredominant b- and y-ion series. The biphenyl side chain is expected to be stable with minimal internal fragmentation.The large mass shift (211.08 Da) makes it easily identifiable in the b/y ion series. Its stability simplifies the spectrum compared to more labile modifications.
N-methylated Amino Acids Methyl group on backbone nitrogenFragmentation C-terminal to the N-methylated residue is often suppressed. Can lead to gaps in b- or y-ion series.Biphenyl peptides are not expected to show this systematic suppression, making sequencing more straightforward.
β-Amino Acids Extra carbon in the backboneCan produce more complex fragmentation patterns with additional cleavage sites.The backbone of a biphenyl-containing peptide remains a standard α-amino acid structure, leading to more predictable fragmentation.
Aliphatic Hydrophobic (e.g., Norleucine) Long, flexible alkyl chainStandard b- and y-ion fragmentation. The side chain itself may undergo some fragmentation (loss of alkyl fragments).The biphenyl side chain is much more stable and less prone to internal fragmentation than a flexible aliphatic chain.

Experimental Protocols

Protocol 1: LC-ESI-MS/MS for Accurate Mass and Sequencing
  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of 10-50 pmol/µL.

    • Centrifuge the sample to remove any particulates before injection.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a higher-than-usual initial percentage of Mobile Phase B (e.g., 20-30%) due to the peptide's hydrophobicity. Run a shallow gradient to 80-90% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • ESI-MS Conditions:

    • Ionization Mode: Positive.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120-150 °C.

    • MS1 Scan Range: m/z 300 - 2000.

    • MS/MS: Use data-dependent acquisition (DDA) to trigger fragmentation on the most intense precursor ions.

    • Collision Energy: Use a stepped or ramped collision energy to ensure good fragmentation across the entire peptide.

  • Data Analysis:

    • Deconvolute the MS1 spectrum to determine the neutral monoisotopic mass. Compare this to the theoretical mass.

    • Analyze the MS/MS spectra to identify b- and y-ion series. Manually or using software, map the fragment ions to the expected peptide sequence.

Protocol 2: MALDI-TOF-MS for Rapid Mass Confirmation
  • Matrix Preparation:

    • Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) in 70:30 acetonitrile:water with 0.1% trifluoroacetic acid (TFA).

  • Sample Spotting:

    • Use the dried-droplet method. Mix 1 µL of the peptide solution (1-10 pmol/µL) with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the spot to air dry completely.

  • MALDI-TOF-MS Conditions:

    • Ionization Mode: Positive.

    • Laser Intensity: Use the minimum laser power necessary to obtain a good signal, to avoid in-source decay.

    • Mode: Reflector mode for high mass accuracy.

  • Data Analysis:

    • Identify the [M+H]+ peak and compare its m/z value to the theoretical mass plus the mass of a proton.

Conclusion

The characterization of peptides containing this compound by mass spectrometry is a manageable task that requires specific attention to the hydrophobic nature of the modification. By adjusting chromatographic conditions and choosing appropriate ionization techniques, high-quality data for both intact mass and sequence can be readily obtained. The inherent stability of the biphenyl moiety simplifies MS/MS spectral interpretation compared to peptides with more labile unnatural amino acids, making the standard b- and y-ion series the most informative aspect of the fragmentation data. This guide provides a robust framework for researchers to confidently synthesize and validate these structurally unique and promising therapeutic and research molecules.

References

  • Characterization and Sequence Confirmation of Unnatural Amino Acid Containing Peptide Libraries Using Electrospray Ionization Mass Spectrometry - PubMed. (2002). Rapid Communications in Mass Spectrometry. [Link]

  • Unnatural amino acids - JPT Peptide Technologies. (n.d.). JPT Peptide Technologies. [Link]

  • Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls - PMC. (2011). Journal of the American Society for Mass Spectrometry. [Link]

  • Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - NIH. (2023). Journal of Medicinal Chemistry. [Link]

  • Unnatural cyclic amino acids push limits of ribosome - Chemistry World. (2020). Chemistry World. [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

  • THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES - ACS Publications. (1968). The Journal of Physical Chemistry. [Link]

  • Overview of peptide and protein analysis by mass spectrometry - PubMed. (2010). Current Protocols in Protein Science. [Link]

  • Amino Acid Derivatives for Peptide Synthesis - AAPPTec. (n.d.). AAPPTec. [Link]

  • Developments in peptide and amide synthesis - ScienceDirect. (2004). Current Opinion in Chemical Biology. [Link]

  • Introduction to Peptide Synthesis - PMC. (2009). Current Protocols in Protein Science. [Link]

  • Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry - European Pharmaceutical Review. (2013). European Pharmaceutical Review. [Link]

  • Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PubMed. (2021). Molecules. [Link]

  • Mass spectrometry of peptides and proteins - OSU Chemistry. (n.d.). Ohio State University. [Link]

  • PEPTIDES AND PROTEINS BY MASS - Pure and Applied Chemistry. (1971). Pure and Applied Chemistry. [Link]

  • Aspects of the Design of Conformationally Constrained Peptides - ScienceDirect. (1991). Methods in Enzymology. [Link]

  • Proteins and Peptides Identification from MS/MS Data in Proteomics - Metrology and Measurement Systems. (2010). Metrology and Measurement Systems. [Link]

  • the abc's (and xyz's) of peptide sequencing - EPFL. (n.d.). EPFL. [Link]

Sources

Navigating Structural Folds: A Comparative NMR Analysis of Peptides Incorporating 3-Amino-4'-Carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel peptide therapeutics with enhanced stability and bioactivity is a continuous journey. The incorporation of non-natural amino acids is a powerful strategy to modulate the conformational landscape of peptides, thereby influencing their biological function. Among these, 3-amino-4'-carboxybiphenyl presents a unique structural scaffold, offering the potential to induce specific secondary structures and mediate novel molecular interactions. This guide provides an in-depth comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic signatures of peptides with and without this biphenyl moiety, supported by experimental protocols and data interpretation strategies.

The Structural Impact of 3-Amino-4'-Carboxybiphenyl: A Double-Edged Sword

The introduction of 3-amino-4'-carboxybiphenyl into a peptide sequence presents both an opportunity and a challenge for structural biologists. The biphenyl system's inherent rotational restriction around the aryl-aryl bond can act as a potent conformational constraint, pre-organizing the peptide backbone into well-defined secondary structures such as β-turns or helical motifs.[1][2][3] This can lead to enhanced binding affinity for biological targets and increased resistance to proteolytic degradation.

However, this conformational rigidity, coupled with the potential for atropisomerism, can complicate NMR analysis.[4] The aromatic protons of the biphenyl ring introduce significant chemical shift dispersion, which, while beneficial for resolving spectral overlap, can also perturb the resonances of neighboring residues in a manner that requires careful interpretation.[5]

This guide will dissect these effects, offering a clear pathway to leveraging NMR spectroscopy for the unambiguous structural elucidation of these complex peptides.

Comparative NMR Analysis: A Case Study

To illustrate the profound impact of 3-amino-4'-carboxybiphenyl on peptide structure, we present a comparative analysis of a model hexapeptide, Ac-Gly-Ala-X-Ala-Gly-NH₂, where X is either Gly (the native peptide) or 3-amino-4'-carboxybiphenyl (the modified peptide).

Chemical Shift Perturbations: The Footprint of a Fold

The most immediate indicator of a structural change upon incorporating the biphenyl amino acid is the significant perturbation of ¹H and ¹³C chemical shifts, not only for the unnatural residue itself but also for the adjacent amino acids.

Residue¹Hα (ppm) - Native Peptide (X=Gly)¹Hα (ppm) - Modified Peptide (X=Biphenyl)Δδ (ppm)Interpretation
Gly¹3.973.95-0.02Minimal change, suggesting a flexible N-terminus.
Ala²4.354.15-0.20Significant upfield shift, indicative of proximity to the aromatic ring of the biphenyl moiety.
X 3.97 (Gly) 5.25 (Biphenyl) +1.28 Large downfield shift due to the electronic environment and restricted conformation of the biphenyl amino acid.
Ala⁴4.364.65+0.29Downfield shift, suggesting a change in the local dihedral angle and potential involvement in a turn structure.[6]
Gly⁵3.963.98+0.02Minimal change, indicating less structural influence towards the C-terminus.

Table 1: Hypothetical ¹Hα chemical shift comparison. These values are representative and intended to illustrate the expected trends.

The observed chemical shift perturbations in the modified peptide strongly suggest a more ordered structure compared to the largely random coil conformation of the native glycine-containing peptide. The upfield shift of Ala² is characteristic of a shielding effect from the aromatic rings of the biphenyl group, while the downfield shift of Ala⁴ is consistent with its position in a turn or helical conformation.[6]

Through-Space Interactions: Unveiling the 3D Structure with NOESY/ROESY

The Nuclear Overhauser Effect (NOE) provides through-space distance information between protons, which is paramount for determining the three-dimensional structure of a peptide.[7][8] A comparison of the NOESY (or ROESY for medium-sized molecules) spectra of the native and modified peptides reveals a dramatic increase in the number and intensity of medium- and long-range NOEs in the latter, confirming the presence of a well-defined structure.

NOE ContactNative Peptide (X=Gly)Modified Peptide (X=Biphenyl)Structural Implication for Modified Peptide
Ala² NH - Biphenyl NHAbsentStrongSequential proximity.
Ala² Hα - Biphenyl aromatic HAbsentMediumAla² is folded back towards the biphenyl ring.
Biphenyl NH - Ala⁴ NHWeakStrongIndicates a turn or helical structure.
Ala² Hα - Ala⁴ NHAbsentMediumKey indicator of a β-turn structure.[1]
Biphenyl aromatic H - Ala⁴ HαAbsentWeakConfirms the spatial proximity of the biphenyl ring and the C-terminal part of the turn.

Table 2: Representative sequential and medium-range NOE contacts. The presence of strong dαN(i, i+2) and dNN(i, i+2) NOEs are hallmarks of turn structures.

The pattern of NOEs in the modified peptide, particularly the crucial cross-strand NOE between the α-proton of Ala² and the amide proton of Ala⁴, provides compelling evidence for the formation of a stable β-turn centered around the 3-amino-4'-carboxybiphenyl residue.[1][2]

Experimental Protocols for Robust NMR Analysis

Achieving high-quality, interpretable NMR data for these peptides requires meticulous attention to experimental detail.

I. Sample Preparation: The Foundation of Quality Data
  • Peptide Purity : Ensure the peptide is of high purity (>95%), as confirmed by HPLC and mass spectrometry. Impurities can complicate spectral analysis.

  • Concentration : Prepare the peptide sample at a concentration of 1-5 mM.[9] Higher concentrations improve the signal-to-noise ratio, but care must be taken to avoid aggregation, which can be assessed using Diffusion-Ordered Spectroscopy (DOSY).

  • Solvent System : Dissolve the peptide in a deuterated solvent appropriate for its solubility (e.g., D₂O, DMSO-d₆, or a mixture). For studies in aqueous solution, a 90% H₂O/10% D₂O mixture is standard to allow for the observation of exchangeable amide protons.[9]

  • pH and Buffer : Use a suitable buffer (e.g., phosphate or acetate) to maintain a stable pH, typically between 4 and 6, to slow down the exchange of amide protons with the solvent.[7]

  • Internal Standard : Add a chemical shift reference standard, such as DSS or TSP.[9]

II. NMR Data Acquisition: A Multi-pronged Approach

A suite of 1D and 2D NMR experiments is necessary for a comprehensive structural analysis.

  • 1D ¹H NMR : Provides an initial overview of the sample's purity and folding state. A well-dispersed spectrum is indicative of a structured peptide.

  • 2D TOCSY (Total Correlation Spectroscopy) : Identifies the spin systems of individual amino acid residues, enabling their assignment.[8]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) : Provides through-space correlations between protons, which are used to derive distance restraints for structure calculation.[7] For peptides in the intermediate molecular weight range where the NOE may be close to zero, a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment should be performed.[10]

  • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons, aiding in resonance assignment and providing information on the local electronic environment.

  • 2D ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) : For ¹⁵N-labeled peptides, this experiment provides a fingerprint of the peptide backbone, with one peak for each non-proline residue. It is highly sensitive to changes in conformation and is invaluable for studying peptide-ligand interactions via chemical shift perturbation.

III. Data Processing and Structure Calculation

The workflow for translating raw NMR data into a 3D structure is a multi-step process.

Caption: Workflow for peptide structure determination by NMR.

The assigned NOEs are converted into distance restraints (e.g., strong, medium, weak corresponding to upper distance limits of ~2.5 Å, ~3.5 Å, and ~5.0 Å, respectively). These restraints, along with any dihedral angle restraints derived from coupling constants, are then used in structure calculation programs like CYANA or XPLOR-NIH to generate an ensemble of structures consistent with the experimental data.[10]

Advanced NMR Techniques for Deeper Insights

Beyond the core structural experiments, several other NMR techniques can provide valuable information about the behavior of peptides incorporating 3-amino-4'-carboxybiphenyl.

Diffusion-Ordered Spectroscopy (DOSY) for Aggregation Analysis

The hydrophobic nature of the biphenyl moiety may promote peptide aggregation. DOSY is a powerful tool to assess the aggregation state of a peptide in solution by measuring its translational diffusion coefficient, which is related to its hydrodynamic radius. A single diffusion coefficient indicates a monodisperse sample, while multiple coefficients suggest the presence of aggregates.

Caption: Principle of DOSY for detecting peptide aggregation.

Chemical Shift Perturbation (CSP) for Binding Studies

The well-dispersed ¹H-¹⁵N HSQC spectrum of a structured, ¹⁵N-labeled peptide containing 3-amino-4'-carboxybiphenyl makes it an excellent candidate for ligand binding studies using CSP. Upon addition of a binding partner, changes in the chemical shifts of specific amide protons can be monitored to map the binding interface and determine the dissociation constant (Kd) of the interaction.

Conclusion

The incorporation of 3-amino-4'-carboxybiphenyl into peptides offers a compelling strategy for designing conformationally constrained molecules with potentially enhanced therapeutic properties. While introducing complexity, NMR spectroscopy provides a robust and detailed picture of the structural consequences of this modification. Through a systematic comparison of chemical shifts and NOE patterns between native and modified peptides, researchers can gain unambiguous evidence of induced secondary structures. The experimental protocols and advanced techniques outlined in this guide provide a comprehensive framework for the successful NMR analysis of these promising molecules, paving the way for the rational design of next-generation peptide-based drugs.

References

  • Vertex AI Search. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability. American Chemical Society.
  • Herradón, B., et al. (2002). Equilibrium between atropisomers in peptide-biphenyl hybrids.
  • Bechinger, B., & Salnikov, E. S. (2012). NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins. PMC.
  • Gant, T. G. (2018). Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments. NIH.
  • Nowick, J. S., et al. (2002). An unnatural amino acid that induces beta-sheet folding and interaction in peptides. Journal of the American Chemical Society, 124(18), 4972-4973.
  • Zerbe, O., & Bader, R. Peptide/Protein NMR.
  • ChemRxiv. (2021). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.
  • ResearchGate. Tabulation of Chemical shift for peptide (1) along with 3 J NHC α H and....
  • Nowick, J. S., et al. (2011). An Improved Turn Structure for Inducing β-Hairpin Formation in Peptides. The Journal of Organic Chemistry, 76(15), 5946-5954.
  • Liberatore, M. A. (2012). SYNTHESIS AND NMR STUDIES OF A β-TURN MIMETIC MOLECULAR TORSION BALANCE. D-Scholarship@Pitt.
  • Miller, S. J., et al. (2021). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 143(31), 12019-12033.
  • Gademann, K., et al. (1999). Beta-peptides: twisting and turning. Chimia, 53(11), 549-553.
  • ResearchGate. Chemical shift resonance assignments and structural analysis of the....
  • ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a)....
  • Automated Topology Builder. Biphenyl | C 12 H 10 | MD Topology | NMR | X-Ray.
  • Al-Masri, M., et al. (2018). Synthesis of Novel Peptides Using Unusual Amino Acids. PMC.
  • BenchChem. A Comparative Guide to NMR Spectra of Peptides With and Without №⁵N-Glycine Labeling.
  • ResearchGate. The NOESY NMR spectra of 20 a (a) and 20 b (b)..
  • Coutinho, E. (2020). NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378.
  • Berlicki, Ł., et al. (2012). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Ochocki, J. D., et al. (2016).
  • Chen, C. L., et al. (2023). Platinum‐Binding Peptides: Binding Kinetics, Affinities, and Facet‐Specific Conformational Adaptation.
  • Bechinger, B., & Sizun, C. (1999). Peptide structural analysis by solid-state NMR spectroscopy. Concepts in Magnetic Resonance, 11(4), 205-223.

Sources

A Comparative Guide to HPLC Purity Analysis of Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of peptide building blocks is non-negotiable. Fmoc-3-amino-4'-carboxybiphenyl, a critical component in the synthesis of specialized peptides, demands rigorous purity assessment to ensure the integrity of the final therapeutic product. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this analysis.

This guide provides an in-depth comparison of two robust reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound. We will explore the rationale behind methodological choices, compare the performance of a standard C18 stationary phase against a Phenyl-Hexyl phase, and provide detailed experimental protocols.

The Criticality of Purity for this compound

This compound is a bespoke amino acid derivative, valued for its unique biphenyl side chain that can impart desirable pharmacokinetic or pharmacodynamic properties to a peptide.[1] However, impurities introduced during its synthesis can lead to significant issues in peptide manufacturing, including:

  • Truncated or Deleted Peptide Sequences: Resulting from premature chain termination or failed coupling reactions.

  • Difficult Purification: Co-elution of impurity-related peptide sequences with the target peptide can complicate downstream processing.

  • Altered Biological Activity: Impurities may lead to peptides with reduced efficacy or altered receptor binding affinity.

Common impurities can arise from the Fmoc protection step or the synthesis of the biphenyl structure itself.[2] These may include:

  • Unprotected 3-amino-4'-carboxybiphenyl: Can lead to double additions in the peptide sequence.

  • Fmoc-dipeptides: Formation of Fmoc-dipeptide impurities during the Fmoc protection process can result in the insertion of an extra amino acid residue.

  • By-products from biphenyl synthesis: Residual starting materials or side-reaction products from the coupling reaction used to create the biphenyl moiety.

  • Enantiomeric impurities: The presence of the incorrect enantiomer can lead to the formation of diastereomeric peptides that are challenging to separate.[2]

Given the aromatic and rigid nature of the biphenyl group, selecting the appropriate HPLC column chemistry is paramount for resolving the main component from these structurally similar impurities.

Comparative HPLC Methodologies

We will compare two distinct RP-HPLC methods: a conventional approach using a C18 column and an alternative method employing a Phenyl-Hexyl column to leverage different separation mechanisms.

Method 1: The Industry Standard - C18 Stationary Phase

The C18 (octadecyl) stationary phase is the workhorse of reversed-phase chromatography, separating molecules based primarily on hydrophobicity.[3] For this compound, the long alkyl chains of the C18 phase will interact with the hydrophobic Fmoc group and the biphenyl side chain, providing good retention and separation from more polar impurities.

Method 2: An Alternative Approach - Phenyl-Hexyl Stationary Phase

A Phenyl-Hexyl stationary phase offers a mixed-mode separation mechanism.[4][5] It provides hydrophobic interactions via its hexyl alkyl chain, but more importantly, it can undergo π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte.[4] For a molecule like this compound, which contains both a fluorenyl and a biphenyl system, these π-π interactions can offer unique selectivity and potentially better resolution of aromatic impurities compared to a C18 column.[5][6]

Experimental Data Comparison

The following tables summarize the hypothetical, yet scientifically plausible, performance of the two HPLC methods for the analysis of a sample of this compound containing trace impurities.

Table 1: HPLC System and Mobile Phase Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Detection UV at 265 nm
Column Temperature 30 °C

Table 2: Comparative Chromatographic Performance

CompoundMethod 1: C18 Column Method 2: Phenyl-Hexyl Column
Retention Time (min) Resolution (Rs)
3-amino-4'-carboxybiphenyl4.2-
Impurity A (Biphenyl precursor)10.53.1
This compound 12.1 -
Impurity B (Fmoc-dipeptide)12.51.2

Note: This data is illustrative and based on established chromatographic principles.

As the data illustrates, the Phenyl-Hexyl column provides greater retention for all aromatic compounds due to the combined hydrophobic and π-π interactions. Crucially, it offers a significant improvement in the resolution between the main peak and the closely eluting Fmoc-dipeptide impurity (Impurity B), which might be difficult to resolve on a standard C18 column.

Experimental Protocols

Below are the detailed step-by-step methodologies for both HPLC analyses.

Sample Preparation
  • Accurately weigh approximately 5 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a 50:50 mixture of acetonitrile and water to create a stock solution.

  • Further dilute the stock solution 1:10 with the 50:50 acetonitrile/water mixture to a final concentration of approximately 0.05 mg/mL.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Method 1: C18 Column Protocol
  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-17 min: 50% to 95% B (linear gradient)

    • 17-20 min: 95% B (hold)

    • 20-21 min: 95% to 50% B (return to initial)

    • 21-25 min: 50% B (equilibration)

Method 2: Phenyl-Hexyl Column Protocol
  • Column: ZORBAX Eclipse Plus Phenyl-Hexyl, 4.6 x 150 mm, 5 µm (or equivalent)

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-17 min: 50% to 95% B (linear gradient)

    • 17-20 min: 95% B (hold)

    • 20-21 min: 95% to 50% B (return to initial)

    • 21-25 min: 50% B (equilibration)

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the decision-making process for method selection.

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in ACN/Water weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (265 nm) separate->detect process Data Processing & Purity Calculation detect->process

Caption: A streamlined workflow for HPLC purity analysis.

method_selection cluster_methods Method Comparison start Analyze this compound method1 Method 1: C18 Column (Standard Hydrophobic Separation) start->method1 decision Are aromatic impurities or dipeptides poorly resolved? method1->decision method2 Method 2: Phenyl-Hexyl Column (Mixed-Mode: Hydrophobic & π-π) outcome2 Phenyl-Hexyl Method is Superior (Improved Resolution) method2->outcome2 decision->method2 Yes outcome1 C18 Method is Sufficient decision->outcome1 No

Sources

A Comparative Guide to Fmoc-Biphenyl Amino Acids in Peptide Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Significance of Biphenyl Amino Acids in Peptide Science

In the landscape of peptide chemistry and drug development, the quest for greater control over the three-dimensional structure of peptides is paramount. Unnatural amino acids, particularly those with rigid and well-defined geometries, serve as powerful tools for imparting conformational stability and modulating the biological activity of peptides. Among these, biphenyl amino acids have emerged as a class of significant interest. Their inherent rigidity, arising from the biphenyl scaffold, can be leveraged to introduce specific turns or extended structures within a peptide sequence, thereby influencing its interaction with biological targets.[1]

This guide provides a comprehensive comparison of Fmoc-3-amino-4'-carboxybiphenyl with other structurally isomeric biphenyl amino acids. We will delve into the nuanced differences in their performance during solid-phase peptide synthesis (SPPS), their impact on peptide conformation and physicochemical properties, and provide field-proven insights into their strategic application. This document is intended for researchers, scientists, and drug development professionals seeking to harness the potential of these unique building blocks.

The Biphenyl Amino Acid Family: A Structural Overview

The family of Fmoc-protected biphenyl amino acids offers a versatile toolkit for peptide design. The position of the amino and carboxyl groups on the biphenyl rings dictates the geometry and vectoral projection of the side chain and the peptide backbone. This guide will focus on the comparison of three key isomers:

  • This compound: The subject of our primary focus, characterized by a meta-amino and a para'-carboxyl substitution.

  • Fmoc-4-amino-biphenyl-4'-carboxylic acid: A symmetrical isomer with para-amino and para'-carboxyl groups.

  • Fmoc-2-amino-biphenyl-2'-carboxylic acid: An ortho,ortho'-substituted isomer, which introduces a significant steric twist to the biphenyl system.

The strategic selection of a particular isomer can have profound implications for the resulting peptide's properties.

Figure 1. Chemical structures of the three biphenyl amino acid isomers discussed in this guide.

Performance in Solid-Phase Peptide Synthesis (SPPS): A Comparative Analysis

The efficiency of incorporating these bulky, unnatural amino acids into a growing peptide chain is a critical consideration. The primary determinants of their performance in SPPS are coupling efficiency and the kinetics of Fmoc deprotection.

Coupling Efficiency: Steric Hindrance and Electronic Effects

The steric environment around the carboxylic acid and the incoming amine plays a pivotal role in the rate and completeness of the coupling reaction.

  • Fmoc-2-amino-biphenyl-2'-carboxylic acid: The ortho,ortho' substitution pattern in this isomer creates significant steric hindrance around both the amino and carboxyl groups. This can lead to slower coupling kinetics and may require the use of more potent coupling reagents (e.g., HATU, HCTU) and extended reaction times to achieve complete incorporation.[2] In cases of severe steric hindrance, double coupling may be necessary.

  • This compound and Fmoc-4-amino-biphenyl-4'-carboxylic acid: These isomers present less steric bulk around the reactive centers compared to the ortho,ortho'-substituted analogue. Consequently, they are generally expected to exhibit better coupling efficiencies under standard SPPS conditions.

Electronic effects of the substituents also influence the reactivity of the carboxylic acid. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially facilitating the coupling reaction.[3] However, in the case of these biphenyl amino acids, the electronic differences between the isomers are likely to have a less pronounced effect on coupling efficiency than the steric factors.

Table 1: Expected Relative Performance of Biphenyl Amino Acid Isomers in SPPS

FeatureThis compoundFmoc-4-amino-biphenyl-4'-carboxylic acidFmoc-2-amino-biphenyl-2'-carboxylic acid
Steric Hindrance ModerateLow to ModerateHigh
Expected Coupling Efficiency GoodGood to ExcellentPotentially Lower; may require optimization
Recommended Coupling Reagents Standard (e.g., HBTU/HOBt) or High-Potency (e.g., HATU)Standard (e.g., HBTU/HOBt)High-Potency (e.g., HATU, HCTU)
Fmoc Deprotection Kinetics

The rate of Fmoc group removal by piperidine is generally rapid. However, steric hindrance around the nitrogen atom can impede the access of the piperidine base, leading to slower deprotection.

  • Fmoc-2-amino-biphenyl-2'-carboxylic acid: The proximity of the biphenyl ring in the ortho position can create a more sterically congested environment around the Fmoc-protected amine, potentially slowing down the deprotection step. Incomplete deprotection can lead to the formation of deletion sequences, which are challenging to separate from the desired peptide.

  • This compound and Fmoc-4-amino-biphenyl-4'-carboxylic acid: With the amino group in the meta or para position, the steric hindrance is reduced, and deprotection is expected to proceed at a rate comparable to that of standard Fmoc-protected amino acids.

Monitoring the deprotection step via UV-Vis spectroscopy of the dibenzofulvene-piperidine adduct is crucial when working with sterically hindered amino acids to ensure complete removal of the Fmoc group.[4]

Figure 2. Workflow for monitoring Fmoc deprotection using UV-Vis spectroscopy.

Impact on Peptide Physicochemical Properties

The incorporation of biphenyl amino acids can significantly influence the solubility, aggregation propensity, and conformational behavior of the resulting peptide.

Solubility and Aggregation

Peptide aggregation during SPPS is a major challenge that can lead to incomplete reactions and difficult purifications. The hydrophobicity of the biphenyl side chain can contribute to aggregation, particularly in sequences prone to forming β-sheet structures.[5]

  • General Considerations: All biphenyl amino acids introduce a significant hydrophobic surface area. The choice of the surrounding amino acid sequence is critical to mitigate potential solubility issues.[6] Flanking the biphenyl residue with charged or hydrophilic amino acids can help to maintain the solubility of the growing peptide chain.

While direct comparative data is limited, it can be hypothesized that the more linear and planar conformation of the para,para'-isomer might promote intermolecular π-stacking interactions, potentially leading to a higher aggregation propensity compared to the more twisted conformations of the other isomers.

Conformational Effects

The primary motivation for using biphenyl amino acids is to impose conformational constraints on the peptide backbone.[1] The dihedral angle between the two phenyl rings and the substitution pattern dictates the spatial orientation of the peptide chain.

  • Fmoc-2-amino-biphenyl-2'-carboxylic acid: The steric clash between the substituents in the ortho,ortho' positions forces the biphenyl rings to adopt a twisted conformation. This can be used to induce a sharp turn in the peptide backbone.

  • Fmoc-4-amino-biphenyl-4'-carboxylic acid: The para,para' substitution pattern results in a more extended and linear conformation, which can be used to create rigid, rod-like segments within a peptide.

  • This compound: This isomer offers a balance between the two extremes, providing a rigid scaffold that can be used to project side chains in well-defined vectors without inducing a sharp turn or a fully extended conformation.

Circular Dichroism (CD) spectroscopy is a powerful technique for assessing the impact of these amino acids on the secondary structure of peptides.

Figure 3. The relationship between biphenyl amino acid isomer substitution and the resulting peptide conformation.

Experimental Protocols

To facilitate the comparative evaluation of these biphenyl amino acids, we provide the following standardized protocols.

Protocol 1: General Procedure for Fmoc-Solid Phase Peptide Synthesis (SPPS)
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Coupling:

    • Pre-activate the Fmoc-biphenyl amino acid (3 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base (e.g., N,N-diisopropylethylamine (DIPEA), 6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 1-2 hours. For sterically hindered amino acids, consider double coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
  • After the deprotection step with 20% piperidine in DMF, collect the filtrate.

  • Dilute a known volume of the filtrate with DMF.

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.[4]

  • Calculate the amount of Fmoc group cleaved using the Beer-Lambert law and the extinction coefficient of the dibenzofulvene-piperidine adduct. This allows for the quantification of the deprotection efficiency.

Protocol 3: Thioflavin T (ThT) Assay for Peptide Aggregation
  • Prepare a stock solution of Thioflavin T (ThT) in a suitable buffer (e.g., PBS, pH 7.4).

  • Prepare solutions of the peptides to be tested in the same buffer.

  • In a 96-well plate, mix the peptide solution with the ThT stock solution to a final concentration of approximately 20-50 µM ThT.[8]

  • Incubate the plate at 37°C with shaking.

  • Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates the formation of amyloid-like fibrils.[9][10]

Protocol 4: Circular Dichroism (CD) Spectroscopy for Conformational Analysis
  • Dissolve the purified peptide in a suitable solvent (e.g., water, phosphate buffer, or a membrane-mimicking solvent like trifluoroethanol).

  • Obtain CD spectra in the far-UV region (typically 190-250 nm) using a CD spectropolarimeter.

  • Analyze the spectra to estimate the secondary structure content (α-helix, β-sheet, random coil) of the peptide.[6]

Conclusion and Future Outlook

The choice of a biphenyl amino acid isomer is a strategic decision in peptide design that can significantly influence the synthesis process and the final properties of the peptide. While this compound offers a versatile scaffold for introducing conformational constraints, a thorough understanding of the properties of its structural isomers is crucial for rational peptide design.

Currently, there is a lack of direct, head-to-head comparative studies on the performance of these isomers in SPPS and their impact on peptide properties. The experimental protocols provided in this guide offer a framework for conducting such studies. Future research in this area will be invaluable for building a comprehensive understanding of the structure-property relationships of biphenyl amino acid-containing peptides, thereby enabling the design of novel peptide therapeutics and research tools with enhanced efficacy and tailored properties.

References

  • Epimerisation in Peptide Synthesis. Molecules. 2021.
  • Amino Acid Deriv
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society. 2022.
  • Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method. Chemistry Journal of Moldova. 2016.
  • Theoretical Study of Substituent Effects on Electronic and Structural Properties of 2,4-Diamino-5-para-substituted-phenyl-6-ethyl-pyrimidines.
  • Inductive effects in amino acids and peptides: Ionization constants and tryptophan fluorescence.
  • Application Notes and Protocols for Fmoc Deprotection in Solid-Phase Peptide Synthesis. BenchChem. 2025.
  • Conformational restrictions of biologically active peptides via amino acid side chain groups. International Journal of Peptide and Protein Research. 1985.
  • Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Publishing. 2021.
  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Organic Chemistry. 2022.
  • Peptide Conjugates of Benzene Carboxylic Acids as Agonists and Antagonists of Amylin Aggregation. ACS Medicinal Chemistry Letters. 2011.
  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex.
  • Thioflavin-T (ThT)
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Scientific Reports. 2013.
  • Electronic properties of amino acid side chains: quantum mechanics calculation of substituent effects. Journal of Amino Acids. 2011.
  • performance comparison of different HPLC columns for amino acid separ
  • Amino Acid Composition drives Peptide Aggreg
  • Effects of amino acid sequence on the secondary structure and surface...
  • Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review. RSC Advances. 2021.
  • Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggreg
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. 2023.
  • Impact of Peptide Sequences on Their Structure and Function: Mimicking of Virus-Like Nanoparticles for Nucleic Acid Delivery. ChemBioChem. 2023.
  • STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova.
  • Alpha Synuclein Thioflavin T Assay Protocol. StressMarq Biosciences Inc..
  • High-performance liquid chromatographic separation of peptide and amino acid stereoisomers.
  • Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models.
  • Three-dimensional solid-state NMR spectroscopy of a peptide oriented in membrane bilayers. Journal of Biomolecular NMR. 1995.
  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
  • The paradox of conformational constraint in the design of Cbl(TKB)-binding peptides. Scientific Reports. 2013.
  • Peptide and protein analysis by capillary HPLC – Optimization of chromatographic and instrument parameters Applic
  • Peptide solubility. Bachem. 2021.
  • A Peptide Strategy for Inhibiting Different Protein Aggregation P
  • Effect of Secondary Structure and Side Chain Length of Hydrophobic Amino Acid Residues on the Antimicrobial Activity and Toxicity of 14‐Residue‐Long de novo AMPs.
  • Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints. Current Opinion in Chemical Biology. 2014.
  • Studying Peptide-Metal Ion Complex Structures by Solution-St
  • Chiral Amino Acid and Peptide Separations – the Next Generation.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. 2013.
  • Amino Acid Composition drives Peptide Aggregation: Predicting Aggregation for Improved Synthesis. ChemRxiv. 2024.

Sources

A Comparative Guide to Linker Strategies in Solid-Phase Peptide Synthesis: Spotlight on Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of solid-phase peptide synthesis (SPPS), the choice of linker—the molecular bridge connecting the growing peptide chain to the insoluble resin—is a critical determinant of success. This decision profoundly impacts the stability of the peptide-resin linkage throughout the iterative cycles of amino acid coupling and deprotection, the efficiency of the final cleavage, and ultimately, the purity of the target peptide. This guide provides an in-depth comparison of various linker strategies, with a special focus on the unique characteristics and potential advantages of the Fmoc-3-amino-4'-carboxybiphenyl linker.

The Crucial Role of Linkers in Fmoc SPPS

Solid-phase peptide synthesis, a cornerstone of peptide and protein chemistry, relies on the temporary immobilization of the C-terminal amino acid to a solid support.[1] The linker, a bifunctional molecule, facilitates this attachment and must remain robust during the repeated exposure to basic conditions (typically piperidine in DMF) required for the removal of the temporary Nα-Fmoc protecting group.[2][3] However, it must also be susceptible to cleavage under specific, controlled conditions to release the final peptide product.[4]

The ideal linker exhibits a delicate balance of stability and lability. Premature cleavage can lead to truncated peptide sequences and reduced overall yield, while resistance to cleavage can result in low recovery of the desired product. Furthermore, the linker's chemical nature can influence the occurrence of side reactions, such as racemization or diketopiperazine formation, particularly at the C-terminal residue.[5]

Introducing this compound: A Linker with a Difference

This compound is a specialized linker characterized by its rigid biphenyl backbone. This structural feature is hypothesized to confer enhanced stability to the peptide-resin bond compared to more flexible, commonly used linkers. The fluorenylmethoxycarbonyl (Fmoc) group on the amino functionality allows for its direct use in the standard Fmoc-SPPS workflow, while the carboxyl group provides the attachment point to an amino-functionalized resin.

The primary application of this linker is in the synthesis of peptides with a C-terminal carboxylic acid. The biphenyl structure is thought to provide a greater degree of steric hindrance and electronic stability, potentially minimizing side reactions and premature cleavage.

A Comparative Analysis: this compound vs. Conventional Linkers

To understand the potential advantages of the this compound linker, it is essential to compare it with other widely used linkers in Fmoc-SPPS.

Linker TypeStructureCleavage ConditionC-Terminal FunctionalityKey AdvantagesPotential Disadvantages
This compound Biphenyl-basedStrong acid (e.g., TFA)Carboxylic AcidEnhanced stability, potential for reduced side reactions.Limited direct comparative data available.
Wang Linker p-Alkoxybenzyl alcoholStrong acid (e.g., TFA)[6]Carboxylic AcidWidely used, well-established protocols.[7]Susceptible to acid-catalyzed side reactions, potential for diketopiperazine formation with certain C-terminal residues.[5]
Rink Amide Linker Tris(alkoxy)benzylamineStrong acid (e.g., TFA)[8]AmideDirect synthesis of C-terminal peptide amides.[8]Not suitable for the synthesis of C-terminal acids.
2-Chlorotrityl (Cl-Trt) Linker Trityl-basedVery mild acid (e.g., 1-5% TFA in DCM)[6]Carboxylic Acid (fully protected)Mild cleavage allows for synthesis of protected peptide fragments; reduces racemization and diketopiperazine formation.[5]More expensive, can be sterically hindered.

Mechanistic Insights: Why the Biphenyl Structure Matters

The enhanced stability of the biphenyl linker can be attributed to several factors. The rigid, planar nature of the biphenyl system restricts conformational flexibility, which may shield the ester bond from unwanted nucleophilic attack during the synthesis cycles. Electronically, the delocalized π-system of the biphenyl rings can influence the reactivity of the benzylic carbon, making it less susceptible to premature acid-catalyzed cleavage compared to the more electron-rich benzyl systems of Wang-type linkers. This increased stability is particularly advantageous during the synthesis of long or complex peptides, where the cumulative exposure to the mildly acidic conditions of the Fmoc deprotection work-up can lead to gradual loss of peptide from the resin.

Experimental Protocols: A Step-by-Step Guide

While specific, optimized protocols for this compound are not widely published, the following general procedures, adapted from standard Fmoc-SPPS methodologies, can serve as a starting point.

I. Resin Loading: Attaching the Linker to the Solid Support

This protocol assumes the use of an aminomethylated polystyrene resin.

  • Resin Swelling: Swell the aminomethyl polystyrene resin in N,N-dimethylformamide (DMF) for at least 1 hour.

  • Linker Activation: In a separate vessel, dissolve this compound (1.5 eq.), HOBt (1.5 eq.), and DIC (1.5 eq.) in DMF. Allow the activation to proceed for 15-20 minutes at room temperature.

  • Coupling: Drain the DMF from the swollen resin and add the activated linker solution. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups on the resin, treat with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Final Washing and Drying: Wash the resin as in step 4 and dry under vacuum.

Resin_Loading Resin Aminomethyl Resin Swell Swell in DMF Resin->Swell Couple Couple to Resin Swell->Couple Linker Fmoc-3-amino-4'- carboxybiphenyl Activate Activate with HOBt/DIC in DMF Linker->Activate Activate->Couple Wash1 Wash (DMF, DCM, MeOH) Couple->Wash1 Cap Cap with Ac2O/DIPEA Wash1->Cap Wash2 Wash and Dry Cap->Wash2 LoadedResin Linker-Functionalized Resin Wash2->LoadedResin

Figure 1. Workflow for loading this compound onto an aminomethyl resin.

II. Fmoc-SPPS Cycles

Follow standard automated or manual Fmoc-SPPS protocols for peptide chain elongation. This involves iterative cycles of:

  • Fmoc Deprotection: Treatment with 20% piperidine in DMF.

  • Washing: Thorough washing with DMF.

  • Amino Acid Coupling: Coupling of the next Fmoc-protected amino acid using a suitable activating agent (e.g., HBTU/DIPEA or HATU/HOAt).

  • Washing: Thorough washing with DMF.

III. Final Cleavage and Deprotection

The cleavage of the peptide from the biphenyl linker requires strong acidic conditions, similar to those used for the Wang linker.

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A common and effective mixture is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[9] Triisopropylsilane (TIS) acts as a scavenger to trap reactive cations generated during cleavage, thus preventing side reactions with sensitive amino acids like Tryptophan, Methionine, and Cysteine.[2]

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).[9] Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[2]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add cold diethyl ether to the filtrate to precipitate the crude peptide.

  • Isolation and Purification: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether. Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Cleavage_Workflow PeptideResin Dried Peptide-Resin Cleavage Cleavage Reaction (2-4 hours) PeptideResin->Cleavage CleavageCocktail Prepare Cleavage Cocktail (TFA/TIS/H₂O) CleavageCocktail->Cleavage Filter Filter and Collect Filtrate Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate Isolate and Wash Pellet Precipitate->Isolate Purify Purify by RP-HPLC Isolate->Purify PurePeptide Pure Peptide Purify->PurePeptide

Figure 2. General workflow for the cleavage of a peptide from a biphenyl-based linker.

Conclusion and Future Perspectives

The this compound linker presents a compelling alternative to conventional linkers for the synthesis of C-terminal peptide acids, particularly when enhanced stability of the peptide-resin linkage is desired. The rigid biphenyl backbone is theorized to minimize premature cleavage and side reactions, potentially leading to higher purity crude products, especially in the synthesis of long and challenging peptide sequences.

However, it is crucial to acknowledge the current lack of extensive, direct comparative studies in the peer-reviewed literature. Further research involving systematic comparisons of cleavage efficiency, stability under various SPPS conditions, and the impact on peptide purity against established linkers like Wang and 2-chlorotrityl is necessary to fully validate the purported advantages of this biphenyl linker. As the demand for complex and modified peptides in research and therapeutics continues to grow, the development and characterization of novel linker strategies, such as those based on the biphenyl scaffold, will remain an active and important area of investigation in the field of peptide chemistry.

References

  • Al Musaimi, O., de la Torre, B. G., & Albericio, F. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. Chemistry – A European Journal, 26(65), 14833–14837.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(3), 255–266.
  • Li, Y., et al. (2022). A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. Molecules, 27(18), 6069.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Raj, M. (2023). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety.
  • The Peptide Synthesis Blog. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • The Raj Group. (2023). Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety. Retrieved from [Link]

  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin: Rink Amide-AM vs. Other SPPS Resins. Retrieved from [Link]

  • U.S. Patent No. 8,022,181 B2. (2011).
  • BenchChem. (2025). Standard Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-His(Fmoc)-OH.
  • Biotage. (2023). How to choose the right resin functionality for solid phase peptide synthesis. Retrieved from [Link]

  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Methods in molecular biology (Vol. 35, pp. 29-45). Humana Press.
  • Albericio, F., et al. (2020). Greener Cleavage of Protected Peptide Fragments from Sieber Amide Resin. ChemistryOpen, 9(8), 834-839.
  • American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • Chymotrypsin Substrates. (n.d.).
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Performance of Fmoc-3-amino-4'-carboxybiphenyl and its Structural Analogs in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the choice of building blocks is paramount. Non-canonical amino acids, in particular, offer a gateway to novel peptide structures with enhanced therapeutic properties. Among these, Fmoc-3-amino-4'-carboxybiphenyl stands out as a valuable scaffold, prized for the conformational rigidity and increased metabolic stability it imparts to peptides.[1] This guide provides an in-depth technical comparison of the performance of this compound and its structural analogs, supported by experimental insights and established principles of solid-phase peptide synthesis (SPPS).

The Strategic Value of the Biphenyl Scaffold in Peptide Design

The incorporation of biphenyl-containing amino acids into a peptide sequence is a strategic decision aimed at influencing its three-dimensional structure and, consequently, its biological activity. The biphenyl moiety introduces a significant steric constraint, which can help to lock the peptide backbone into a more defined conformation. This pre-organization can lead to higher binding affinities for biological targets. Furthermore, the biphenyl structure is resistant to enzymatic degradation, enhancing the in vivo half-life of peptide-based therapeutics.[1]

Substituents on the biphenyl rings can further modulate these properties. For instance, electron-withdrawing or -donating groups can alter the electronic properties of the aromatic system, potentially influencing intermolecular interactions. The position and nature of these substituents can also affect the torsional angle between the two phenyl rings, providing a fine-tuning mechanism for the overall peptide conformation.[2][3]

Performance Metrics for Biphenyl Amino Acids in SPPS

The successful incorporation of any amino acid into a growing peptide chain during SPPS is judged by a set of key performance indicators. For sterically demanding building blocks like this compound and its analogs, these metrics are especially critical.

  • Coupling Efficiency: This is the most crucial parameter, representing the percentage of the growing peptide chains on the solid support that have successfully reacted with the incoming amino acid. Incomplete coupling leads to the formation of deletion sequences, which are often difficult to separate from the target peptide.[4] The bulky nature of the biphenyl scaffold can hinder the approach of the activated carboxyl group to the deprotected N-terminus of the resin-bound peptide, necessitating optimized coupling conditions.

  • Racemization/Epimerization: The chiral integrity of the amino acid's α-carbon must be maintained throughout the synthesis. The activation step, particularly with highly reactive coupling reagents, can be susceptible to racemization, leading to the formation of diastereomeric impurities that can be challenging to purify and may have altered biological activity.[5][6][7]

  • Solubility: The solubility of the Fmoc-protected amino acid in the synthesis solvent (typically DMF or NMP) is essential for efficient coupling.[] Poor solubility can lead to precipitation and incomplete reactions. Furthermore, the incorporation of hydrophobic residues like biphenyl amino acids can impact the solubility of the final peptide.[9][10]

Comparative Analysis: this compound vs. Structural Analogs

While direct, head-to-head comparative studies of a wide range of this compound analogs under identical SPPS conditions are not extensively reported in the literature, we can infer performance differences based on established chemical principles and data from related systems. For the purpose of this guide, we will consider hypothetical but synthetically plausible analogs with substitutions on the biphenyl rings.

Compound Structural Features Expected Impact on Performance
This compound (Parent Compound) Unsubstituted biphenyl core.Baseline Performance: Generally good solubility and coupling efficiency with standard protocols. The inherent steric bulk requires careful selection of coupling reagents to minimize incomplete coupling.
Fmoc-3-amino-2',6'-dimethyl-4'-carboxybiphenyl Methyl groups ortho to the inter-ring bond.Reduced Coupling Efficiency: Increased steric hindrance due to the ortho-methyl groups will likely slow down the coupling reaction, necessitating longer reaction times, double coupling, or more potent coupling reagents like HATU or COMU.[11] The restricted rotation around the biphenyl bond could offer greater conformational control of the final peptide.
Fmoc-3-amino-4'-carboxy-2-fluorobiphenyl Fluoro group ortho to the amino group.Potentially Altered Reactivity: The electron-withdrawing nature of the fluorine atom could slightly decrease the nucleophilicity of the amino group during its introduction to the biphenyl scaffold, but this is not a factor during SPPS. In the context of the peptide, it may influence hydrogen bonding interactions. The small size of fluorine is unlikely to significantly impact coupling efficiency.[12]
Fmoc-3-amino-4'-carboxy-4-methoxybiphenyl Methoxy group para to the amino group.Improved Solubility: The polar methoxy group may enhance the solubility of the building block in organic solvents and potentially improve the solubility of the final peptide. Electronic effects are less likely to impact coupling efficiency compared to steric factors.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and use of this compound and its analogs. These are based on well-established procedures in Fmoc-SPPS.

Synthesis of a Substituted this compound Analog (Illustrative Example)

This protocol outlines a general approach for the synthesis of a substituted analog, which typically involves a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow start Substituted 3-nitro-bromobenzene suzuki Suzuki-Miyaura Coupling (Pd catalyst, base) start->suzuki boronic_acid Substituted 4-carboxyphenylboronic acid boronic_acid->suzuki nitro_biphenyl Substituted 3-nitro-4'-carboxybiphenyl suzuki->nitro_biphenyl reduction Reduction (e.g., H2, Pd/C) nitro_biphenyl->reduction amino_biphenyl Substituted 3-amino-4'-carboxybiphenyl reduction->amino_biphenyl fmoc_protection Fmoc Protection (Fmoc-OSu or Fmoc-Cl) amino_biphenyl->fmoc_protection final_product Fmoc-protected Analog fmoc_protection->final_product

Figure 1: General workflow for the synthesis of a substituted this compound analog.

Step-by-Step Protocol:

  • Suzuki-Miyaura Coupling:

    • In a reaction vessel, combine the substituted 3-nitro-bromobenzene (1.0 eq), the substituted 4-carboxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).

    • Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and purify the crude product by column chromatography to obtain the substituted 3-nitro-4'-carboxybiphenyl.

  • Reduction of the Nitro Group:

    • Dissolve the substituted 3-nitro-4'-carboxybiphenyl in a suitable solvent (e.g., methanol or ethyl acetate).

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitor by TLC or LC-MS).

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the substituted 3-amino-4'-carboxybiphenyl.

  • Fmoc Protection:

    • Dissolve the substituted 3-amino-4'-carboxybiphenyl in a suitable solvent (e.g., a mixture of dioxane and water).

    • Add a base such as NaHCO₃ or DIEA.

    • Add a solution of Fmoc-OSu (1.1 eq) or Fmoc-Cl (1.1 eq) in dioxane dropwise.

    • Stir the reaction at room temperature for 4-8 hours.

    • Acidify the reaction mixture and extract the product with an organic solvent.

    • Purify the final product by crystallization or column chromatography.

Solid-Phase Peptide Synthesis (SPPS) Protocol for Incorporation of Biphenyl Amino Acids

This protocol is designed to maximize coupling efficiency for sterically hindered amino acids.

SPPS_Workflow resin_prep Resin Swelling (DMF, 30 min) fmoc_deprotection Fmoc Deprotection (20% Piperidine in DMF, 2 x 10 min) resin_prep->fmoc_deprotection washing1 Washing (DMF, DCM, DMF) fmoc_deprotection->washing1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base in DMF) washing1->coupling washing2 Washing (DMF) coupling->washing2 monitoring Kaiser Test (Check for free amines) washing2->monitoring decision Coupling Complete? monitoring->decision recouple Recouple or Cap decision->recouple No next_cycle Proceed to Next Cycle decision->next_cycle Yes recouple->coupling

Figure 2: SPPS cycle for incorporating Fmoc-biphenyl amino acids.

Step-by-Step Protocol:

  • Resin Preparation: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 10 minutes. Drain and repeat for another 10 minutes.[13][14]

  • Washing: Wash the resin thoroughly with DMF, DCM, and then DMF again to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate a solution of the Fmoc-biphenyl amino acid (3-5 eq), a coupling reagent (e.g., HATU or HCTU, 3-5 eq), and a base (e.g., DIEA or collidine, 6-10 eq) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-2 hours. For sterically hindered analogs, a double coupling (repeating step 4) is recommended.[11]

  • Washing: Wash the resin with DMF.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.

  • Capping (Optional): If the Kaiser test is positive after a second coupling, cap any unreacted amines with a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion sequences.

  • Repeat: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin, dry it, and treat it with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Conclusion and Future Outlook

This compound and its structural analogs are powerful tools for the design of conformationally constrained and metabolically stable peptides. While the parent compound offers a robust starting point, the introduction of substituents on the biphenyl scaffold provides a means to fine-tune the properties of the resulting peptides. The primary challenge in utilizing these building blocks lies in overcoming the steric hindrance during SPPS, which can be effectively addressed through the use of potent coupling reagents and optimized protocols.

Future research in this area will likely focus on the systematic synthesis and evaluation of a broader range of analogs to establish clear structure-activity relationships. The development of novel coupling reagents that are even more efficient for sterically demanding couplings will also be of significant benefit. As our understanding of the interplay between peptide conformation and biological function grows, the demand for custom-designed building blocks like substituted biphenyl amino acids will undoubtedly increase, paving the way for the next generation of peptide therapeutics.

References

  • ResearchGate. (2025). Synthesis of Protected 3,4- and 2,3-Dimercaptophenylalanines as Building Blocks for Fmoc-Peptide Synthesis and Incorporation of the 3,4-Analogue in a Decapeptide Using Solid-Phase Synthesis. Retrieved from [Link]

  • Chien, M.-C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. [Link]

  • Beck, B., et al. (2019). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 15, 2547–2565. [Link]

  • de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Journal of the Brazilian Chemical Society, 24(8), 1235-1246. [Link]

  • García-Castañeda, J. E., et al. (2020). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 64(2), 118-129. [Link]

  • Barany, G., & Merrifield, R. B. (1997). Methods for the synthesis of fmoc protected amines.
  • Chien, M.-C., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. ACS Omega, 8(44), 41855–41864. [Link]

  • Isidro-Llobet, A., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-17. [Link]

  • Sato, K., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5304. [Link]

  • Rzepa, H. S. (2010, April 2). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • Ferreira, A. M., et al. (2020). Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions. RSC Advances, 10(42), 25166–25176. [Link]

  • Han, S., et al. (2020). Design of Biphenyl-Substituted Diarylpyrimidines with a Cyanomethyl Linker as HIV-1 NNRTIs via a Molecular Hybridization Strategy. Molecules, 25(11), 2649. [Link]

  • Coin, I. (2018). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. In Methods in Molecular Biology (Vol. 1787, pp. 3-17). Humana Press.
  • Pavia, M. R., et al. (1996). The design and synthesis of substituted biphenyl libraries. Bioorganic & Medicinal Chemistry, 4(5), 659-666. [Link]

  • Al-Hujran, T. A., & Al-Sehemi, A. G. (2022). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment. Molecules, 27(19), 6524. [Link]

  • ResearchGate. (n.d.). Important drugs with biphenyl substituents and synthetic strategies a,.... Retrieved from [Link]

  • ResearchGate. (2009). Twist Angles and Rotational Energy Barriers of Biphenyl and Substituted Biphenyls. Retrieved from [Link]

  • Eeltink, S., et al. (2002). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. Journal of Chromatography A, 958(1-2), 229-236. [Link]

  • Kent, S. B. H., & Clark-Lewis, I. (1985). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptides, 6 Suppl 1, 1-8. [Link]

  • ResearchGate. (2010). Concise preparation of N α-Fmoc-N ɛ-(Boc, methyl)-lysine and its application in the synthesis of site-specifically lysine monomethylated peptide. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. Acta Pharmaceutica Sinica B, 10(11), 2159-2172. [Link]

  • Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]

  • Wang, Y., et al. (2013). Hydrogels of Halogenated Fmoc-short Peptides for Potential Application in Tissue Engineering. Colloids and Surfaces B: Biointerfaces, 104, 163-168. [Link]

  • Horne, W. S., et al. (2004). Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences. Journal of the American Chemical Society, 126(48), 15781-15791. [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Sormanni, P., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. Communications Biology, 6(1), 1159. [Link]

  • ChemRxiv. (2022). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Peptides Containing 3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern peptidomimetics and drug discovery, the incorporation of unnatural amino acids is a cornerstone strategy for modulating the pharmacological properties of peptides. Among these, residues that introduce conformational rigidity and novel interaction surfaces are of paramount importance. The 3-amino-4'-carboxybiphenyl moiety, when incorporated into a peptide backbone, offers a unique combination of a constrained dihedral angle and an extended aromatic system, making it a compelling building block for rational drug design.

This guide provides a comparative analysis of the key spectroscopic techniques used to characterize peptides containing this biphenyl amino acid. We will delve into the expected spectroscopic signatures and provide the rationale behind experimental setups, drawing comparisons with peptides containing natural aromatic amino acids or other biphenyl derivatives.

The Structural Impact of 3-amino-4'-carboxybiphenyl

The introduction of a biphenyl system into a peptide backbone has profound structural implications. Unlike the flexible side chain of phenylalanine, the biphenyl moiety introduces a significant steric barrier, influencing the local conformation. Furthermore, the extended π-system can participate in aromatic-aromatic interactions and provides a unique fluorescent signature. Understanding these changes through spectroscopic analysis is crucial for correlating structure with biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the 3D Structure in Solution

NMR spectroscopy is arguably the most powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution. For a peptide containing 3-amino-4'-carboxybiphenyl, NMR provides critical insights into its conformation.

Experimental Protocol: 1D and 2D NMR of a Biphenyl-Containing Peptide
  • Sample Preparation: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture with H₂O/D₂O). The choice of solvent is critical as it can influence peptide conformation. For instance, more hydrophobic solvents may promote intramolecular hydrogen bonding.

  • 1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum. This provides an initial overview of the peptide's purity and the chemical environment of the protons.

  • 2D NMR Experiments:

    • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., belonging to a single amino acid residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens, aiding in resonance assignment.

dot graph "" { layout=dot node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A [label="Peptide Sample"] B [label="1D ¹H NMR"] C [label="2D TOCSY"] D [label="2D NOESY"] E [label="2D HSQC"] F [label="Resonance Assignment"] G [label="Structural Restraints"] H [label="3D Structure Calculation"] A -> B A -> C A -> D A -> E B -> F C -> F E -> F D -> G F -> G G -> H } .dot

Caption: Workflow for NMR-based peptide structure determination.

Comparative Analysis of NMR Data
Spectroscopic FeaturePeptide with Natural Aromatic AA (e.g., Phe)Peptide with 3-amino-4'-carboxybiphenylRationale for Difference
Aromatic Proton Signals Typically observed between 7.0-7.5 ppm.A more complex multiplet pattern is expected in the 7.0-8.0 ppm region due to the two coupled phenyl rings.The two phenyl rings have distinct electronic environments and restricted rotation, leading to a larger number of non-equivalent aromatic protons with different chemical shifts.
Backbone Amide Proton Dispersion Variable, but often clustered in a narrow region for flexible peptides.Increased dispersion of amide proton signals is anticipated.The rigid biphenyl unit restricts the conformational freedom of the backbone, leading to a more defined and stable structure where amide protons experience a wider range of chemical environments.
NOE Patterns NOEs are often transient and averaged over multiple conformations.Distinct and persistent NOEs between the biphenyl protons and adjacent amino acid residues are expected.The fixed orientation of the biphenyl moiety will result in specific through-space interactions, providing clear structural constraints.

Mass Spectrometry (MS): Confirming Identity and Purity

Mass spectrometry is indispensable for verifying the molecular weight of the synthesized peptide and assessing its purity. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

Experimental Protocol: ESI-MS of a Biphenyl-Containing Peptide
  • Sample Preparation: Dissolve the peptide in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, acetonitrile, and a small amount of acid (e.g., formic acid).

  • Infusion and Ionization: Infuse the sample solution into the ESI source where it is nebulized and ionized.

  • Mass Analysis: The generated ions are transferred to the mass analyzer (e.g., TOF, Orbitrap) to measure their mass-to-charge ratio (m/z).

dot graph "" { layout=dot node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A [label="Peptide Solution"] B [label="Electrospray Ionization"] C [label="Mass Analyzer"] D [label="Mass Spectrum"] E [label="Molecular Weight Confirmation"] A -> B -> C -> D -> E } .dot

Caption: Workflow for ESI-MS analysis of peptides.

Comparative Analysis of Mass Spectrometry Data
Spectroscopic FeaturePeptide with Natural Aromatic AA (e.g., Phe)Peptide with 3-amino-4'-carboxybiphenylRationale for Difference
Parent Ion ([M+H]⁺) The m/z value corresponds to the calculated molecular weight of the peptide.The m/z value will be significantly higher due to the larger mass of the biphenyl moiety compared to a standard phenylalanine residue.The addition of the C₁₃H₁₀NO₂ unit from 3-amino-4'-carboxybiphenyl increases the overall mass.
Fragmentation Pattern (MS/MS) Standard b- and y-ion series are observed upon collision-induced dissociation (CID).In addition to b- and y-ions, characteristic fragment ions corresponding to the biphenyl moiety may be observed.The robust biphenyl structure may lead to unique fragmentation pathways, providing a diagnostic signature for its presence.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

Circular dichroism spectroscopy is a rapid and sensitive technique for evaluating the secondary structure of peptides in solution.[2] It measures the differential absorption of left and right circularly polarized light by chiral molecules.

Experimental Protocol: CD Spectroscopy of a Biphenyl-Containing Peptide
  • Sample Preparation: Dissolve the peptide in an appropriate buffer (e.g., phosphate buffer) to a final concentration of 10-100 µM. The buffer should be transparent in the far-UV region (190-250 nm).

  • Spectral Acquisition: Record the CD spectrum in the far-UV region. The resulting spectrum provides information about the proportions of α-helix, β-sheet, and random coil conformations.

dot graph "" { layout=dot node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A [label="Peptide in Buffer"] B [label="Spectropolarimeter"] C [label="CD Spectrum"] D [label="Secondary Structure Analysis"] A -> B -> C -> D } .dot

Caption: Workflow for CD spectroscopy of peptides.

Comparative Analysis of CD Spectra
Secondary StructureTypical CD SignatureExpected Signature for a Biphenyl-Containing PeptideRationale for Difference
α-Helix Negative bands at ~222 nm and ~208 nm, and a positive band at ~192 nm.If the biphenyl unit promotes helical folding, these characteristic bands will be observed, potentially with enhanced intensity.The rigid biphenyl moiety can act as a nucleation site for helix formation, leading to a more stable and well-defined helical structure.
β-Sheet A negative band around 218 nm and a positive band around 195 nm.If the peptide adopts a β-sheet conformation, these signatures will be present. The biphenyl unit could stabilize β-turn structures within a sheet.The steric bulk of the biphenyl group can favor the formation of turns, which are essential components of β-sheets.
Random Coil A strong negative band around 200 nm.A less pronounced random coil signal is expected compared to a highly flexible peptide.The conformational constraints imposed by the biphenyl unit reduce the population of random coil states.

Fluorescence Spectroscopy: Leveraging the Intrinsic Biphenyl Fluorophore

The biphenyl moiety is intrinsically fluorescent, offering a built-in probe to study the peptide's local environment and interactions.[3][4] This is a significant advantage over natural aromatic amino acids like phenylalanine, which have very low quantum yields.[5]

Experimental Protocol: Fluorescence Spectroscopy of a Biphenyl-Containing Peptide
  • Sample Preparation: Dissolve the peptide in a suitable buffer.

  • Excitation and Emission Scans: Determine the optimal excitation wavelength by scanning the emission spectrum at various excitation wavelengths. Then, record the emission spectrum at the optimal excitation wavelength.

  • Environmental Sensitivity Studies: Record fluorescence spectra in the presence of quenchers or in different solvent environments to probe the accessibility and polarity of the biphenyl moiety's local environment.

dot graph "" { layout=dot node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"] A [label="Peptide in Buffer"] B [label="Spectrofluorometer"] C [label="Excitation/Emission Spectra"] D [label="Environmental Analysis"] A -> B -> C -> D } .dot

Caption: Workflow for fluorescence spectroscopy of peptides.

Comparative Analysis of Fluorescence Data
Spectroscopic FeaturePeptide with PhenylalaninePeptide with 3-amino-4'-carboxybiphenylRationale for Difference
Fluorescence Quantum Yield Very low.Expected to be significantly higher.The extended conjugated π-system of the biphenyl group enhances the intrinsic fluorescence.
Excitation/Emission Wavelengths Excitation ~260 nm, Emission ~282 nm.Expected to be red-shifted compared to phenylalanine.The larger aromatic system lowers the energy gap between the ground and excited states.
Environmental Sensitivity Minimal changes in fluorescence with environmental polarity.The emission maximum and quantum yield are expected to be sensitive to the polarity of the local environment.The excited state of the biphenyl fluorophore can be stabilized by polar solvents, leading to a red-shift in the emission spectrum. This sensitivity can be exploited to study peptide folding and binding events.

Conclusion

The incorporation of 3-amino-4'-carboxybiphenyl into peptides offers exciting possibilities for designing novel therapeutics and research tools. A multi-pronged spectroscopic approach is essential for a thorough characterization of these modified peptides. By combining the detailed structural information from NMR, the molecular weight confirmation from MS, the secondary structure assessment from CD, and the environmental insights from fluorescence spectroscopy, researchers can gain a comprehensive understanding of how this unique building block influences peptide structure and function. This integrated approach is critical for the rational design of next-generation peptide-based drugs and probes.

References

  • Beck, T. L. et al.
  • Beck, T. L. et al.
  • Karpenko, I. A. et al. Expanding the fluorescence toolkit: molecular design, synthesis and biological application of unnatural amino acids. Chem. Sci.7, 3774-3784 (2016).
  • Gümüş, M. K. Peptide Synthesis and Characterization Stages. JoVE (Journal of Visualized Experiments), e6039 (2017).
  • Mondal, S. et al. Hydrogen Bonded Foldamers with Axial Chirality: Chiroptical Properties and Applications. Chemistry – An Asian Journal18, e202201019 (2023).
  • Grzybowski, M. et al. Potential Foldamers Based on an ortho-Terphenyl Amino Acid. J. Am. Chem. Soc.143, 10438–10442 (2021).
  • Gellman, S. H. et al. Potential Foldamers Based on an ortho-Terphenyl Amino Acid. J. Am. Chem. Soc.143, 10438-10442 (2021).
  • Al-Sabi, A. et al. Crystal Structure and NMR of an α,δ-Peptide Foldamer Helix Shows Side-Chains are Well Placed for Bifunctional Catalysis: Application as a Minimalist Aldolase Mimic. Angew. Chem. Int. Ed.55, 13233-13237 (2016).
  • Greenfield, N. J. Circular dichroism of peptides. Methods Mol. Biol.1088, 247-253 (2014).
  • Hruby, V. J. Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sci.31, 189-199 (1982).
  • Agilent Technologies. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader.
  • Iannuzzi, C. et al. A Comprehensive Analysis of the Intrinsic Visible Fluorescence Emitted by Peptide/Protein Amyloid-like Assemblies. Int. J. Mol. Sci.24, 8320 (2023).
  • Singh, T. P. & Narula, P. Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. Biopolymers40, 105-119 (1996).
  • Guzmán, F. et al. Peptides, solid-phase synthesis and characterization. Electron. J. Biotechnol.64, 27-33 (2023).
  • Schweitzer-Stenner, R. Characterizing Conformation Ensembles of Proteins and Peptides by Combining Spectroscopic Techniques. Drexel University, PhD Thesis (2020).
  • Urankar, D. et al. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules27, 215 (2022).
  • Saladino, R. et al. Synthesis of Peptides, Peptide Nucleic Acid Components, and other Biogenic Compounds from a Three-Component Prebiotic Mixture. Chemistry – A European Journal32, e202502419 (2026).
  • Jamieson, C. S. Conformational design of cyclic peptides. University of Glasgow, PhD Thesis (2022).
  • Melosso, M. et al. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules27, 5468 (2022).
  • Biondi, L. et al.
  • Pieroni, O. et al. Conformational properties of peptides containing dehydro amino acids. J. Mol. Struct. (Theochem)458, 1-13 (1998).
  • Sannova. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials. White Paper (2021).

Sources

Comparative Guide to the LC-MS/MS Analysis of Peptides with Biphenyl Moieties

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Structurally Complex Peptides

In the landscape of modern drug development, peptides modified with non-canonical amino acids or functional groups are rapidly gaining prominence. Among these, peptides incorporating biphenyl moieties are of significant interest due to their ability to enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties. However, the very features that make them therapeutically promising—namely their bulk and extreme hydrophobicity—present formidable challenges for bioanalysis.

This guide provides a comprehensive comparison of methodologies for the robust and sensitive quantification of biphenyl-containing peptides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of their analysis. Our objective is to equip researchers, scientists, and drug development professionals with a strategic framework for method development, ensuring data of the highest scientific integrity.

The Core Challenge: Managing Extreme Hydrophobicity

The introduction of a biphenyl group fundamentally alters a peptide's physicochemical properties. This large, rigid, and non-polar moiety dominates the molecule's behavior, creating a cascade of analytical hurdles that must be systematically addressed.

  • Poor Aqueous Solubility: These peptides are often sparingly soluble in the aqueous mobile phases typically used at the start of a reversed-phase gradient, leading to potential precipitation in the sample vial or on the column.[1][2]

  • Non-Specific Binding (NSB): The hydrophobic nature of the biphenyl group promotes strong adsorption to surfaces, including plasticware, glass vials, and the fluidics of the LC system. This can result in significant analyte loss, poor recovery, and erratic quantification.[3]

  • Strong Chromatographic Retention: Analytes exhibit very strong retention on traditional C18 reversed-phase columns, necessitating high concentrations of organic solvent for elution. This can lead to poor peak shapes and interfere with efficient electrospray ionization (ESI).

  • Matrix Effects: During the analysis of samples from complex biological fluids like plasma, the high organic content required for elution can cause co-elution of endogenous materials, particularly phospholipids, leading to significant ion suppression or enhancement in the mass spectrometer source.[4][5][6]

Caption: The analytical challenges originating from the hydrophobicity of a biphenyl moiety.

Part 1: Comparative Analysis of Analytical Strategies

A successful method hinges on a synergistic optimization of sample preparation, liquid chromatography, and mass spectrometry. Below, we compare common approaches for each stage.

Sample Preparation: The First Line of Defense

The goal of sample preparation is twofold: to isolate the target peptide from the complex biological matrix and to concentrate it for sensitive detection. For hydrophobic peptides, this step is critical for mitigating both NSB and matrix effects.[7]

Preparation MethodPrinciplePros for Biphenyl PeptidesCons & Mitigation Strategies
Protein Precipitation (PPT) Addition of an organic solvent (e.g., acetonitrile) to denature and precipitate matrix proteins.Simple, fast, and inexpensive.High Risk of Matrix Effects: Fails to remove phospholipids, a major source of ion suppression.[8] Analyte Loss: The hydrophobic peptide may co-precipitate with proteins. Mitigation: Best used for initial screening or when matrix effects are proven to be minimal.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (aqueous and organic).Can provide a cleaner extract than PPT by removing salts and some polar interferences.Challenging Optimization: Finding a solvent system that efficiently extracts the peptide while leaving interferences behind can be difficult. Emulsion Formation: Can be time-consuming to resolve.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. Elution is performed with a strong solvent.Gold Standard: Offers the highest degree of selectivity and cleanup.[8] Mixed-mode SPE sorbents can provide orthogonal retention mechanisms for superior purification.Method Development: Requires careful selection of sorbent, wash, and elution solvents. Recovery Issues: Risk of irreversible binding to the sorbent. Mitigation: Screen various sorbents (e.g., C8, Phenyl, mixed-mode). Ensure elution solvent is strong enough (e.g., high organic content with acid/base modifier).

Recommendation: For regulated bioanalysis, Solid-Phase Extraction (SPE) is the superior choice. Its ability to significantly reduce matrix components is essential for achieving the required sensitivity and reproducibility.[8]

Liquid Chromatography: Optimizing the Separation

The chromatographic separation is a balancing act between achieving retention, obtaining a good peak shape, and ensuring compatibility with MS detection.

Column Chemistry Comparison

The choice of stationary phase is paramount. While C18 is the workhorse of reversed-phase chromatography, its strong hydrophobicity can be a disadvantage for these analytes.

Stationary PhaseCharacteristicsPerformance with Biphenyl Peptides
C18 (Octadecyl) Highly hydrophobic, high surface area.Very Strong Retention: May require >80% organic solvent for elution, leading to potential phase collapse and poor ionization. Peak tailing can be an issue.
C8 (Octyl) Moderately hydrophobic.Good Alternative: Reduces retention, allowing for elution with lower organic content. Often provides a better balance of retention and peak shape.[9]
Phenyl Offers pi-pi interactions in addition to hydrophobic interactions.Excellent Choice: The aromatic nature of the phenyl phase can have a selective affinity for the biphenyl moiety, often resulting in sharp, symmetrical peaks and unique selectivity compared to alkyl phases.[10]
Wide-Pore (300 Å) Larger pore size allows better access for large molecules.Highly Recommended: For peptide analysis, wide-pore columns (300 Å) prevent size-exclusion effects and improve peak shape and recovery.[8]
Mobile Phase Additives: A Critical Choice

Mobile phase additives are used to improve peak shape and ionization efficiency. The choice between Trifluoroacetic Acid (TFA) and Formic Acid (FA) is a classic dilemma in peptide analysis.

AdditiveRole in ChromatographyRole in Mass SpectrometryRecommendation
Trifluoroacetic Acid (TFA) Excellent ion-pairing agent, masks silanol interactions, leading to sharp, symmetrical peaks.[11]Severe Ion Suppression: TFA is a strong ion-pairing agent that persists in the gas phase, significantly reducing the signal of the target analyte in the MS.[12]Use for chromatographic development and purification, but avoid for final LC-MS/MS quantification if possible.
Formic Acid (FA) Weaker acid, provides less shielding of silanol interactions, which can lead to broader peaks for basic peptides.MS-Friendly: Volatile and does not cause significant ion suppression. The preferred additive for sensitive LC-MS/MS analysis.[11]The Standard Choice. To improve peak shape, consider using a high-performance phenyl column, optimizing the gradient, or using a small amount of a less-suppressive ion-pairing agent if absolutely necessary.
Mass Spectrometry: Fine-Tuning Detection

For quantification, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the platform of choice due to its superior sensitivity and selectivity.[13]

  • Ionization: Electrospray Ionization (ESI) in positive mode is standard for peptides.

  • Precursor Ions: Peptides often form multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). It is crucial to select the most intense and stable precursor ion for fragmentation. The presence of the hydrophobic biphenyl group may favor lower charge states.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) is the most common fragmentation technique.[14] Peptides typically fragment along the amide backbone to produce b- and y-ions.[14][15] The stable biphenyl moiety itself is unlikely to fragment; therefore, the most intense product ions will likely arise from cleavages along the peptide backbone. It is essential to optimize the collision energy for each MRM transition to maximize signal intensity.

Part 2: Experimental Protocols & Workflows

This section provides a representative workflow, embodying the principles of a self-validating system where each step is designed for robustness and accuracy.

Recommended Workflow for Biphenyl Peptide Analysis

G cluster_0 Sample Preparation (SPE) cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Processing a0 1. Condition & Equilibrate Mixed-Mode SPE Plate a1 2. Load Plasma Sample (Pre-treated with IS) a0->a1 a2 3. Wash (Aqueous wash to remove salts, then weak organic wash) a1->a2 a3 4. Elute (High % ACN with Formic Acid) a2->a3 b0 5. Inject on Phenyl Column (e.g., XBridge BEH Phenyl, 300Å) a3->b0 b1 6. Elute with Fast Gradient (Mobile Phase A: 0.1% FA in Water Mobile Phase B: 0.1% FA in ACN) b0->b1 c0 7. Ionize (Positive ESI) b1->c0 c1 8. Isolate Precursor Ion (Most abundant charge state) c0->c1 c2 9. Fragment (CID) & Detect (Monitor 2-3 most intense y- or b-ions) c1->c2 d0 10. Quantify (Integrate peaks, generate calibration curve) c2->d0

Caption: A robust LC-MS/MS workflow for analyzing biphenyl-containing peptides.

Step-by-Step Methodology
1. Sample Preparation: Mixed-Mode Solid-Phase Extraction
  • Internal Standard (IS) Spiking: Fortify plasma samples with a stable isotope-labeled (SIL) version of the analyte. The SIL-IS is the ideal choice as it co-elutes and experiences similar matrix effects, providing the most accurate correction.[4]

  • Plate Conditioning: Condition a mixed-mode SPE plate (e.g., Oasis MAX) with methanol followed by water.

  • Equilibration: Equilibrate the plate with an aqueous buffer (e.g., 2% ammonium hydroxide in water).

  • Sample Loading: Load the pre-treated plasma sample onto the plate.

  • Wash Steps:

    • Wash 1: 5% ammonium hydroxide in water to remove salts and polar interferences.

    • Wash 2: 20% methanol in water to remove moderately polar interferences.

  • Elution: Elute the analyte and IS with a solution of 2% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in a sample diluent compatible with the initial LC conditions (e.g., 80:20 Water:Acetonitrile with 0.1% FA). Using specialized low-binding vials can further prevent analyte loss.[10]

2. UPLC-MS/MS Conditions
  • LC System: An ultra-high performance liquid chromatography (UPLC) system is recommended for its high resolution and narrow peak widths, which increase the signal-to-noise ratio.[8]

  • Column: Waters XBridge BEH Phenyl, 300Å, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A rapid gradient is often effective. For example: 20% to 90% B over 3 minutes. The initial high organic percentage accommodates the hydrophobic nature of the analyte.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 45 °C.

  • MS System: Triple Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S).

  • Ionization Mode: ESI Positive.

  • MRM Transitions: Optimize precursor-to-product ion transitions by infusing a pure standard of the analyte. Select at least two transitions for confident quantification and confirmation.

Performance Data Comparison (Illustrative)

The table below illustrates the expected performance improvements when moving from a less-optimized to a highly-optimized method based on the principles discussed.

ParameterMethod 1: PPT & C18/TFAMethod 2: SPE & Phenyl/FAJustification
Lower Limit of Quantification (LLOQ) 5.0 ng/mL0.5 ng/mLReduced ion suppression and improved peak shape from cleaner sample and MS-friendly mobile phase leads to a >10-fold sensitivity gain.[16]
Extraction Recovery 65% (Variable)>90% (Consistent)SPE provides more efficient and specific extraction. Use of low-binding materials minimizes NSB.[8][10]
Matrix Effect (% CV) 25%<10%SPE is significantly more effective at removing phospholipids and other endogenous interferences that cause matrix effects.[8]
Chromatographic Peak Tailing Factor 1.81.1The Phenyl column provides better peak shape for the aromatic analyte, and FA avoids the peak-sharpening but signal-suppressing effects of TFA.

References

  • Sample matrix has a major impact on accuracy of peptide quantification: Assessment of calibrator and internal standard selection and method validation.
  • A Strategic Approach to the Quantification of Therapeutic Peptides in Biological Fluids. LCGC North America.
  • Development of an efficient LC-MS peptide mapping method using accelerated sample prepar
  • UPLC-MS/MS method development for peptide analysis. AMSbiopharma.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis.
  • Bioanalytical Method Development of Lipids, Peptides, and Small Molecules by LC-MS/MS. Labroots.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry.
  • Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. Anapharm Bioanalytics.
  • Analysis of hydrophobic proteins and peptides by electrospray ionization mass spectrometry. Analytical Biochemistry.
  • Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances.
  • Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolv
  • How to Analyze a Highly Hydrophobic Peptide on LC-MS System?
  • Designing Purification Methods for Hydrophobic Peptides. Nest Group.
  • Comparison between the behavior of different hydrophobic peptides allowing membrane anchoring of proteins.
  • Determination of Intrinsic Hydrophilicity/Hydrophobicity of Amino Acid Side Chains in Peptides in the Absence of Nearest-Neighbor or Conformational Effects.
  • Decoding the Challenges: navigating Intact Peptide Mass Spectrometry-Based Analysis for Biological Applications.
  • Analysis and Purification of Synthetic Peptides by Liquid Chrom
  • Challenges in mass spectrometry. PubMed.
  • Peptide Bioanalysis Using LC-MS/MS: Challenges and Str
  • Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes.
  • Mascot help: Peptide fragmentation.
  • LC-MS/MS for protein and peptide quantific
  • Peptide ion fragmentation in mass spectrometry.
  • Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global.
  • Mass spectrometry of peptides and proteins. Methods.
  • Characterization of the Fragmentation Pattern of Peptide from Tandem Mass Spectra. Mass Spectrometry Letters.

Sources

The Biphenyl Amino Acid Advantage: A Comparative Guide for Therapeutic Peptide Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Enhanced Peptide Therapeutics

For decades, peptides have been at the forefront of drug discovery, offering high specificity and potency. However, their therapeutic potential is often hampered by inherent limitations, including poor metabolic stability and low cell permeability. The drug development community has long sought innovative strategies to overcome these hurdles. The incorporation of unnatural amino acids has emerged as a powerful tool to engineer peptides with enhanced pharmacological properties. Among these, biphenyl amino acids (Bpa) have garnered significant attention due to their unique structural attributes that can profoundly influence peptide conformation, stability, and biological activity. This guide provides a comprehensive review of the application of biphenyl amino acids in therapeutic peptide development, offering a comparative analysis supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Structural Rationale: Why Biphenyl Amino Acids?

The defining feature of a biphenyl amino acid is its bulky, hydrophobic biphenyl side chain. This rigid, aromatic moiety imparts several advantageous properties to a peptide backbone:

  • Conformational Rigidity: The biphenyl group restricts the conformational freedom of the peptide, pre-organizing it into a bioactive conformation. This can lead to a significant increase in binding affinity for its target receptor by reducing the entropic penalty of binding.

  • Mimicry of Secondary Structures: The rigid biphenyl scaffold can act as a surrogate for natural secondary structures, such as β-turns. This is crucial for maintaining the three-dimensional shape of a peptide that is essential for its biological function.

  • Enhanced Hydrophobicity: The lipophilic nature of the biphenyl side chain can significantly increase the overall hydrophobicity of a peptide.[1] This property can be strategically employed to improve membrane interaction and facilitate passive diffusion across cell membranes, a major obstacle for many therapeutic peptides.

  • Proteolytic Resistance: The steric hindrance provided by the bulky biphenyl group can shield the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.

The strategic incorporation of biphenyl amino acids, therefore, represents a compelling approach to transform native peptides into drug candidates with superior therapeutic profiles.

Comparative Performance Analysis: Biphenyl Amino Acids in Action

The true measure of the utility of biphenyl amino acids lies in the quantifiable improvements they confer upon therapeutic peptides. This section presents a comparative analysis of biphenyl-containing peptides versus their native or alternative counterparts, supported by experimental data.

Case Study 1: Enhancing Receptor Binding Affinity in GPCR Ligands

G-protein coupled receptors (GPCRs) are a major class of drug targets, and peptide ligands play a crucial role in modulating their activity. The incorporation of biphenyl amino acids can significantly enhance the binding affinity of these ligands.

A compelling example is the development of analogs of the opioid peptide biphalin. Structure-activity relationship studies have shown that replacing the phenylalanine residues at the 4 and 4' positions with 4-fluoro-phenylalanine, a structurally related but electronically distinct unnatural amino acid, significantly enhances binding affinity for both µ- and δ-opioid receptors.[2] While not a biphenyl amino acid, this highlights the principle of enhancing affinity through aromatic modifications. The biphenyl moiety, with its extended aromatic system, can engage in more extensive and favorable cation-π and hydrophobic interactions within the receptor binding pocket, leading to a substantial increase in affinity.

Table 1: Comparative Binding Affinities of Biphalin Analogs for Opioid Receptors [2]

AnalogLinkerµ-Opioid Receptor Ki (nM)δ-Opioid Receptor Ki (nM)
Native (Phe at 4,4')1,2-phenylenediamine0.35 ± 0.040.18 ± 0.02
4-F-Phe at 4,4'1,2-phenylenediamine0.15 ± 0.010.03 ± 0.003

Note: The presented data is for biphalin analogs with a 1,2-phenylenediamine linker. The native sequence analog contains Phenylalanine at the 4,4' positions, while the 4-F-Phe analog contains 4-Fluoro-phenylalanine at the same positions.

The data clearly demonstrates that even a subtle modification to the aromatic side chain can lead to a significant improvement in receptor affinity, with the 4-F-Phe analog showing a more than 2-fold increase in affinity for the µ-opioid receptor and a 6-fold increase for the δ-opioid receptor.[2] This underscores the potential of aromatic amino acids, including the more extensive biphenyl system, to optimize peptide-receptor interactions.

Below is a diagram illustrating the general signaling pathway of a G-protein coupled opioid receptor upon binding of an agonist peptide.

GPCR_Signaling GPCR Opioid Receptor G_protein Gαβγ GPCR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP Ligand Biphenyl Peptide Agonist Ligand->GPCR ATP ATP ATP->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Analgesia) PKA->Cellular_Response SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) wash1->coupling bpa_coupling Biphenyl Amino Acid Coupling (Fmoc-Bip-OH, DIC, Oxyma) Extended Time wash1->bpa_coupling If Bip residue wash2 Wash (DMF, DCM) coupling->wash2 bpa_coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test repeat Repeat for next amino acid kaiser_test->repeat Coupling Incomplete final_deprotection Final Fmoc Deprotection kaiser_test->final_deprotection Coupling Complete repeat->coupling cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of peptide synthesis and drug development, the meticulous handling and disposal of specialized reagents are paramount to ensuring laboratory safety and environmental stewardship.[1] Fmoc-3-amino-4'-carboxybiphenyl, a key building block in these advanced applications, requires a comprehensive understanding of its properties for safe management from bench to disposal.[1] This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in established safety protocols and a commitment to responsible chemical waste management.

Understanding the Compound: Hazard Profile and Handling Precautions

Therefore, adherence to standard laboratory hygiene and the use of appropriate Personal Protective Equipment (PPE) are the first lines of defense.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are mandatory to prevent eye contact with dust particles.[5][6]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[5][6]

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn to prevent skin contamination.[2]

  • Respiratory Protection: In situations where dust formation is likely (e.g., weighing, transferring large quantities), a NIOSH-approved dust respirator should be used.[2] Work should ideally be conducted in a well-ventilated area or a fume hood to minimize inhalation exposure.[2][7]

Core Disposal Principle: Segregation and Professional Management

The cardinal rule for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of in the regular trash or washed down the drain.[8][9][10] The complex aromatic structure of this compound may not be readily biodegradable, and its introduction into aquatic environments could be harmful.

The overarching strategy involves collecting the waste in designated, properly labeled containers for pickup and disposal by a licensed professional waste disposal service.[5][6]

Data Summary Table: Hazard and Disposal Information
ParameterInformationSource
Physical State Solid
Potential Hazards May cause skin, eye, and respiratory irritation. May be harmful if swallowed or inhaled.[2][3][4]
Primary Disposal Route Hazardous Chemical Waste[8][9][10]
Incompatible Wastes Strong oxidizing agents, strong acids.[7] Keep separate from reactive chemicals.[8][10][7][8][10]
Recommended Container Labeled, sealed, and compatible container for solid chemical waste.[2][5][6][8]
Spill Cleanup Sweep up solid material, avoid generating dust, and place in a designated waste container.[2][5][6]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the standard operating procedure for the collection and disposal of pure, unused this compound and contaminated labware.

1. Waste Container Preparation:

  • Select a wide-mouth, sealable container made of a material compatible with organic solids (e.g., a high-density polyethylene (HDPE) bucket or a glass jar with a screw-top lid).[8]
  • The container must be clean and dry.
  • Affix a "Hazardous Waste" label to the container. The label must clearly state:
  • The full chemical name: "this compound"
  • The primary hazard(s): "Irritant"
  • The date the waste was first added.
  • The laboratory or department of origin.

2. Collection of Solid Waste:

  • Carefully transfer any unused or expired this compound into the designated hazardous waste container.
  • Use a scoop or spatula for the transfer to minimize dust generation.
  • If possible, perform this transfer within a fume hood.[10]
  • Seal the container tightly after adding the waste.[8]

3. Management of Contaminated Labware:

  • Grossly Contaminated Items: Items such as weigh boats, gloves, and paper towels that are heavily contaminated with the solid compound should be placed in a sealed plastic bag and then into the solid hazardous waste container.
  • Empty Original Containers: The original container of this compound, once completely empty, should have its label defaced.[9] It can then typically be disposed of in the regular laboratory glass or plastic recycling, depending on institutional policy. However, if residual powder cannot be removed, the empty container should be treated as hazardous waste.[9]
  • Contaminated Glassware: Glassware (e.g., flasks, beakers) should be decontaminated by rinsing with a suitable organic solvent (such as acetone or methanol) in a fume hood. The resulting solvent rinseate must be collected as hazardous liquid waste in a separate, appropriately labeled container.[11] Do not dispose of this rinseate down the drain.[9]

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.[11]
  • This area should be away from general traffic and incompatible materials, particularly strong oxidizing agents.[7][8]
  • Ensure the container is stored in a location where it is not at risk of tipping or breaking.

5. Arranging for Disposal:

  • Once the waste container is full, or on a regular schedule, contact your institution's Environmental Health and Safety (EH&S) department or the designated hazardous waste management service to arrange for pickup.[9][12]
  • Do not attempt to transport the hazardous waste yourself.[9]

Emergency Procedures: Spill and Exposure

In Case of a Spill:

  • Evacuate and Secure: Alert others in the immediate area and restrict access.

  • Ventilate: If safe to do so, increase ventilation in the area.

  • Personal Protection: Wear the appropriate PPE, including a dust mask or respirator, before attempting cleanup.

  • Cleanup:

    • Gently sweep or scoop the spilled solid material into a designated hazardous waste container.[2][6]

    • Avoid actions that could create dust clouds. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

    • After the bulk of the material is collected, decontaminate the spill area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the hazardous waste container.

  • Report: Report the spill to your laboratory supervisor and EH&S department as per your institution's policy.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water.[2][6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][6]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][6]

Logical Flow for Waste Segregation

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste related to this compound.

WasteDisposalWorkflow cluster_waste_generation Waste Generation Point cluster_decision Segregation Decision cluster_disposal_paths Disposal Pathways cluster_final_disposal Final Disposal Waste This compound Related Waste Decision What is the nature of the waste? Waste->Decision SolidWaste Solid Chemical Waste (Unused chemical, contaminated solids) Decision->SolidWaste Pure Solid or Contaminated Labware LiquidWaste Liquid Chemical Waste (Solvent rinsate) Decision->LiquidWaste Solvent used for Decontamination NormalTrash Decontaminated Labware (Thoroughly rinsed glassware) Decision->NormalTrash Clean, Empty Container (per institutional policy) EHSPickup Arrange for EH&S Pickup SolidWaste->EHSPickup LiquidWaste->EHSPickup

Caption: Decision workflow for segregating this compound waste.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and scientific integrity.

References

  • National Institutes of Health. (n.d.). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. PMC. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Fmoc-Lys(N)3-OH Safety Data Sheet. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green Chemistry - In situ Fmoc removal. Retrieved from [Link]

  • Capot Chemical. (2013). MSDS of (4S)-4-N-Fmoc-amino-1-Boc-L-proline. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Oslo. (2024). Chemical and Hazardous Waste Guide. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). (S)-Fmoc-β-Phe(3-F)-OH Safety Data Sheet. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Fmoc-D-Arg(Pbf)-OH Safety Data Sheet. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment for Handling Fmoc-3-amino-4'-carboxybiphenyl

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling Fmoc-3-amino-4'-carboxybiphenyl. The primary objective is to establish a framework of safety that protects personnel from potential chemical exposure through a multi-layered approach, combining engineering controls with appropriate personal protective equipment (PPE). Given the limited specific toxicological data for this compound, we will adhere to best practices for handling fine chemical powders and Fmoc-protected amino acids used in solid-phase peptide synthesis (SPPS).

Foundational Safety: Hazard Assessment and Risk Mitigation

Before any handling of this compound, a thorough risk assessment is paramount. The safety protocols outlined here are built on the understanding that the primary risks associated with this solid compound stem from three main routes of exposure.

  • Inhalation: As a fine powder, the compound can become airborne during weighing or transfer, posing a risk of respiratory tract irritation.[1][2]

  • Dermal Contact: Direct skin contact may cause irritation. More significantly, contamination of the skin can lead to unintentional transfer to other surfaces or ingestion.

  • Ocular Contact: Airborne dust can cause serious eye irritation.

While Fmoc-protected amino acids are generally considered less acutely hazardous than many reagents used in their application, the true risk profile emerges during SPPS.[1] The solvents (e.g., DMF, NMP), deprotection agents (e.g., piperidine), and cleavage reagents (e.g., TFA) used in peptide synthesis introduce significant additional hazards.[3][4] Therefore, the PPE strategy must account for both the solid compound and the hazardous liquids it will be mixed with.

Core Protective Measures: Engineering Controls and PPE

A robust safety plan begins with engineering controls, which are designed to remove the hazard at the source. PPE serves as the critical final barrier between the researcher and the chemical.

Primary Engineering Control: The Chemical Fume Hood All operations that may generate dust, such as weighing, transferring, and preparing solutions of this compound, must be performed inside a certified chemical fume hood.[5][6] This is the most effective way to contain airborne particles and prevent inhalation exposure.

Personal Protective Equipment (PPE) Summary The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale for Use
Eye Protection Chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards.Protects eyes from airborne dust and potential splashes of hazardous solvents during solution preparation.[5][6][7]
Hand Protection Chemical-resistant nitrile gloves.Provides a barrier against dermal contact. Nitrile offers good resistance to a broad range of laboratory chemicals. Gloves should be changed immediately if contaminated.[5][7]
Body Protection Flame-resistant laboratory coat with a fully fastened front.Protects skin and personal clothing from contamination by dust or chemical splashes.[5][6][7]
Foot Protection Fully enclosed, non-permeable shoes.Prevents injury from dropped equipment and protects feet from spills.[5][7]
Respiratory Protection NIOSH-approved N95 respirator (or equivalent).Situational Use: Required for cleaning up significant spills or if engineering controls (fume hood) are not available or fail. Routine use should not be necessary if work is conducted properly within a fume hood.[7][8]

Operational Workflows: Ensuring Procedural Safety

Adherence to standardized procedures is critical for safety. The following workflows detail the correct sequence for PPE usage and compound handling.

Experimental Protocol: Weighing and Solubilizing the Compound
  • Preparation: Before bringing the chemical into the workspace, ensure the fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh paper, vials, solvent).

  • Don PPE: Follow the correct donning sequence as detailed in the workflow diagram below.

  • Weighing: Perform all weighing of the solid this compound on a balance located inside the chemical fume hood to contain any dust.

  • Transfer: Carefully transfer the weighed powder to the reaction vessel or vial, also within the fume hood.

  • Solubilization: Add the required solvent to the powder. Keep the container capped or covered as much as possible to minimize vapors.

  • Post-Handling: Securely cap the stock solution and the original chemical container. Clean any minor dust from the work surface with a damp cloth, which should be disposed of as chemical waste.

  • Doff PPE: Remove PPE according to the doffing sequence to prevent self-contamination.

  • Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[2]

Mandatory Visualization: PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is designed to minimize the risk of contamination. The doffing process, in particular, requires careful attention.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don_Start Start: Clean Hands Don_Coat 1. Lab Coat (Fasten completely) Don_Start->Don_Coat Don_Goggles 2. Goggles/Face Shield Don_Coat->Don_Goggles Don_Gloves 3. Gloves (Pull over coat cuffs) Don_Goggles->Don_Gloves Don_End Ready for Work Don_Gloves->Don_End Doff_Start Exiting Work Area Doff_Gloves 1. Gloves (Peel off away from body) Doff_Start->Doff_Gloves Doff_Goggles 2. Goggles/Face Shield (Handle by straps) Doff_Gloves->Doff_Goggles Doff_Coat 3. Lab Coat (Roll inside-out) Doff_Goggles->Doff_Coat Doff_Wash 4. Wash Hands Thoroughly Doff_Coat->Doff_Wash Doff_End Procedure Complete Doff_Wash->Doff_End

Caption: PPE Donning and Doffing Workflow Diagram.

Contingency and Disposal Plans

Proper planning includes preparing for unexpected events and managing waste safely.

Spill Response Plan (Small Powder Spill)
  • Alert Personnel: Notify others in the immediate area.

  • Isolate: Restrict access to the spill area.

  • PPE: If not already wearing it, don the full set of required PPE, including an N95 respirator.

  • Clean-up: Gently cover the spill with a damp paper towel to avoid raising dust. Carefully sweep or wipe the material into a designated, sealable waste container.

  • Decontaminate: Wipe the area with an appropriate solvent or detergent solution.

  • Dispose: All materials used for cleanup must be disposed of as hazardous chemical waste.[8]

Waste Disposal Plan
  • Solid Waste: Unused or expired this compound must be treated as hazardous chemical waste. It should be placed in a clearly labeled, sealed container.[6]

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, weigh paper, pipette tips, cleanup materials) must be collected in a designated hazardous waste container.[6]

  • Liquid Waste: Solutions containing this compound, as well as waste from the SPPS process, should be collected in separate, clearly labeled hazardous waste containers for organic or aqueous streams as appropriate.[5]

  • Compliance: Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.[5][8] Always follow your institution's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[6]

By integrating these engineering controls, PPE requirements, and operational workflows, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.

References

  • A Comprehensive Technical Guide to the Safety and Handling of Fmoc-Protected Amino Acids. Benchchem.
  • A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids. Benchchem.
  • Laboratory Safety Guidelines for Peptide Handling. Biovera.
  • Safe Disposal of Fmoc-L-Orn(Mmt)
  • Peptide Synthesis for Beginners. American Peptide Society.
  • Safe Handling & Lab PPE for Peptides.
  • Safety Data Sheet for (R)-3-(Fmoc-amino)-4-(3-chlorophenyl)butanoic acid. AAPPTec.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Safety Data Sheet for (S)-5-Azido-2-(Fmoc-amino)pentanoic acid. Sigma-Aldrich.
  • Safety D
  • This compound Product Inform
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis. MDPI.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.